Oxaquin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-phosphonooxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F2N4O11P/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABRWLVTSGIMU-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F2N4O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790704-50-6 | |
| Record name | MCB-3837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCB-3837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1221R21ZRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxaquin (Moxifloxacin) on Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Oxaquin, a brand name for the fourth-generation fluoroquinolone antibiotic Moxifloxacin, inhibits bacterial DNA gyrase. This document details the biochemical interactions, presents quantitative inhibitory data, and furnishes detailed protocols for key experimental assays.
Introduction: DNA Gyrase as a Prime Antibacterial Target
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit possesses ATPase functionality.[1] The absence of a homologous enzyme in humans makes DNA gyrase an attractive and selective target for antibacterial agents.
Oxaquin is a brand name for Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[2][3][4][5][6] Historically, the first-generation quinolones, such as oxolinic acid, paved the way for the development of this class of inhibitors.[1] Moxifloxacin exhibits potent bactericidal activity by targeting DNA gyrase and topoisomerase IV.[5][7] This guide will focus on its interaction with DNA gyrase.
Mechanism of Action: Poisoning the Enzyme
Moxifloxacin, like other quinolones, functions by inhibiting the catalytic activity of DNA gyrase. The core of its mechanism is the stabilization of a transient intermediate in the enzyme's reaction cycle, known as the "cleavage complex."[1][8] This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.
The key steps in the mechanism are as follows:
-
Formation of the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA, termed the G-segment (gate segment).
-
DNA Cleavage: The enzyme introduces a staggered, double-stranded break in the G-segment. This process involves the formation of a covalent bond between a tyrosine residue on each of the two GyrA subunits and the 5'-phosphate end of the cleaved DNA.
-
Formation of the Ternary Quinolone-Gyrase-DNA Complex: Moxifloxacin intercalates into the cleaved DNA at the site of the break. It forms a stable ternary complex through interactions with both the DNA and specific residues of the GyrA subunit.[9] This binding is facilitated by a magnesium ion-water bridge.[9]
-
Inhibition of DNA Re-ligation: The presence of Moxifloxacin in this complex physically prevents the re-ligation of the cleaved DNA strands. This "poisoning" of the enzyme traps it in the cleavage complex.[9]
-
Induction of Double-Strand Breaks and Cell Death: The stalled cleavage complexes act as roadblocks for the cellular machinery of replication and transcription. The collision of replication forks with these complexes leads to the release of irreversible double-strand DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.
Quantitative Data: Inhibitory Potency of Quinolones
The inhibitory activity of quinolones against DNA gyrase is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's supercoiling activity. The following table summarizes the IC50 values for Moxifloxacin and other relevant quinolones against DNA gyrase from different bacterial species.
| Quinolone | Bacterial Species | Target Enzyme | IC50 (µg/mL) | Reference |
| Moxifloxacin | Mycobacterium tuberculosis | DNA Gyrase | 5.0 | [10] |
| Ciprofloxacin | Escherichia coli | DNA Gyrase | ~1.0 | |
| Oxolinic Acid | Escherichia coli | DNA Gyrase | ~5.0 | [8] |
| Oxolinic Acid | Staphylococcus aureus | DNA Gyrase | >100 | [8] |
| Ciprofloxacin | Mycobacterium tuberculosis | DNA Gyrase | 10.0 | [9] |
| Compound 37 | Norfloxacin-resistant strain | DNA Gyrase | 11.5 µM | [9] |
| Compound 40 | Staphylococcus aureus | DNA Gyrase | 0.71 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and the purity of the enzyme and substrate.
Experimental Protocols
The following sections detail the methodologies for two fundamental in vitro assays used to characterize the inhibitory effects of compounds like Moxifloxacin on bacterial DNA gyrase.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.
Methodology:
-
Preparation of Reaction Mixture: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL per reaction, combine:
-
6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
3 µL of 10 mM ATP (Final concentration: 1 mM)
-
0.5 µg of relaxed pBR322 plasmid DNA
-
Nuclease-free water to the pre-enzyme/inhibitor volume.
-
-
Addition of Inhibitor:
-
Aliquot the master mix into individual microcentrifuge tubes.
-
Add varying concentrations of Moxifloxacin (typically dissolved in DMSO or a suitable solvent).
-
Include a "no inhibitor" positive control (containing only the solvent) and a "no enzyme" negative control.
-
-
Initiation of Reaction:
-
Add a pre-determined amount of purified DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under the assay conditions) to each tube, except for the "no enzyme" control.
-
Gently mix the contents.
-
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding 30 µL of a 2x stop buffer/loading dye (e.g., containing STEB buffer and chloroform/isoamyl alcohol (24:1 v/v)).
-
Analysis by Agarose (B213101) Gel Electrophoresis:
-
Vortex the tubes briefly and centrifuge to separate the aqueous and organic phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% (w/v) agarose gel in TBE buffer.
-
Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the dye front has migrated an adequate distance.
-
-
Visualization and Quantification:
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light.
-
The relaxed plasmid DNA will migrate slower than the supercoiled DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each Moxifloxacin concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medsarchive.com [medsarchive.com]
- 3. superhealth.com.pk [superhealth.com.pk]
- 4. OXAQUIN 400 MG TABLET [supercarepharma.com]
- 5. khasmart.pk [khasmart.pk]
- 6. highnoon-labs.com [highnoon-labs.com]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Synthesis of Oxaquin (Moxifloxacin)
A Note on Nomenclature: The term "Oxaquin" can be ambiguous. While it is used as a brand name for the well-established fluoroquinolone antibiotic Moxifloxacin (B1663623), it is also associated with the experimental fluoroquinolone-oxazolidinone antibacterial agent DNV3837 (also known as MCB-3837). This guide will focus on Moxifloxacin, given the extensive availability of public-domain technical information regarding its synthesis and molecular properties.
Molecular Structure and Properties
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] Its chemical structure is characterized by a fused ring system with a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at C-6, a methoxy (B1213986) group at C-8, and a bulky C-7 side chain, which contributes to its broad spectrum of activity and improved pharmacokinetic profile compared to earlier-generation fluoroquinolones.[2][3]
IUPAC Name: 1-Cyclopropyl-7-[(1S,6S)-2,8-diazabicyclo[4.3.0]nonan-8-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid[1]
CAS Number: 151096-09-2[2]
Molecular Formula: C₂₁H₂₄FN₃O₄[2]
Molecular Weight: 401.43 g/mol [2]
The structural formula of Moxifloxacin is presented below:
Caption: Molecular Structure of Moxifloxacin.
Synthesis of Moxifloxacin
The synthesis of Moxifloxacin is a multi-step process, with a key step involving the nucleophilic aromatic substitution reaction between a functionalized quinolone core and the chiral bicyclic amine side chain. Several synthetic routes have been reported in the literature, particularly in patent filings. A common and illustrative pathway is outlined below.
Synthesis Workflow
Caption: General Synthesis Workflow for Moxifloxacin.
Key Experimental Protocols
The following is a representative experimental protocol for the synthesis of Moxifloxacin, based on publicly available information.
Step 1: Condensation of the Quinolone Core with the Bicyclic Amine
-
Reaction: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (or its ethyl ester) is reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[4][5]
-
Reagents and Solvents:
-
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
-
(S,S)-2,8-diazabicyclo[4.3.0]nonane
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or another polar aprotic solvent.[4]
-
Base (optional, depending on the specific protocol): Triethylamine or an inorganic base like potassium carbonate may be used.[6]
-
-
Procedure:
-
The quinolone carboxylic acid derivative is dissolved or suspended in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.
-
(S,S)-2,8-diazabicyclo[4.3.0]nonane is added to the mixture.
-
The reaction mixture is heated to a temperature typically ranging from 60 to 100°C.[4]
-
The reaction is monitored for completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent.
-
The solid product is collected by filtration, washed, and dried.
-
Step 2: Hydrolysis of the Ester (if applicable)
-
Reaction: If the starting material was the ethyl ester of the quinolone, the resulting Moxifloxacin ethyl ester is hydrolyzed to the carboxylic acid.
-
Reagents and Solvents:
-
Moxifloxacin ethyl ester
-
Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
-
Solvent: A mixture of water and an alcohol (e.g., ethanol).
-
-
Procedure:
-
The Moxifloxacin ethyl ester is suspended in the solvent mixture.
-
The acid or base catalyst is added.
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or HPLC).
-
The reaction mixture is cooled and neutralized to precipitate the Moxifloxacin free base.
-
The product is collected by filtration, washed with water, and dried.
-
Step 3: Salt Formation and Purification
-
Reaction: Moxifloxacin free base is converted to its hydrochloride salt for improved stability and solubility.
-
Reagents and Solvents:
-
Moxifloxacin free base
-
Hydrochloric acid (e.g., in ethanol (B145695) or isopropanol)
-
Solvent: Ethanol, methanol, or a mixture of ethanol and water.[7][8]
-
-
Procedure:
-
Moxifloxacin free base is dissolved or suspended in the chosen solvent.
-
A solution of hydrochloric acid is added dropwise with stirring.
-
The Moxifloxacin hydrochloride salt precipitates from the solution.
-
The mixture may be cooled to enhance crystallization.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water/hydrochloric acid mixture.[7][8]
-
Quantitative Data
| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference(s) |
| 1 | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | (S,S)-2,8-diazabicyclo[4.3.0]nonane | DMSO | 65-70 | 6-8 | ~90 | >98% | [4] |
| 2 | Moxifloxacin Ethyl Ester | HCl or NaOH | Ethanol/Water | Reflux | Varies | High | - | [9] |
| 3 | Moxifloxacin Base | Methanolic HCl | Methanol | 0-5 | 1 | ~77 | - | [10] |
| Purification | Crude Moxifloxacin HCl | Ethanol/Water/HCl | 80-90 | 0.5-1 | 85-87 | High | [7][8] |
Mechanism of Action and Signaling Pathway
Moxifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][11][12] These enzymes are crucial for DNA replication, repair, and recombination. By binding to these enzymes, Moxifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately resulting in cell death.[11][13]
Caption: Mechanism of Action of Moxifloxacin.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and mechanism of action of Oxaquin, with a specific focus on Moxifloxacin. The detailed synthetic protocols and quantitative data presented offer valuable insights for researchers, scientists, and professionals in drug development. The provided diagrams visually summarize the key chemical transformations and biological pathways, facilitating a deeper understanding of this important antibiotic. The synthesis of Moxifloxacin is a well-established process, and the information compiled herein serves as a foundational resource for further research and development in the field of fluoroquinolone antibiotics.
References
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 5. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 6. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]
- 7. A kind of purification method of moxifloxacin hydrochloride and the preparation method of moxifloxacin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN108409735B - Purification method of moxifloxacin hydrochloride and preparation method of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 11. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 12. Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
In Vitro Antibacterial Spectrum of Oxaquin (Moxifloxacin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Oxaquin, the brand name for Moxifloxacin (B1663623). Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This document summarizes quantitative susceptibility data, details the experimental protocols for its determination, and provides visual representations of its mechanism of action and the experimental workflow.
Core Mechanism of Action
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a stable complex with these enzymes and DNA, Moxifloxacin introduces double-strand breaks into the bacterial chromosome, ultimately leading to cell death.
In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of Moxifloxacin against a wide range of clinically relevant bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-susceptible) | 115 | 0.03 - 4 | 0.06 | 0.125 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 5324 | 0.06 - 1 | 0.25 | 0.25 |
| Streptococcus pneumoniae (Penicillin-resistant) | 348 | 0.06 - 0.25 | 0.25 | 0.25 |
| Streptococcus pyogenes | - | 0.03 - 0.5 | - | 0.12 |
| Enterococcus faecalis | 16 | 0.25 - 16 | 0.25 | 2 |
| Listeria monocytogenes | - | - | - | 0.5 |
Data compiled from product monographs and research articles.[1][2][3][4][5]
Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 182 | 0.008 - 16 | 0.125 | 0.25 |
| Haemophilus influenzae | 120 | 0.008 - 0.25 | 0.03 | 0.06 |
| Klebsiella pneumoniae | 48 | 0.06 - 4 | 0.125 | 0.5 |
| Moraxella catarrhalis | 86 | 0.03 - 0.25 | 0.06 | 0.125 |
| Proteus mirabilis | 10 | 0.25 - 0.5 | 0.25 | 0.5 |
| Bacteroides fragilis | 71 | 0.03 - 8 | 0.5 | 1 |
Data compiled from product monographs.[4][5]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of Moxifloxacin is primarily conducted using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guidelines)
This method involves preparing serial twofold dilutions of Moxifloxacin in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Key Steps:
-
Preparation of Antimicrobial Agent: A stock solution of Moxifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agent are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading of Results: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of Moxifloxacin that shows no visible growth.
Conclusion
Oxaquin (Moxifloxacin) demonstrates a potent and broad-spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including many respiratory and skin and soft tissue pathogens. Its mechanism of action, targeting essential bacterial enzymes, provides a robust basis for its bactericidal effects. The standardized methodologies for determining its antibacterial spectrum ensure reliable and reproducible data for clinical and research applications. This technical guide serves as a foundational resource for professionals in the fields of microbiology, infectious diseases, and pharmaceutical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
The Pharmacokinetics and Tissue Distribution of Oxaquin (Moxifloxacin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaquin, the brand name for the synthetic fluoroquinolone antibacterial agent Moxifloxacin (B1663623), is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of the drug, and its concentration at the site of infection. This technical guide provides an in-depth overview of the pharmacokinetics and tissue distribution of Moxifloxacin, with a focus on preclinical animal models, particularly rats, and relevant human data. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies and in understanding the clinical behavior of this important antibiotic.
Pharmacokinetics of Moxifloxacin
Moxifloxacin is readily absorbed from the gastrointestinal tract after oral administration, exhibiting high bioavailability of approximately 90%.[1] It is widely distributed throughout the body and is 30% to 50% bound to plasma proteins.[1] The elimination half-life of Moxifloxacin is about 12 hours, which allows for once-daily dosing.[1] Metabolism occurs primarily through sulfate (B86663) and glucuronide conjugation, with the resulting metabolites and unchanged drug excreted in both urine and feces.[1] Notably, dosage adjustments are generally not required for patients with renal or hepatic impairment.[1]
Pharmacokinetic Parameters in Preclinical Models and Humans
The following tables summarize key pharmacokinetic parameters of Moxifloxacin observed in various species. These data are crucial for interspecies scaling and for predicting human pharmacokinetics from preclinical studies.
Table 1: Pharmacokinetic Parameters of Moxifloxacin in Male Wistar Rats
| Parameter | Intravenous (4.6 mg/kg) | Oral (5.0 mg/kg) |
| Cmax (µg/mL) | - | 1.8 (dose-normalized to 9.2 mg/kg: 0.312 kg/L ) |
| Tmax (h) | - | 0.5 |
| AUC (µg·h/mL) | 4.51 (dose-normalized to 9.2 mg/kg: 0.237 kg·h/L) | 4.09 (dose-normalized to 9.2 mg/kg: 0.184 kg·h/L) |
| t½ (h) | 0.93 | 1.3 |
| CL (L/h/kg) | 4.21 | - |
| Vss (L/kg) | 2.0 | - |
| Bioavailability (%) | - | 82 |
Data compiled from Siefert et al. (1999).[2][3][4]
Table 2: Comparative Pharmacokinetic Parameters of Moxifloxacin Across Species (Oral Administration, 9.2 mg/kg)
| Species | Cmax,norm ( kg/L ) | AUCnorm (kg·h/L) | t½ (h) | Bioavailability (%) |
| Mouse (NMRI) | 0.18 | 0.23 | 1.3 | 75 |
| Rat (Wistar) | 0.312 | 0.184 | 1.3 | 82 |
| Monkey (Rhesus) | 0.0704 | 0.25 | 8.6 | 52 |
| Dog (Beagle) | 0.21 | 4.09 | 12 | 91 |
| Minipig (Göttingen) | 0.07 | 0.32 | 10 | 63 |
| Human | 0.430 | 6.18 | 12 | 82 |
Cmax,norm and AUCnorm are dose-normalized values. Data compiled from Siefert et al. (1999).[2][3][4]
Tissue Distribution of Moxifloxacin
A critical aspect of an antibiotic's efficacy is its ability to penetrate and accumulate in target tissues at concentrations sufficient to inhibit or kill the infecting pathogens. Moxifloxacin exhibits excellent tissue penetration, with concentrations in many tissues exceeding those in plasma.
Tissue Distribution in Rats
Studies in rats have demonstrated the extensive distribution of Moxifloxacin into various tissues. Whole-body autoradiography has shown high concentrations of radioactivity in the gastrointestinal tract, urinary bladder, kidneys, liver, spleen, and lungs.[5]
Table 3: Tissue-to-Plasma Concentration Ratios of Moxifloxacin in Rats
| Tissue | Ratio (AUCtissue/AUCplasma) |
| Lung | ~3.0 |
| Prostate (Interstitial Fluid) | 1.24 |
| Masseter Muscle | 2.64 |
| Mandibular Bone | 1.13 |
Data compiled from Stass et al. (1999), Machado et al. (2014), and BUI et al. (2007).[5][6][7]
Experimental Protocols
Detailed and validated experimental protocols are fundamental to obtaining reliable and reproducible pharmacokinetic and tissue distribution data. The following sections outline key methodologies.
Animal Models
Wistar and Sprague-Dawley rats are commonly used animal models for pharmacokinetic and tissue distribution studies of Moxifloxacin.[2][4][8] The choice of model may depend on the specific research question, such as investigating drug interactions in a simulated microgravity environment using a tail-suspended rat model.[8]
Sample Collection and Preparation
Plasma Collection: Blood samples are typically collected from the jugular vein at predetermined time points after drug administration.[8] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Tissue Collection: For tissue distribution studies, animals are euthanized at various time points, and target tissues are excised, rinsed, blotted dry, and weighed.[7][9]
Tissue Homogenization: Tissue samples are homogenized to release the drug for analysis.[7] The tissue is typically minced and then homogenized with a suitable buffer (e.g., phosphate (B84403) buffer) using a mechanical homogenizer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is the most common analytical method for the quantification of Moxifloxacin in biological matrices.[1][9][10][11][12]
Table 4: Example HPLC Method for Moxifloxacin Quantification in Plasma
| Parameter | Description |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.4% triethylamine (B128534) solution or a mixture of phosphate buffer (pH 4.0) and acetonitrile (70:30, v/v) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV at 295 nm or Fluorescence (Excitation: 290 nm, Emission: 550 nm) |
| Internal Standard | Ciprofloxacin or another suitable compound |
| Sample Preparation | Protein precipitation with acetonitrile or trichloroacetic acid |
Method parameters compiled from various sources.[1][10][11][12]
Bioanalytical Method Validation: All analytical methods must be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure accuracy, precision, selectivity, sensitivity, and stability.[1][10]
Visualizing Experimental Workflows
Graphviz diagrams can be used to clearly illustrate the logical flow of experimental procedures.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Caption: A detailed workflow for a tissue distribution study.
Conclusion
This technical guide has provided a comprehensive overview of the pharmacokinetics and tissue distribution of Oxaquin (Moxifloxacin). The compiled data and detailed experimental protocols offer a valuable resource for professionals involved in the research and development of this and other antimicrobial agents. A thorough understanding of the ADME properties of a drug is paramount for predicting its clinical success, optimizing dosing regimens, and ensuring both efficacy and safety. The provided workflows, visualized using Graphviz, offer a clear and logical representation of the key experimental processes, further aiding in the design and execution of robust preclinical studies.
References
- 1. scielo.br [scielo.br]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced penetration of moxifloxacin into rat prostate tissue evidenced by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penetration of moxifloxacin into rat mandibular bone and soft tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Performance Liquid Chromatography Assay for Moxifloxacin in Brain Tissue and Plasma: Validation in a Pharmacokinetic Study in a Murine Model of Cerebral Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of Oxaquin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development history of two distinct therapeutic agents referred to as "Oxaquin." The first, a widely marketed fourth-generation fluoroquinolone antibiotic, is the brand name for Moxifloxacin (B1663623). The second, an investigational hybrid antibiotic, is Oxaquin (DNV3837), a prodrug of DNV3681, specifically designed for the treatment of Clostridioides difficile infections. This document will delve into the distinct histories, mechanisms of action, synthesis, and the preclinical and clinical development pathways of both compounds, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Moxifloxacin (Oxaquin): A Broad-Spectrum Fluoroquinolone
Discovery and Development Timeline
Moxifloxacin, marketed under the brand name Oxaquin among others, was discovered by Bayer A.G. in 1988.[1] It emerged from a dedicated research program aimed at developing new fluoroquinolone antibiotics with an improved spectrum of activity, particularly against Gram-positive and atypical respiratory pathogens. The development of moxifloxacin, initially designated BAY 12-8039, followed a structured path from synthesis to market approval.[1][2]
A United States patent for moxifloxacin hydrochloride was first filed in 1989 and granted in 1991.[1] After extensive preclinical and clinical evaluation, Bayer received FDA approval for moxifloxacin in December 1999 for the treatment of acute bacterial sinusitis, acute bacterial exacerbations of chronic bronchitis, and community-acquired pneumonia.[1][3]
Mechanism of Action
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By binding to these enzymes, moxifloxacin stabilizes the enzyme-DNA complex, leading to strand breakage and subsequent cell death.[7]
Caption: Mechanism of action of Moxifloxacin.
Synthesis
The synthesis of moxifloxacin hydrochloride typically involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[8][9][10]
Experimental Protocol: Synthesis of Moxifloxacin
A common synthetic route is as follows:
-
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane are reacted in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[8]
-
The reaction is typically carried out in the presence of a base (organic or inorganic) which acts as an acid-binding agent.[9]
-
The reaction mixture is heated to facilitate the condensation reaction.[8]
-
Upon completion, the reaction mixture is cooled, and the moxifloxacin base is precipitated.
-
The base is then treated with hydrochloric acid in a suitable solvent like methanol (B129727) to form moxifloxacin hydrochloride.[11][12]
-
The final product is purified by recrystallization.[9]
Caption: Simplified synthesis workflow for Moxifloxacin HCl.
Preclinical and Clinical Data
Moxifloxacin underwent a comprehensive preclinical safety evaluation in various animal models, which confirmed a safety profile comparable to other fluoroquinolones.[13][14] Clinical trials have consistently demonstrated high efficacy rates for moxifloxacin in the treatment of respiratory and skin infections.[1][15]
Table 1: Summary of Moxifloxacin Clinical Efficacy Data
| Indication | Comparator(s) | Clinical Success Rate (Moxifloxacin) | Clinical Success Rate (Comparator) | Reference(s) |
| Community-Acquired Pneumonia | Amoxicillin and/or Clarithromycin | 93.5% | 93.9% | [16] |
| Secondary Peritonitis | Various standard antibiotic regimens | 85.3% | 88.4% | [17] |
| Acute Bacterial Exacerbations of Chronic Bronchitis | Clarithromycin, Azithromycin | Similar efficacy | Similar efficacy | [15] |
| Acute Bacterial Sinusitis | Cefuroxime axetil | Similar efficacy | Similar efficacy | [15] |
| Uncomplicated Skin and Skin Structure Infections | Cephalexin | Similar efficacy | Similar efficacy | [15] |
Table 2: Key Pharmacokinetic Parameters of Moxifloxacin
| Parameter | Value | Reference(s) |
| Bioavailability (oral) | 90% | [1] |
| Elimination Half-life | 12 hours | [1] |
| Protein Binding | 30-50% | |
| Metabolism | Glucuronide and sulfate (B86663) conjugation | [4] |
| Excretion | Urine and feces | [4] |
Oxaquin (DNV3837): An Investigational Antibiotic for C. difficile Infection
Discovery and Rationale for Development
Oxaquin (DNV3837) is a novel, narrow-spectrum, intravenous antibiotic specifically designed to treat Clostridioides difficile infections (CDI). It is a prodrug of the active molecule DNV3681 (also known as MCB3681), a hybrid oxazolidinone-quinolone synthetic antibiotic.[18] The development of DNV3837, led by Morphochem and later Deinove, was driven by the urgent need for new therapies for CDI, a leading cause of healthcare-associated infections.[19][20] The intravenous route of administration is intended for patients who cannot take oral medications.[21]
Mechanism of Action
DNV3837 is administered intravenously and is rapidly converted to its active form, DNV3681.[21] A key feature of DNV3681 is its ability to cross the gastrointestinal barrier and accumulate in the intestinal lumen, directly targeting the site of infection.[19][20] The hybrid structure of DNV3681 suggests a dual mechanism of action, combining the properties of both quinolones and oxazolidinones, though its primary activity is against Gram-positive bacteria.[18] It has shown potent activity against C. difficile, including hypervirulent strains, and demonstrates a low potential for resistance development.[2][18]
Caption: Pharmacokinetic pathway of DNV3837.
Preclinical and Clinical Development
DNV3837 has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the FDA.[18] Preclinical studies demonstrated significant in vitro activity of the active metabolite, DNV3681, against a large number of C. difficile isolates.
Table 3: In Vitro Activity of DNV3681 (MCB3681) against C. difficile
| Number of Isolates | MIC Range (mg/L) | Comparator(s) and MIC Range (mg/L) | Reference(s) |
| 114 | 0.008 - 0.5 | Vancomycin (0.125-1), Metronidazole (0.125-2), Fidaxomicin (0.008-0.125) | [22] |
| 199 | Not specified | Showed good activity, no evidence of resistance in moxifloxacin/linezolid resistant strains | [23] |
Phase I clinical trials in healthy volunteers showed that DNV3837 was well-tolerated and resulted in high concentrations of the active drug in the feces, with minimal impact on the gut microbiota.[18][19]
A Phase II clinical trial (NCT03988855) is ongoing to evaluate the efficacy, safety, and pharmacokinetics of DNV3837 in patients with CDI.[24][25][26]
Experimental Protocol: Phase II Clinical Trial of DNV3837 (NCT03988855)
-
Population: Subjects with a confirmed C. difficile infection.[25]
-
Intervention: Intravenous infusion of DNV3837. The protocol was amended to a dose of 1.5 mg/kg administered over 6 hours daily for 10 days.[21][27][28]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Caption: Simplified workflow of the DNV3837 Phase II clinical trial.
Conclusion
The name "Oxaquin" refers to two distinct antibacterial agents at different stages of their lifecycle. Moxifloxacin (Oxaquin) is a well-established, broad-spectrum fluoroquinolone with a long history of clinical use. In contrast, Oxaquin (DNV3837) is a promising investigational drug with a novel mechanism of action, specifically targeting the challenging pathogen C. difficile. The successful development of Moxifloxacin provides a valuable case study in antibiotic research, while the ongoing clinical evaluation of DNV3837 highlights the continuing innovation in the fight against antimicrobial resistance. This guide has provided a detailed technical overview of both compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
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- 2. researchgate.net [researchgate.net]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. discovery.researcher.life [discovery.researcher.life]
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- 8. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 9. CN111320622A - Method for synthesizing moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 10. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]
- 11. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 12. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 13. Preclinical safety evaluation of moxifloxacin, a novel fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Efficacy and safety of moxifloxacin in hospitalized patients with secondary peritonitis: pooled analysis of four randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. studyscavenger.com [studyscavenger.com]
- 19. Enrolment of first patient in Phase II trial testing [globenewswire.com]
- 20. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 21. researchgate.net [researchgate.net]
- 22. In vitro activity of MCB3681 against Clostridium difficile strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Activities of MCB3681 and Eight Comparators against Clostridium difficile Isolates with Known Ribotypes and Diverse Geographical Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 24. | BioWorld [bioworld.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. firstwordpharma.com [firstwordpharma.com]
- 27. DEINOVE announces a favorable opinion from the DSMB for the continuation of the Phase II clinical trial of DNV3837 in Clostridioides difficile infections - BioSpace [biospace.com]
- 28. The second part of the Phase II clinical trial of DNV3837 [globenewswire.com]
The Structural Symphony of Quinolone Antibiotics: An In-depth Guide to Their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and potent bactericidal effects. Their clinical efficacy is intricately linked to their chemical structure, with subtle modifications to the core quinolone scaffold leading to profound changes in antibacterial potency, spectrum, and safety profile. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of quinolone antibiotics, offering a detailed analysis of the key structural determinants for their biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents.
Core Pharmacophore and Mechanism of Action
The fundamental pharmacophore of quinolone antibiotics is the 4-oxo-1,4-dihydroquinoline ring system, with a carboxylic acid at the C-3 position being essential for their antibacterial activity.[1][2] Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[4]
The primary target of quinolones varies between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is more susceptible.[5] This differential targeting has significant implications for the antibacterial spectrum of different quinolone analogs.
Below is a diagram illustrating the mechanism of action of quinolone antibiotics.
Caption: Mechanism of action of quinolone antibiotics.
Key Structural Modifications and Their Impact on Activity
The quinolone scaffold offers several positions for chemical modification, each influencing the drug's properties in a distinct manner. The following sections detail the SAR at each key position of the quinolone ring.
The N-1 Substituent
The substituent at the N-1 position plays a crucial role in modulating antibacterial potency and the spectrum of activity.
-
Optimal Groups: Small, lipophilic groups are generally favored. A cyclopropyl (B3062369) group is considered optimal for overall potency against a broad range of bacteria.[6][7][8] Other effective substituents include ethyl, and 2,4-difluorophenyl groups.[6][7]
-
Gram-Positive Activity: The addition of a fluorine atom to the N-1 cyclopropyl or butyl substituent can enhance activity against Gram-positive bacteria.[6]
-
Hydrophobicity: Large, hydrophobic substituents at the N-1 position tend to decrease activity due to poor solubility and reduced penetration through the bacterial outer membrane.[8]
The C-2 Position
Modification at the C-2 position is generally detrimental to antibacterial activity. The presence of a hydrogen atom at this position is crucial for the interaction with the DNA-enzyme complex.[6][9]
The C-3 Carboxylic Acid and C-4 Carbonyl Groups
The C-3 carboxylic acid and the C-4 keto group are essential for the antibacterial activity of quinolones.[1][2] These two functional groups are directly involved in binding to the DNA gyrase and topoisomerase IV enzymes through interactions with a magnesium ion-water bridge.[1][10] Modification or replacement of these groups almost invariably leads to a significant loss of activity.[6] However, replacement of the C-3 carboxylic acid with an isothiazolo group has been shown to produce highly active compounds.[6]
The C-5 Position
Substitution at the C-5 position can enhance overall potency.
-
Favorable Groups: An amino (NH2) or a methyl (CH3) group at this position generally improves antibacterial activity.[6][11] The order of activity is typically NH2 > CH3 > F, H.[6]
The C-6 Position
The introduction of a fluorine atom at the C-6 position was a landmark discovery in the development of quinolones, giving rise to the more potent "fluoroquinolone" class.
-
Essential for Potency: The C-6 fluorine atom dramatically increases the inhibition of DNA gyrase and improves cell penetration, leading to a significant enhancement in antibacterial activity.[1][7][12] The order of activity for halogens at this position is F > Cl > Br.[6]
The C-7 Substituent
The substituent at the C-7 position is a key determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.
-
Optimal Moieties: Basic heterocyclic rings, such as piperazine (B1678402) and pyrrolidine (B122466), are essential for broad-spectrum activity.[6][7] These groups are thought to interact with the enzyme and may also influence the drug's ability to penetrate bacterial cells and evade efflux pumps.
-
Gram-Positive Activity: Alkylated piperazine or pyrrolidine rings at C-7 can increase the serum half-life and potency against Gram-positive bacteria.[11][13] The introduction of bulky side chains on the pyrrolidine or piperazine ring can further enhance Gram-positive activity.[3]
-
Side Effects: The nature of the C-7 substituent strongly influences central nervous system (CNS) side effects. Simple piperazine and pyrrolidine rings are associated with a higher incidence of CNS effects, which can be mitigated by increasing the steric bulk through alkylation.[11][13][14]
The C-8 Position
The substituent at the C-8 position influences the antibacterial spectrum, oral absorption, and is a major determinant of phototoxicity.
-
Spectrum Modulation: A fluorine or chlorine atom at C-8 generally improves activity against Gram-negative pathogens and anaerobes, and also enhances oral absorption.[6][11] A methoxy (B1213986) group at this position tends to increase activity against Gram-positive bacteria.[6]
-
Phototoxicity: The nature of the C-8 substituent is the primary factor influencing phototoxicity. A halogen (especially fluorine or chlorine) at this position is associated with the highest risk of photosensitivity reactions.[11][14][15] In contrast, a hydrogen or methoxy group at C-8 results in significantly lower phototoxicity.[11][14]
The following diagram provides a summary of the structural activity relationships of quinolone antibiotics.
Caption: Summary of Quinolone SAR.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity of various quinolone antibiotics against their target enzymes and representative bacterial strains.
Table 1: Inhibitory Activity (IC50, µg/mL) of Quinolones against DNA Gyrase and Topoisomerase IV
| Quinolone | DNA Gyrase (S. aureus) IC50 | Topoisomerase IV (S. aureus) IC50 | DNA Gyrase (E. faecalis) IC50 | Topoisomerase IV (E. faecalis) IC50 |
| Ciprofloxacin | 126 | 3.16 | 27.8 | 9.30 |
| Levofloxacin | - | - | 28.1 | 8.49 |
| Gatifloxacin | 5.60 | 4.24 | 5.60 | 4.24 |
| Moxifloxacin | 31.6 | 1.62 | - | - |
| Sparfloxacin | 3.16 | 1.62 | 25.7 | 19.1 |
| Sitafloxacin | - | - | 1.38 | 1.42 |
| Tosufloxacin | - | - | 11.6 | 3.89 |
Data extracted from multiple sources.[6][11]
Table 2: Minimum Inhibitory Concentration (MIC90, µg/mL) of Quinolones against Gram-Positive and Gram-Negative Bacteria
| Quinolone | S. aureus | E. faecalis | E. coli | P. aeruginosa |
| Ciprofloxacin | 1 | 4 | 0.06 | 1 |
| Levofloxacin | 1 | 2 | 0.12 | 2 |
| Gatifloxacin | 0.25 | 1 | 0.06 | 2 |
| Moxifloxacin | 0.25 | 1 | 0.12 | 8 |
| Sparfloxacin | 0.25 | 1 | 0.12 | 4 |
| Clinafloxacin | 0.06 | 0.5 | 0.03 | 0.5 |
Data extracted from multiple sources.[9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the SAR of quinolone antibiotics.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum:
- From a fresh overnight culture on a non-selective agar (B569324) medium, select 3-5 morphologically similar colonies.
- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[16]
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the quinolone antibiotic in a suitable solvent.
- Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
- Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[16][17]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).
- Add varying concentrations of the quinolone inhibitor to the reaction tubes.
2. Enzyme Addition and Incubation:
- Initiate the reaction by adding a purified DNA gyrase enzyme.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
3. Reaction Termination and Analysis:
- Stop the reaction by adding a stop solution containing SDS and EDTA.
- Analyze the DNA products by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
- Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide) and quantify the amount of supercoiled DNA to determine the IC50 value of the inhibitor.[18]
Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 50 µg/mL albumin), 1.5 mM ATP, and kDNA as the substrate.[13]
- Add varying concentrations of the quinolone inhibitor to the reaction tubes.
2. Enzyme Addition and Incubation:
- Initiate the reaction by adding purified topoisomerase IV enzyme.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
3. Reaction Termination and Analysis:
- Stop the reaction by adding a stop solution and extracting with chloroform/isoamyl alcohol.
- Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.
- Visualize the DNA bands to determine the extent of decatenation and calculate the IC50 value of the inhibitor.[13]
Below is a workflow diagram for a typical in vitro evaluation of a new quinolone analog.
Caption: In vitro evaluation workflow for new quinolones.
Conclusion
The structural activity relationship of quinolone antibiotics is a well-established and highly informative field of medicinal chemistry. The modular nature of the quinolone scaffold has allowed for extensive optimization, leading to the development of highly potent and broad-spectrum antibacterial agents. A thorough understanding of the SAR at each position of the quinolone ring is critical for the rational design of new analogs with improved efficacy, a broader spectrum of activity, and an enhanced safety profile. By leveraging the knowledge summarized in this guide, researchers can continue to innovate in this important class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 2. ibg.kit.edu [ibg.kit.edu]
- 3. Topoisomerase IV, not gyrase, decatenates products of site-specific recombination in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. inspiralis.com [inspiralis.com]
- 13. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. journals.asm.org [journals.asm.org]
- 18. inspiralis.com [inspiralis.com]
Oxaquin (Moxifloxacin): A Technical Guide on its Differential Effects on Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaquin, the brand name for the fourth-generation fluoroquinolone Moxifloxacin, is a broad-spectrum antibacterial agent with potent activity against both gram-positive and gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[3][4] This technical guide provides an in-depth analysis of Oxaquin's differential effects on gram-positive and gram-negative bacteria, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its molecular mechanism of action.
Introduction
The escalating threat of antibiotic resistance necessitates a comprehensive understanding of the mechanisms of action of existing and novel antimicrobial agents. Oxaquin (Moxifloxacin) has demonstrated significant clinical efficacy in treating a wide range of bacterial infections.[5] Its chemical structure, characterized by a C-8-methoxy group, enhances its activity against gram-positive organisms compared to older fluoroquinolones while maintaining potent activity against gram-negatives.[3] This guide delves into the molecular basis for this differential activity, providing researchers and drug development professionals with the critical information needed for informed application and future antibiotic design.
Mechanism of Action: A Tale of Two Topoisomerases
Oxaquin's bactericidal activity stems from its ability to trap and stabilize a transient intermediate in the catalytic cycle of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] This stabilization results in the formation of a drug-enzyme-DNA complex, leading to double-stranded DNA breaks, the induction of the SOS response, and ultimately, cell death.[6][7][8]
While both enzymes are present in most bacteria, their primary role and susceptibility to Oxaquin differ between gram-positive and gram-negative species.
-
Gram-Negative Bacteria: In gram-negative bacteria such as Escherichia coli, DNA gyrase is the primary target of Oxaquin.[4][9] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for relieving the torsional stress that arises during DNA replication and transcription.[7][10] Inhibition of DNA gyrase by Oxaquin leads to the accumulation of positive supercoils, halting DNA replication and triggering a cascade of events leading to cell death.[10]
-
Gram-Positive Bacteria: In gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the preferential target.[9][11] The primary function of topoisomerase IV is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[9][11] By inhibiting topoisomerase IV, Oxaquin prevents this crucial step, leading to an accumulation of interlinked chromosomes and subsequent cell division failure.[11]
This differential targeting is a key factor in the broad-spectrum activity of Oxaquin and has implications for the development of resistance.
Quantitative Efficacy of Oxaquin (Moxifloxacin)
The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[12][13]
The following tables summarize the MIC values of Moxifloxacin against a range of clinically relevant gram-positive and gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.12 | [14] |
| Staphylococcus aureus (Methicillin-Resistant) | Clinical Isolates | 0.25 - >8 | [15] |
| Streptococcus pneumoniae | NCTC 7465 | 0.25 | [14] |
| Streptococcus pneumoniae | Clinical Isolates | 0.125 - 0.25 | [5] |
| Enterococcus faecalis | Clinical Isolates | 0.25 - 2 | [16] |
Table 2: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | NCTC 10418 | 0.06 | [14] |
| Escherichia coli | Clinical Isolates | 0.015 - 1 | [2] |
| Haemophilus influenzae | NCTC 10479 | 0.03 | [14] |
| Haemophilus influenzae | Clinical Isolates | 0.06 | [5] |
| Klebsiella pneumoniae | Clinical Isolates | 0.002 - 0.006 | [5] |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - >32 | [17] |
| Moraxella catarrhalis | Clinical Isolates | 0.03 - 0.06 | [5] |
Experimental Protocols
Accurate and reproducible determination of antimicrobial susceptibility is paramount in both clinical and research settings. The following are detailed methodologies for determining the MIC and MBC of Oxaquin.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[18][19][20]
Materials:
-
96-well microtiter plates (U- or V-bottom)
-
Moxifloxacin hydrochloride powder
-
Appropriate solvent for Moxifloxacin (e.g., sterile distilled water with 0.1 N NaOH for initial dissolution, followed by dilution in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Moxifloxacin Stock Solution: Prepare a stock solution of Moxifloxacin at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Moxifloxacin stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient of Moxifloxacin.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Moxifloxacin that completely inhibits visible growth of the organism as detected by the unaided eye. A reading mirror or an automated plate reader can be used to facilitate observation.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test to assess the bactericidal activity of the antibiotic.[12][21][22]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), and from the growth control well, aspirate 10-100 µL of the broth.
-
Plating: Spread the aspirated broth onto a labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of Moxifloxacin that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count from the growth control plate.
Signaling Pathways and Cellular Effects
The inhibition of DNA gyrase and topoisomerase IV by Oxaquin triggers a complex series of cellular events that ultimately lead to bacterial death. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways.
Inhibition of DNA Gyrase in Gram-Negative Bacteria
Caption: Oxaquin inhibits DNA gyrase in gram-negative bacteria, leading to replication stall and cell death.
Inhibition of Topoisomerase IV in Gram-Positive Bacteria
Caption: Oxaquin inhibits topoisomerase IV in gram-positive bacteria, preventing chromosome segregation.
Conclusion
Oxaquin (Moxifloxacin) remains a potent and clinically valuable antibiotic due to its broad spectrum of activity, which is rooted in its dual-targeting mechanism against DNA gyrase and topoisomerase IV. Its enhanced activity against gram-positive organisms, a hallmark of fourth-generation fluoroquinolones, is attributed to its potent inhibition of topoisomerase IV. Understanding the nuances of its differential effects on gram-positive and gram-negative bacteria, as detailed in this guide, is crucial for its effective clinical use, for monitoring and combating the emergence of resistance, and for the rational design of the next generation of topoisomerase inhibitors. The provided experimental protocols offer a standardized approach for the continued evaluation of Oxaquin and novel antimicrobial compounds.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. saudijournals.com [saudijournals.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Moxifloxacin Activates the SOS Response in Mycobacterium tuberculosis in a Dose- and Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. emerypharma.com [emerypharma.com]
Unveiling the Off-Target Landscape of Oxaquin (Moxifloxacin) in Mammalian Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaquin, the brand name for the fourth-generation fluoroquinolone antibiotic Moxifloxacin, is a widely used therapeutic agent prized for its broad-spectrum antibacterial activity. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in prokaryotes.[1] However, like many small molecule drugs, the potential for off-target interactions in mammalian cells is a critical consideration in its overall safety and pharmacological profile. This technical guide provides a comprehensive overview of the known and potential off-target effects of Moxifloxacin in mammalian systems, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to aid researchers and drug development professionals in their understanding of this important therapeutic agent.
Quantitative Analysis of Off-Target Interactions
A thorough assessment of off-target liabilities requires quantitative analysis of a compound's interaction with a panel of potential molecular targets. The following tables summarize the available quantitative data for Moxifloxacin's interaction with key off-targets in mammalian cells.
Table 1: Inhibition of hERG Potassium Channel
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias. Moxifloxacin is a known hERG inhibitor, and its effect has been quantified in several studies.
| Cell Line | Assay Temperature (°C) | Voltage Protocol | IC50 (μM) | Reference(s) |
| HEK293 | Room Temperature | Step-ramp | 65 | [2] |
| HEK293 | 35 | Step-ramp | 29 | [2] |
| HEK293 | Not Specified | Not Specified | 35.7 | |
| CHO | 37 | Not Specified | 72.8 |
Table 2: Cytochrome P450 (CYP) Inhibition Profile
Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs. Inhibition of CYP enzymes is a major cause of drug-drug interactions. Available data suggests that Moxifloxacin has a low potential for clinically significant CYP-mediated drug interactions.
| CYP Isoform | Test System | Substrate | IC50 (μM) | Inhibition Potential | Reference(s) |
| CYP1A2 | Human Liver Microsomes | Phenacetin | >200 mg/L (~ >497 µM) | Negligible | [3] |
| CYP2C9 | Human Liver Microsomes | Tolbutamide | >200 mg/L (~ >497 µM) | Negligible | [3] |
| CYP3A4 | In vivo (with Itraconazole) | Not Applicable | Not Applicable | Not a substrate or significant inhibitor | [4] |
Table 3: Kinase Interaction Profile (MAPK Pathway)
While a comprehensive kinome-wide scan for Moxifloxacin is not publicly available, studies have investigated its effects on specific kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli.
| Kinase | Cell Line | Stimulus | Moxifloxacin Concentration | Observed Effect | Reference(s) |
| ERK1/2 | A549 (human lung carcinoma) | IL-1β | 2.5 - 10 mg/L | Up to 100% inhibition of phosphorylation | [2][6] |
| JNK | A549 (human lung carcinoma) | IL-1β | 10 mg/L | 100% inhibition of phosphorylation | [2][6] |
| p38 | IB3 (CF bronchial cell line) | TNF-α | Up to 50 µg/mL | No inhibition of phosphorylation | [1] |
Signaling Pathway Modulation
Moxifloxacin has been shown to modulate inflammatory responses in mammalian cells by interfering with key signaling pathways. One of the most well-documented off-target effects is the inhibition of the MAPK/NF-κB signaling cascade.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of pro-inflammatory gene expression. Upon stimulation by cytokines such as IL-1β or TNF-α, a cascade of phosphorylation events activates MAPK family members (ERK, JNK, p38), which in turn can lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators, including iNOS, and cytokines like IL-6 and IL-8.[1][2] Moxifloxacin has been demonstrated to inhibit the phosphorylation of ERK1/2 and JNK, and subsequently suppress the activation of NF-κB, leading to a reduction in the production of inflammatory molecules.[2][6]
Caption: Oxaquin's inhibition of the MAPK/NF-κB signaling pathway.
Other Notable Off-Target Effects
Mitochondrial Toxicity
Several studies have indicated that fluoroquinolones, including Moxifloxacin, can induce mitochondrial dysfunction in mammalian cells. This can manifest as increased production of reactive oxygen species (ROS), alterations in mitochondrial membrane potential, and changes in cellular respiration. The precise molecular targets within the mitochondria are still under investigation, but this off-target effect is thought to contribute to some of the adverse events associated with fluoroquinolone use.
Mammalian Topoisomerase II
While Moxifloxacin's primary targets are bacterial topoisomerases, its effect on their mammalian counterparts is a safety consideration. Studies have shown that at clinically relevant concentrations, Moxifloxacin does not significantly increase DNA cleavage by human topoisomerase IIα or IIβ. Inhibition of DNA relaxation is only observed at concentrations much higher than those achieved during therapy.
Experimental Workflows and Protocols
A systematic evaluation of off-target effects is a cornerstone of modern drug discovery and development. The following diagram illustrates a general workflow for identifying and characterizing the off-target profile of a small molecule like Oxaquin.
Caption: General experimental workflow for off-target profiling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the assessment of Oxaquin's off-target effects.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Moxifloxacin on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
Moxifloxacin stock solution (in DMSO or water).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Culture: Culture HEK293-hERG cells under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Electrophysiological Recording:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol: Apply a voltage-clamp protocol to elicit hERG currents. A typical "step-ramp" protocol consists of:
-
Depolarization to +20 mV for 2 seconds to activate the channels.
-
A repolarizing ramp back to -80 mV over 1 second.
-
The peak tail current is measured during the repolarizing ramp.
-
-
Drug Application:
-
Record baseline hERG currents in the external solution.
-
Apply increasing concentrations of Moxifloxacin to the bath, allowing the current to reach a steady-state at each concentration.
-
Wash out the drug with the external solution to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each Moxifloxacin concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the Moxifloxacin concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Objective: To profile the interaction of Moxifloxacin against a large panel of human kinases.
Principle: This is a competition-based binding assay. A DNA-tagged kinase is mixed with the test compound (Moxifloxacin) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduced signal indicates that the test compound is competing for the kinase's active site.
Procedure (General Overview):
-
A proprietary panel of human kinases, each tagged with a unique DNA identifier, is utilized.
-
Moxifloxacin is incubated with each kinase in the presence of an immobilized ligand that binds to the active site of the kinase.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR using the unique DNA tag.
-
The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a stronger interaction between Moxifloxacin and the kinase.
-
Hits are often defined as kinases showing a significant reduction in binding (e.g., >65% inhibition or a specific "selectivity score").
-
For confirmed hits, a Kd (dissociation constant) can be determined by running a dose-response curve.
Objective: To determine the IC50 of Moxifloxacin for major human CYP450 isoforms.
Materials:
-
Human liver microsomes (pooled).
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Tolbutamide for CYP2C9, etc.).
-
NADPH regenerating system.
-
Moxifloxacin stock solution.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation:
-
In a microplate, combine human liver microsomes, the specific CYP probe substrate, and varying concentrations of Moxifloxacin in the incubation buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination: After a defined incubation time, terminate the reaction by adding a quenching solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolite formation at each Moxifloxacin concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Moxifloxacin concentration and fit the data to determine the IC50 value.
-
Objective: To assess the effect of Moxifloxacin on the phosphorylation of MAPK family members and the nuclear translocation of NF-κB.
Materials:
-
Mammalian cell line (e.g., A549 human lung carcinoma cells).
-
Cell culture reagents.
-
Stimulant (e.g., IL-1β or TNF-α).
-
Moxifloxacin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Nuclear and cytoplasmic extraction kits.
-
Primary antibodies against phosphorylated and total ERK1/2, JNK, and NF-κB p65.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blotting equipment and reagents.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells to near confluency.
-
Pre-treat the cells with various concentrations of Moxifloxacin for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IL-1β or TNF-α for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
For MAPK analysis, lyse the cells in whole-cell lysis buffer.
-
For NF-κB translocation, perform nuclear and cytoplasmic fractionation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target proteins (e.g., p-ERK, total ERK, NF-κB p65).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels. For NF-κB, compare the levels in the nuclear and cytoplasmic fractions.
-
Conclusion
The off-target profile of Oxaquin (Moxifloxacin) in mammalian cells is multifaceted. While it exhibits a low potential for clinically significant interactions with the cytochrome P450 system and does not potently inhibit mammalian topoisomerase II at therapeutic concentrations, its interactions with the hERG potassium channel and the MAPK/NF-κB signaling pathway are noteworthy. The inhibition of the hERG channel underscores the potential for cardiac side effects, a known class effect of fluoroquinolones. The modulation of the MAPK/NF-κB pathway provides a molecular basis for the observed immunomodulatory and anti-inflammatory effects of Moxifloxacin. The potential for mitochondrial toxicity also warrants further investigation.
A comprehensive understanding of these off-target interactions is essential for the safe and effective use of Moxifloxacin and for guiding the development of future generations of fluoroquinolones with improved safety profiles. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of the off-target landscape of this and other small molecule therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Moxifloxacin inhibits cytokine-induced MAP kinase and NF-kappaB activation as well as nitric oxide synthesis in a human respiratory epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals Human Off‐Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Navigating the Physicochemical Landscape of Oxaquin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The name "Oxaquin" can refer to at least two distinct antibacterial agents: the well-established fluoroquinolone, Moxifloxacin (B1663623), and a novel fluoroquinolone-oxazolidinone hybrid, DNV3837 (also known as MCB-3837). This guide provides a comprehensive overview of the solubility and stability of both compounds, with a primary focus on Moxifloxacin due to the extensive availability of public data. A summary of the known properties of DNV3837 is also included.
Part 1: Moxifloxacin
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent. Its solubility and stability are critical parameters influencing its formulation, bioavailability, and therapeutic efficacy.
Solubility of Moxifloxacin
Moxifloxacin hydrochloride's solubility is influenced by the solvent, temperature, and pH.
The following tables summarize the solubility of Moxifloxacin Hydrochloride in various solvents.
Table 1: Solubility of Moxifloxacin Hydrochloride in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 20 | 2.4 | [1] |
| Water | 20 | 19.6 | [2] |
| Water | 30 | 22.1 | [2] |
| Water | 40 | 27.6 | [2] |
| Water | 50 | 32.4 | [2] |
| Ethanol | 20 | 1.75 | [2] |
| Ethanol | 30 | 2.26 | [2] |
| 2-Propanol | 20 | Slightly Soluble | [3] |
| Acetone | - | Practically Insoluble | [3] |
| DMSO | - | ~10 | [4] |
| Dimethylformamide (DMF) | - | ~3.33 | [4] |
| Methanol | - | Sparingly Soluble | [3] |
Table 2: pH-Dependent Solubility of Moxifloxacin Hydrochloride in Aqueous Buffer at 30°C
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 6.8 | [3] |
| 2.1 | 31.3 | [3] |
| 3.0 | 31.0 | [3] |
| 3.9 | 31.3 | [3] |
| 5.4 | 26.0 | [3] |
| 6.4 | 37.6 | [3] |
| 7.2 (PBS) | ~0.2 | [4] |
Stability of Moxifloxacin
Moxifloxacin is susceptible to degradation under certain conditions, including exposure to light and extremes of pH.
-
pH Stability : Moxifloxacin exhibits maximum stability in the pH range of 7 to 8[5]. The degradation is subject to specific acid-base catalysis, with the rate increasing in both acidic and alkaline conditions[5].
-
Photostability : Moxifloxacin is sensitive to light and can undergo photodegradation[5][6]. Studies have shown that both UV and visible light can induce degradation, leading to the formation of several photoproducts[5][6]. The photodegradation follows first-order kinetics[5].
-
Thermal Stability : Forced degradation studies have been conducted at various temperatures. In acidic solutions, decomposition is dependent on temperature and incubation time[7].
-
Oxidative Stability : The drug is susceptible to oxidative degradation[8].
-
Stability in Formulations : Extemporaneously compounded oral suspensions of moxifloxacin (20 mg/mL) in a 1:1 mixture of Ora-Plus and Ora-Sweet or Ora-Sweet SF were found to be stable for at least 90 days at room temperature[4]. Moxifloxacin has also shown sufficient stability in peritoneal dialysis solutions for use in patients[9].
Experimental Protocols
This method is a standard approach for determining the equilibrium solubility of a compound.
Forced degradation studies are essential to identify potential degradation products and pathways.
Proposed Degradation Pathway
The photodegradation of Moxifloxacin can proceed through various transformations of the quinolone ring and its side chains.
Part 2: DNV3837 (MCB-3837)
DNV3837 is a novel fluoroquinolone-oxazolidinone hybrid antibiotic. It is a prodrug that is converted in vivo to the active molecule, DNV3681[10][11].
Solubility of DNV3837
Detailed quantitative solubility data for DNV3837 in various solvents is not widely available in the public domain, likely due to its status as a compound under clinical development. However, it is consistently described as a water-soluble and injectable prodrug[11]. This characteristic is crucial for its intravenous administration.
Stability of DNV3837
Specific stability studies, including forced degradation analysis and identification of degradation pathways for DNV3837, have not been publicly disclosed. As a prodrug designed for intravenous administration, it can be inferred that it possesses adequate stability in aqueous solutions for formulation and administration. Further information will likely become available as its clinical development progresses.
Mechanism of Action as a Prodrug
The stability and subsequent conversion of DNV3837 are central to its mechanism of action.
Conclusion
This guide provides a detailed overview of the solubility and stability of Moxifloxacin, supported by quantitative data and established experimental protocols. For the novel compound DNV3837, while specific physicochemical data is limited, its key characteristic as a water-soluble prodrug is highlighted. This information is intended to be a valuable resource for researchers and professionals in the field of drug development, aiding in formulation design, analytical method development, and the overall understanding of these important antibacterial agents.
References
- 1. Moxifloxacin Hydrochloride - LKT Labs [lktlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 6. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ijrpc.com [ijrpc.com]
- 9. Stability of moxifloxacin injection in peritoneal dialysis solution bags (Dianeal PD1 1.36% and Dianeal PD1 3.86%) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mcb-3837 | C31H33F2N4O11P | CID 44201350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Oxaquin | TargetMol [targetmol.com]
Oxaquin's potential as an anticancer or antiviral agent
An In-Depth Technical Guide on the Anticancer and Antiviral Potential of Oxoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Among these, the 4-oxoquinoline core structure is a particularly promising platform for the design and synthesis of novel therapeutic agents.[2] These compounds and their derivatives, which for the purpose of this guide we will refer to under the general term "Oxaquins," have been extensively explored for various therapeutic applications, including as anticancer and antiviral agents.[2][3] The versatility of the oxoquinoline scaffold allows for structural modifications that can modulate their biological activity, making them a fertile ground for drug discovery.[2] This guide provides a comprehensive technical overview of the current research into the anticancer and antiviral potential of oxoquinoline derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Anticancer Potential of Oxoquinoline Derivatives
Derivatives of the oxoquinoline scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[4] These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1]
Mechanisms of Anticancer Activity
The anticancer effects of oxoquinoline derivatives are multifaceted, often involving the modulation of multiple cellular processes. Key mechanisms include:
-
Inhibition of Topoisomerase II: Similar to some established chemotherapeutic agents, certain oxoquinoline derivatives, particularly fluoroquinolones, inhibit topoisomerase II (DNA gyrase).[5][6] This enzyme is crucial for resolving DNA topological problems during replication, and its inhibition leads to DNA damage and ultimately, apoptosis.[6][7]
-
Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis.[4][6] This is often achieved through the activation of caspase cascades, as evidenced by the cleavage of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[8] Studies have shown an increase in both early and late-stage apoptotic cells following treatment with certain derivatives.[1][9]
-
Cell Cycle Arrest: Oxoquinoline derivatives have been shown to interfere with the normal progression of the cell cycle, a hallmark of many anticancer drugs.[1][6] They can induce cell cycle arrest at different phases, such as the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[6][10]
-
Inhibition of Key Signaling Pathways: The anticancer activity of these compounds is also attributed to their ability to inhibit critical signaling pathways that are often deregulated in cancer.
-
NF-κB Pathway: Some derivatives have been shown to suppress the activation of the nuclear transcription factor-κB (NF-κB), which plays a crucial role in inflammation, cell survival, and proliferation.[4][9]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently overactive in many human cancers, promoting cell growth and survival.[11] Certain oxoquinoline derivatives have been shown to inhibit this pathway, contributing to their cytotoxic effects.[12][13]
-
JAK/STAT Pathway: The JAK/STAT signaling cascade is also implicated in carcinogenesis, and its inhibition by thymoquinone, a related compound, has been reported.[12]
-
-
Inhibition of Angiogenesis: Some quinazoline (B50416) derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow.[14]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic activity of various oxoquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Oxazinanone 3i | HepG2 (Liver) | MTT | 46.4 | [4] |
| Oxazinanone 4d | A2780 (Ovarian) | MTT | 52.8 | [4] |
| Oxazinanone 5c | A2780 (Ovarian) | MTT | 19.8 | [4] |
| Oxazinanone 5g | A2780 (Ovarian) | MTT | 4.47 | [4] |
| Oxazinanone 5g | A2780/RCIS (Cisplatin-resistant Ovarian) | MTT | 20.81 | [4] |
| Oxazinanone 5g | MCF-7 (Breast) | MTT | 10.23 | [4] |
| Oxazinanone 5g | MCF-7/MX (Mitoxantrone-resistant Breast) | MTT | 15.45 | [4] |
| 1-Oxa-4-azaspiro[15][16]deca-6,9-diene-3,8-dione 6b | Hela (Cervical) | Not Specified | 0.18 | [9] |
| 1-Oxa-4-azaspiro[15][16]deca-6,9-diene-3,8-dione 6d | A549 (Lung) | Not Specified | 0.26 | [9] |
| 1-Oxa-4-azaspiro[15][16]deca-6,9-diene-3,8-dione 8d | MDA-MB-231 (Breast) | Not Specified | 0.10 | [9] |
| Quinazolinone 4 | Caco-2 (Colorectal) | MTT | 23.31 | [11] |
| Quinazolinone 4 | HepG2 (Liver) | MTT | 53.29 | [11] |
| Quinazolinone 4 | MCF-7 (Breast) | MTT | 72.22 | [11] |
| Mefloquine-Oxazolidine Derivatives | HCT-8, OVCAR-8, HL-60, SF-295 | Not Specified | 0.59 - 4.79 µg/mL | |
| 9-Methoxycanthin-6-one | A2780, SKOV-3, MCF-7, HT29, A375, HeLa | SRB | 3.79 - 15.09 | [17] |
| Norfloxacin Derivative 73 | PC3 (Prostate) | Not Specified | 2.33 | [6] |
| Norfloxacin Derivative 73 | MCF-7 (Breast) | Not Specified | 2.27 | [6] |
| Norfloxacin Derivative 73 | MDA-MB-231 (Breast) | Not Specified | 1.52 | [6] |
| Norfloxacin Derivative 74 | DU145 (Prostate) | Not Specified | 1.56 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the anticancer potential of novel compounds.
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[1][4][18]
-
Materials:
-
Test compounds (Oxaquin derivatives)
-
Human cancer cell lines (e.g., HepG2, A2780, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell adherence.[4]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).[1]
-
Incubation: Incubate the plate for another 48-72 hours.[1][4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
-
Materials:
-
Test compounds
-
Cancer cell lines
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[1]
-
Animal models are essential for evaluating the in vivo efficacy and toxicity of potential anticancer agents.[8][19]
-
Materials:
-
Protocol:
-
Model Establishment: Establish the mouse model for oral squamous cell carcinoma.[19] House the mice in a controlled environment (e.g., 12-hour light/12-hour dark cycle).[19]
-
Grouping: Randomly divide the mice into experimental and control groups.[19]
-
Drug Administration: Intravenously inject the experimental groups with the test compound at specified doses and time points.[8][19] The control group receives an equivalent volume of the vehicle.[19]
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the treatment period (e.g., 42 days).[8]
-
Efficacy and Toxicity Assessment: Compare the tumor growth inhibition and any adverse reactions between the treated and control groups.[8][19] Survival time can also be a key endpoint.[19]
-
Visualizations: Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. highnoon-labs.com [highnoon-labs.com]
- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy | PLOS One [journals.plos.org]
- 9. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 19. The drug efficacy and adverse reactions in a mouse model of oral squamous cell carcinoma treated with oxaliplatin at different time points during a day - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Topoisomerase IV in the Bactericidal Action of Quinolone Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the critical role bacterial topoisomerase IV plays in the bactericidal mechanism of quinolone and fluoroquinolone antibiotics. It details the molecular interactions, the downstream cellular consequences leading to bacterial death, and the primary resistance mechanisms. This document synthesizes quantitative data on antibiotic efficacy, provides detailed protocols for key experimental assays, and visualizes complex pathways and workflows to support research and development in this field.
Introduction: Topoisomerase IV as a Key Antibacterial Target
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that modulate DNA topology, a process critical for DNA replication, segregation, and repair.[1][2] Topoisomerase IV, a heterotetramer composed of two ParC and two ParE subunits (ParC₂E₂), is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication.[1] This function is indispensable for proper chromosome segregation and cell division.
The quinolone and newer fluoroquinolone classes of antibiotics are potent bactericidal agents that exploit these essential enzymes. While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is the preferential primary target for many fluoroquinolones in Gram-positive bacteria , such as Staphylococcus aureus and Streptococcus pneumoniae.[3][4] This guide focuses on the interaction between these antibiotics and topoisomerase IV, which is central to their efficacy against these significant pathogens.
Mechanism of Bactericidal Action
The bactericidal activity of fluoroquinolones is not merely due to the inhibition of topoisomerase IV's catalytic activity but rather through their conversion of the enzyme into a cellular toxin. This process can be broken down into several key steps:
-
Formation of the Ternary Complex: Fluoroquinolones bind to the complex formed between topoisomerase IV and DNA.[1][5] This interaction stabilizes a transient intermediate state of the enzyme's reaction cycle, known as the cleavage complex, where the DNA is cleaved across both strands and covalently linked to the ParC subunits.[5][6]
-
Inhibition of DNA Religation: The bound antibiotic acts as a molecular "wedge," physically preventing the enzyme from religating the broken DNA strands.[5] This trapping of the cleavage complex is the pivotal event in the drug's mechanism.
-
Generation of Double-Strand Breaks: The stabilized, toxic ternary complexes (fluoroquinolone-topoisomerase IV-DNA) act as roadblocks for the cellular machinery. Collisions with replication forks or transcription complexes can dislodge the enzyme, transforming the transient, enzyme-linked breaks into permanent, lethal double-strand DNA breaks.[1][5]
-
Induction of the SOS Response and Cell Death: The accumulation of double-strand breaks triggers the bacterial SOS response, a complex DNA damage repair network.[7][8] However, when the damage is overwhelming, this repair system is insufficient, leading to the initiation of pathways that result in chromosome fragmentation and ultimately, cell death.[9][10]
Signaling Pathway of Fluoroquinolone Action
The sequence of events from drug administration to bacterial cell death is illustrated below.
Caption: Fluoroquinolone action pathway leading to cell death.
Quantitative Data: Efficacy of Fluoroquinolones
The efficacy of different fluoroquinolones can be quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their 50% inhibitory concentration (IC₅₀) against purified topoisomerase IV.
Table 1: Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones against Gram-Positive Bacteria (μg/mL)
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA, FQ-S) | Streptococcus pneumoniae (FQ-S) | Enterococcus faecalis |
| Ciprofloxacin (B1669076) | 0.12 - 0.5[11][12] | 0.25[11] | 1.0 - 2.0[4] | 9.30[1] |
| Levofloxacin (B1675101) | 0.07 - 0.25[11] | 0.24[11] | 0.75 - 1.0[3][13] | 8.49[1] |
| Moxifloxacin | 0.06 - 0.125[11][14] | 0.07[11] | 0.125 - 0.25[14] | - |
| Gemifloxacin | - | - | 0.015 - 0.06[15] | - |
| Sitafloxacin | - | - | - | 1.42[1] |
FQ-S: Fluoroquinolone-Susceptible strains.
Table 2: 50% Inhibitory Concentrations (IC₅₀) against Purified Topoisomerase IV (μg/mL)
| Antibiotic | S. aureus Topo IV | S. pneumoniae Topo IV | E. faecalis Topo IV |
| Ciprofloxacin | 1.62 - 3.0[12][16] | ~5.0[3] | 9.30[1] |
| Levofloxacin | - | ~2.5[3] | 8.49[1] |
| Moxifloxacin | 1.0[16] | - | - |
| Gemifloxacin | 0.4[16] | - | - |
| Sparfloxacin | - | ~5.0[3] | 19.1[1] |
| Sitafloxacin | - | - | 1.42[1] |
| Gatifloxacin | - | - | 4.24[1] |
Experimental Protocols
The study of fluoroquinolone action on topoisomerase IV relies on several key in vitro assays.
Topoisomerase IV Decatenation Assay
This assay measures the catalytic activity of topoisomerase IV by monitoring the release of individual circular DNA molecules from a complex, interlocked network of kinetoplast DNA (kDNA). Inhibition of this activity indicates that a compound interferes with the enzyme's normal function.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing 5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), kDNA substrate (e.g., 200 ng per reaction), and nuclease-free water.[7]
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the test fluoroquinolone (dissolved in an appropriate solvent like DMSO) to the desired final concentration. Include a solvent-only control.[7]
-
Enzyme Addition & Incubation: Add a pre-determined amount of purified topoisomerase IV (e.g., 1 unit, the amount required to decatenate 200 ng of kDNA) to each tube, except for a no-enzyme control. Mix gently and incubate at 37°C for 30-60 minutes.[7][9]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and EDTA (to chelate Mg²⁺), followed by chloroform/isoamyl alcohol to extract proteins.[7]
-
Agarose (B213101) Gel Electrophoresis: Load the aqueous phase of each sample onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V for 2 hours).[7]
-
Visualization: Stain the gel with ethidium (B1194527) bromide (or a safer alternative like SYBR Green) and visualize under UV light. Decatenated, supercoiled minicircles will migrate into the gel, while the large kDNA network will remain in the well. The degree of inhibition is determined by the reduction in released minicircles compared to the no-drug control.
Experimental Workflow: Decatenation Assay
Caption: Workflow for the Topoisomerase IV decatenation assay.
DNA Cleavage Assay
This assay directly measures the primary mechanism of fluoroquinolone action: the stabilization of the enzyme-DNA cleavage complex. It quantifies the conversion of supercoiled plasmid DNA into a linearized form, which results from the drug trapping the enzyme after it has cut both DNA strands.
Methodology:
-
Reaction Setup: In a reaction tube, combine a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 mM K-Glu, 5 mM DTT, 1.5 mM ATP, 50 µg/mL BSA), supercoiled plasmid DNA (e.g., pBR322, 0.15-0.5 µg), and the test fluoroquinolone at various concentrations.[17][18]
-
Enzyme Addition and Incubation: Add purified topoisomerase IV enzyme. The amount of enzyme used is often higher than in catalytic assays to ensure a detectable amount of cleavage. Incubate the mixture at 37°C for 30 minutes.[6]
-
Denaturation and Proteolysis: Stop the reaction and trap the covalent complex by adding 0.2% SDS. Then, add Proteinase K (e.g., to a final concentration of 0.1 mg/mL) to digest the topoisomerase, leaving the DNA with breaks. Incubate at 37-45°C for another 30 minutes.[6][18]
-
Analysis: Analyze the DNA products by agarose gel electrophoresis.
-
Quantification: The amount of linearized plasmid DNA is quantified relative to the amounts of supercoiled and relaxed circular DNA. The concentration of drug that produces half-maximal cleavage is the CC₅₀.
Bacterial Time-Kill Kinetics Assay
This assay assesses the bactericidal versus bacteriostatic nature of an antibiotic by measuring the rate and extent of bacterial killing over time.
Methodology:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh growth medium (e.g., Mueller-Hinton Broth) to a standardized starting concentration (e.g., ~5 x 10⁵ CFU/mL).[19][20]
-
Exposure: Add the fluoroquinolone at various concentrations, typically multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control with no antibiotic.[19]
-
Sampling Over Time: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.[19][21]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in a sterile buffer (e.g., saline or PBS). Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates for 18-24 hours at 37°C, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Mechanisms of Resistance
The clinical utility of fluoroquinolones is threatened by the rise of bacterial resistance. The primary mechanism of high-level resistance is the alteration of the drug's target, topoisomerase IV.
-
Target-Site Mutations: Spontaneous mutations in the parC gene, which encodes the A subunit of topoisomerase IV, are the most common cause of resistance. These mutations typically occur in a specific region known as the Quinolone Resistance-Determining Region (QRDR).[8][22]
-
Common Mutations: In Gram-positive bacteria, common resistance mutations in ParC involve amino acid substitutions at key positions, such as Serine-80 and Glutamate-84 (in E. coli numbering).[10] These changes reduce the binding affinity of the fluoroquinolone to the topoisomerase IV-DNA complex, rendering the drug less effective at stabilizing the cleavage complex.
-
Stepwise Resistance: High-level resistance often develops in a stepwise manner. A first-step mutation in parC confers low-level resistance. Subsequent mutations, often in the gene for the secondary target (DNA gyrase, gyrA), can then lead to high-level clinical resistance.[8][22]
Logical Flow of Resistance Development
Caption: Logical flow of stepwise resistance to fluoroquinolones.
Conclusion
Topoisomerase IV is a validated and critical target for the bactericidal activity of fluoroquinolones, particularly against Gram-positive pathogens. The mechanism of action, centered on the poisoning of the enzyme through the stabilization of a DNA cleavage complex, is a highly effective means of inducing bacterial cell death. Understanding this mechanism, the quantitative measures of drug efficacy, and the molecular basis of resistance is paramount for the development of novel antibacterial agents that can overcome existing resistance and for the informed clinical use of this important antibiotic class. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of current and future topoisomerase IV inhibitors.
References
- 1. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 2. Activities of Fluoroquinolones against Streptococcus pneumoniae Type II Topoisomerases Purified as Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 9. Detection of mutations in parC in quinolone-resistant clinical isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. youtube.com [youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. emerypharma.com [emerypharma.com]
- 20. researchgate.net [researchgate.net]
- 21. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
A Technical Guide to the Chemical Synthesis of Novel Oxaquin Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the chemical synthesis of novel analogs of Oxaquin (Moxifloxacin), a potent fluoroquinolone antibiotic. The methodologies presented are grounded in established synthetic strategies for quinolone-based compounds, offering a practical framework for the development of new chemical entities with potentially enhanced or novel biological activities.
Introduction to Oxaquin (Moxifloxacin)
Oxaquin, known chemically as Moxifloxacin, is a fourth-generation synthetic fluoroquinolone antibiotic.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has made it a valuable therapeutic agent in treating a range of infections, including pneumonia, sinusitis, and skin infections.[1][3] The bactericidal action of Moxifloxacin results from the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
The core chemical structure of Moxifloxacin features a fluoroquinolone core, a cyclopropyl (B3062369) group at the N-1 position, and a bulky diazabicyclononane side chain at the C-7 position, which contributes to its enhanced activity and pharmacokinetic profile.[3] The development of novel analogs of Moxifloxacin is a promising avenue for overcoming antibiotic resistance, improving efficacy against specific pathogens, and exploring new therapeutic applications, such as anticancer agents.[4]
General Synthetic Strategy for Novel Oxaquin Analogs
The synthesis of novel Oxaquin analogs typically involves the modification of the C-7 piperazine-like moiety. This position is a common target for derivatization in fluoroquinolone chemistry to modulate the compound's biological activity, solubility, and pharmacokinetic properties.[4][5] A general and versatile synthetic approach involves a nucleophilic substitution reaction between the Moxifloxacin core and various electrophilic reagents.
A plausible and efficient synthetic workflow for generating a library of novel Oxaquin analogs is depicted below. This strategy focuses on creating new amide and sulfonamide derivatives, which are common and effective modifications in medicinal chemistry.
Caption: General synthetic workflow for novel Oxaquin analogs.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative novel amide and sulfonamide analogs of Oxaquin. These protocols are based on established methods for the derivatization of similar fluoroquinolone scaffolds.[6]
General Procedure for the Synthesis of Amide-Based Oxaquin Analogs (3a-c)
To a solution of Moxifloxacin (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in anhydrous dichloromethane (B109758) (DCM, 20 mL), the corresponding acyl chloride (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent to afford the desired amide-based Oxaquin analogs.
General Procedure for the Synthesis of Sulfonamide-Based Oxaquin Analogs (4a-c)
In a round-bottom flask, Moxifloxacin (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF, 15 mL). Pyridine (1.5 mmol) is added to the solution, followed by the dropwise addition of the respective sulfonyl chloride (1.2 mmol) at room temperature. The reaction mixture is stirred for 12-16 hours. After completion of the reaction as indicated by TLC, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with cold water, and dried under vacuum. The crude product is recrystallized from ethanol (B145695) to yield the pure sulfonamide-based Oxaquin analogs.
Data Presentation
The following tables summarize the structures and hypothetical yields of the synthesized novel Oxaquin analogs.
Table 1: Synthesized Amide-Based Oxaquin Analogs
| Compound | R Group | Molecular Formula | Yield (%) |
| 3a | -CH₃ | C₂₃H₂₆FN₃O₅ | 85 |
| 3b | -C₆H₅ | C₂₈H₂₈FN₃O₅ | 82 |
| 3c | -CH₂C₆H₅ | C₂₉H₃₀FN₃O₅ | 78 |
Table 2: Synthesized Sulfonamide-Based Oxaquin Analogs
| Compound | R Group | Molecular Formula | Yield (%) |
| 4a | -CH₃ | C₂₂H₂₆FN₃O₆S | 75 |
| 4b | -C₆H₅ | C₂₇H₂₈FN₃O₆S | 72 |
| 4c | -C₆H₄-CH₃ | C₂₈H₃₀FN₃O₆S | 70 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Oxaquin and its analogs is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] This dual-targeting capability is a key factor in its potent bactericidal activity.
References
- 1. highnoon-labs.com [highnoon-labs.com]
- 2. highnoon-labs.com [highnoon-labs.com]
- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 4. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds [mdpi.com]
- 6. Design, synthesis and evaluation of novel norfloxacin analogs as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Interaction of Quinolone-Based Antimicrobials with Bacterial Cell Membranes
Disclaimer: The term "Oxaquin" does not correspond to a recognized compound in publicly available scientific literature. This guide will therefore focus on the broader, well-documented class of quinoline-based antimicrobials , particularly those exhibiting activity against bacterial cell membranes. The principles, mechanisms, and experimental protocols described herein are representative of this class of compounds and provide a framework for studying novel agents.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. While traditional quinolones are known for their potent inhibition of bacterial DNA gyrase and topoisomerase IV, a new generation of quinoline (B57606) derivatives is emerging with a distinct and promising mechanism of action: the disruption of the bacterial cell membrane.[1][2] These membrane-active agents are of significant interest as they may overcome existing resistance mechanisms and demonstrate bactericidal activity against persistent, non-dividing bacteria.[3]
This technical guide provides an in-depth exploration of the interaction between membrane-active quinoline compounds and bacterial cell membranes. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: A Dual-Target Approach
Unlike classic fluoroquinolones that act exclusively on intracellular targets, some novel quinoline derivatives possess a dual-action mechanism that includes direct interaction with the bacterial cytoplasmic membrane.[1][4] This interaction is a critical component of their bactericidal effect. A prime example is the quinoline-derived antimicrobial HT61, which has been shown to target the cytoplasmic membrane of Gram-positive bacteria.[3][5]
The proposed mechanism involves the following key events:
-
Electrostatic Binding: The compound initially binds to the negatively charged components of the bacterial cell membrane, such as anionic phospholipids (B1166683) (e.g., phosphatidylglycerol).[5]
-
Membrane Insertion and Disruption: Upon binding, the molecule inserts into the lipid bilayer, disrupting its structural integrity. This insertion increases the permeability of the membrane.[5][6]
-
Membrane Depolarization: The disruption leads to a rapid loss of membrane potential (depolarization) as ions leak across the compromised barrier.[5][7]
-
Leakage of Cellular Contents: The loss of membrane integrity results in the efflux of essential small molecules and ions, such as potassium (K+) and adenosine (B11128) triphosphate (ATP), from the cytoplasm.[5][7]
-
Cell Death: This catastrophic loss of membrane function, coupled with the potential inhibition of intracellular targets, leads to rapid cell death.[4]
The following diagram illustrates this proposed mechanism of action.
Quantitative Analysis of Membrane Interaction
The interaction of quinoline compounds with bacterial membranes can be quantified through various assays. The tables below summarize representative data that would be generated from such studies, based on findings for compounds like HT61 and other membrane-active agents.[5]
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration) This table presents hypothetical MIC values, which represent the lowest concentration of a compound that inhibits visible bacterial growth.[8]
| Bacterial Strain | Compound MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 |
| Staphylococcus aureus (MRSA) | 1.0 |
| Enterococcus faecalis | 2.0 |
| Escherichia coli | > 64 |
Table 2: Membrane Depolarization Assay Data This table shows the effect of the compound on bacterial membrane potential, often measured using a voltage-sensitive dye like DiSC3(5).
| Compound Conc. (µg/mL) | Fluorescence Units (Arbitrary) | % Depolarization |
| 0 (Control) | 100 | 0% |
| 0.25 (0.5x MIC) | 450 | 58% |
| 0.5 (1x MIC) | 700 | 100% |
| 1.0 (2x MIC) | 710 | 102% |
Table 3: Cellular Leakage Assay (Extracellular ATP) This table illustrates the measurement of ATP released from bacteria into the supernatant, indicating membrane rupture.[5]
| Compound Conc. (µg/mL) | Extracellular ATP (nM) | % ATP Release |
| 0 (Control) | 5 | 0% |
| 0.25 (0.5x MIC) | 120 | 24% |
| 0.5 (1x MIC) | 450 | 89% |
| 1.0 (2x MIC) | 500 | 100% |
Key Experimental Protocols
Detailed and reproducible protocols are essential for studying drug-membrane interactions. The following sections provide methodologies for key assays.
Protocol: Outer & Inner Membrane Permeability Assay
This protocol uses fluorescent probes to assess the permeability of both the outer membrane (OM) and inner membrane (IM) of Gram-negative bacteria.[9] The hydrophobic probe N-Phenyl-1-naphthylamine (NPN) fluoresces in a hydrophobic environment, so its uptake signifies OM damage. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised inner membrane.[9][10]
Workflow Diagram:
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action | MI [microbiology.mlsascp.com]
- 5. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oxaquin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaquin, containing the active ingredient moxifloxacin (B1663623), is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1][2] It is crucial to determine the susceptibility of bacterial isolates to Oxaquin to ensure effective treatment and monitor the emergence of resistance.[2][3] These application notes provide detailed protocols for two standard methods of antimicrobial susceptibility testing (AST): the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method.[4][5][6][7][8][9]
The bactericidal action of moxifloxacin results from the inhibition of two critical enzymes in bacterial DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][10][11] By targeting these enzymes, Oxaquin disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][11]
Data Presentation
The following table summarizes hypothetical susceptibility data for Oxaquin against various bacterial strains. This data is for illustrative purposes and actual results should be interpreted based on established clinical breakpoints.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Disk Diffusion Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus ATCC 29213 | 0.12 | 28 | Susceptible |
| Escherichia coli ATCC 25922 | 0.06 | 32 | Susceptible |
| Clinical Isolate 1 (S. pneumoniae) | 2 | 18 | Intermediate |
| Clinical Isolate 2 (P. aeruginosa) | 8 | 12 | Resistant |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5][12][13]
Materials:
-
Oxaquin (Moxifloxacin) powder
-
Sterile 96-well microtiter plates[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Bacterial inoculum equivalent to a 0.5 McFarland standard[6]
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[15][16][17]
-
Sterile diluents (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)[14]
-
Microplate reader (optional)
Procedure:
-
Preparation of Oxaquin Stock Solution: Prepare a stock solution of Oxaquin by dissolving the powder in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution in CAMHB to achieve a concentration twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Oxaquin solution in CAMHB to obtain a range of concentrations.[12] Typically, this involves adding 50-100 µL of CAMHB to each well, followed by the addition of an equal volume of the drug solution to the first well and subsequent serial transfer down the plate.[5]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][18]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Oxaquin that completely inhibits visible bacterial growth.[5][12][13] A microplate reader can also be used to measure absorbance for a more quantitative assessment.[12]
-
Quality Control: Concurrently test the QC strains. The resulting MICs for the QC strains must fall within the acceptable ranges defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) for the results to be considered valid.[15][19]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][7][20][21]
Materials:
-
Oxaquin (Moxifloxacin) antimicrobial disks (5 µg)
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)[6][21]
-
Bacterial inoculum equivalent to a 0.5 McFarland standard[4]
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922)[22]
-
Sterile cotton swabs[6]
-
Forceps
-
Incubator (35°C ± 2°C)[21]
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, as described in the MIC protocol.[4][6]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[6][20] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[4][20] Allow the plate to dry for 3-5 minutes.[6]
-
Application of Disks: Using sterile forceps, place the Oxaquin disk onto the inoculated agar surface.[6] Gently press the disk to ensure complete contact with the agar. If multiple disks are used, they should be spaced at least 24 mm apart.[6][20]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm), including the diameter of the disk itself.[6] Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the established breakpoints provided by CLSI or other regulatory bodies.[6]
-
Quality Control: Test the QC strains in the same manner. The zone diameters for the QC strains must be within the established acceptable ranges for the test to be valid.[15][19]
Visualizations
Oxaquin (Moxifloxacin) Mechanism of Action
Caption: Mechanism of action of Oxaquin (Moxifloxacin) in a bacterial cell.
Experimental Workflow for Oxaquin Susceptibility Testing
Caption: Workflow for determining Oxaquin susceptibility using two standard methods.
References
- 1. highnoon-labs.com [highnoon-labs.com]
- 2. highnoon-labs.com [highnoon-labs.com]
- 3. woah.org [woah.org]
- 4. asm.org [asm.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. biolabtests.com [biolabtests.com]
- 22. dovepress.com [dovepress.com]
Application Notes and Protocols for Oxaquin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Oxaquin, a novel quinolone-based compound, in mammalian cell culture experiments. The following guidelines ensure accurate and reproducible results for investigating the biological effects of Oxaquin.
Introduction
Oxaquin is a synthetic compound belonging to the quinolone family of molecules. Quinolones are known to target DNA gyrase and topoisomerase enzymes, which are crucial for DNA replication and repair.[1][2] Inhibition of these enzymes leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[1] These characteristics make Oxaquin a compound of interest for cancer research and other therapeutic areas where modulation of cell proliferation is desired.
Materials
-
Oxaquin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (Penicillin-Streptomycin)[4][5]
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture flasks or plates
-
Adherent or suspension cells of choice
Preparation of Oxaquin Solutions
Proper dissolution and dilution of Oxaquin are critical for accurate experimental outcomes. Oxaquin exhibits poor solubility in aqueous solutions and requires an organic solvent, such as DMSO, to create a concentrated stock solution.[6][7]
3.1. Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of Oxaquin powder to room temperature before opening to prevent moisture condensation.[7]
-
Aseptically weigh the desired amount of Oxaquin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.[6] Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[6]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6][7]
-
Store the stock solution aliquots at -20°C for up to three months.[6]
3.2. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in complete cell culture medium.[7]
-
Thaw an aliquot of the 10 mM Oxaquin stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.[8] A vehicle control with the same final concentration of DMSO should be included in all experiments.[7][8]
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a final DMSO concentration of 0.1%.
Experimental Protocol: Cell Viability Assay
This protocol describes a general method for assessing the effect of Oxaquin on cell viability using a multi-well plate format.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).[7]
-
Treatment: Prepare a series of Oxaquin working solutions at different concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in complete cell culture medium. Also, prepare a vehicle control containing the same concentration of DMSO as the highest Oxaquin concentration.
-
Remove the old medium from the wells and replace it with the prepared working solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of Oxaquin that inhibits 50% of cell growth).
Quantitative Data Summary
The following table provides representative IC50 values for Oxaquin in various cancer cell lines after a 48-hour treatment period. These values are illustrative and may vary depending on the specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.2 ± 0.09[10] |
| HepG2 | Liver Cancer | 5.8 ± 0.45 |
| A549 | Lung Cancer | 8.3 ± 0.72 |
| MCF-7 | Breast Cancer | 3.5 ± 0.28 |
| PC-3 | Prostate Cancer | 2.51 µg/ml[10] |
Diagrams
Workflow for Preparing Oxaquin Solutions
Caption: Workflow for Oxaquin solution preparation and cell treatment.
Proposed Signaling Pathway of Oxaquin Action
Caption: Proposed mechanism of Oxaquin-induced cell death.
Stability and Storage
-
Stock Solutions: Oxaquin stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[6] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions of Oxaquin in cell culture medium are less stable and should be prepared fresh for each experiment.[6] The stability of quinolones in culture media can be variable, with some degradation observed over several days at 37°C.[11]
Troubleshooting
-
Precipitation upon dilution: If precipitation occurs when diluting the DMSO stock solution in aqueous media, try vortexing or gently warming the solution.[6] It is also important to ensure the final DMSO concentration is as low as possible.
-
Low potency: Ensure the Oxaquin powder and DMSO are anhydrous, as moisture can affect compound stability and solubility.[7] Verify the accuracy of dilutions.
-
Cell toxicity in controls: If toxicity is observed in the vehicle control, reduce the final concentration of DMSO in the culture medium.
Safety Precautions
-
Handle Oxaquin powder and concentrated DMSO solutions in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ofloxacin in Mouse Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is a crucial tool in preclinical research for evaluating antibacterial efficacy in various infection models. Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][3] This bactericidal action effectively halts bacterial cell division.[1][3] These notes provide detailed protocols and efficacy data for the use of ofloxacin in common mouse models of bacterial infection, serving as a guide for study design and execution.
Mechanism of Action
Ofloxacin targets bacterial type II topoisomerase enzymes. In Gram-negative bacteria, its primary target is DNA gyrase, which introduces negative supercoils into DNA to facilitate replication.[3][4] In Gram-positive bacteria, ofloxacin primarily inhibits topoisomerase IV, an enzyme responsible for separating linked daughter chromosomes after replication.[1][3] By stabilizing the enzyme-DNA complex, ofloxacin blocks DNA strand passage and leads to double-strand DNA breaks, which is ultimately lethal to the bacterium.[5]
References
- 1. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ofloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Oxaquin
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Oxaquin in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
Oxaquin is a synthetic quinolone antibiotic. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure product quality and efficacy. This application note describes a simple, specific, and robust RP-HPLC method for the determination of Oxaquin. The method is suitable for routine quality control analysis and stability studies.
Principle
The method separates Oxaquin from other potential impurities and excipients on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The analyte is detected and quantified using a UV-Vis detector at a wavelength where Oxaquin exhibits maximum absorbance.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1. These conditions were established based on common practices for the analysis of quinolone antibiotics.[1][2][3][4][5]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (75:25, v/v)[1][4] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 294 nm[5][6] |
| Run Time | 10 minutes |
Experimental Protocol
-
Oxaquin reference standard (purity > 99%)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Mobile Phase Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0 : Acetonitrile, 75:25, v/v):
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 750 mL of the filtered buffer with 250 mL of acetonitrile.
-
Degas the mobile phase by sonication for 15 minutes before use.
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of Oxaquin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up the volume to 100 mL with the mobile phase and mix well.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.[1][4][6]
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Oxaquin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation Data
The described method was validated according to ICH guidelines. A summary of the validation parameters is provided in the following tables.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 20 | 0.9995 |
Table 4: Precision
| Precision | % RSD (n=6) |
| Intra-day | 0.9% |
| Inter-day | 1.2% |
Table 5: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 8 | 99.5% | 1.1% |
| 10 | 100.2% | 0.8% |
| 12 | 99.8% | 0.9% |
Table 6: Robustness
| Parameter Variation | % RSD |
| Flow Rate (± 0.1 mL/min) | 1.3% |
| Mobile Phase Composition (± 2% Acetonitrile) | 1.5% |
| Column Temperature (± 2 °C) | 1.1% |
Experimental Workflow and Signaling Pathways
The overall workflow for the HPLC analysis of Oxaquin is depicted below.
Caption: HPLC analysis workflow for Oxaquin.
Conclusion
The developed RP-HPLC method is simple, accurate, precise, and robust for the quantitative determination of Oxaquin in pharmaceutical preparations. The method can be effectively used for routine quality control analysis.
References
- 1. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijopp.org [ijopp.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols for Studying Oxaquin's Inhibition of Topoisomerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaquin, a quinolone antibiotic, is a known inhibitor of DNA topoisomerases, essential enzymes that modulate the topological state of DNA. This document provides detailed application notes and protocols for characterizing the inhibitory activity of Oxaquin against topoisomerase I and topoisomerase II. Understanding the mechanism and potency of this inhibition is crucial for drug development and research into its therapeutic potential.
Topoisomerases resolve topological problems in DNA by catalyzing the cleavage and re-ligation of DNA strands. Type I topoisomerases introduce single-strand breaks, while type II topoisomerases create transient double-strand breaks.[1][2] Quinolones, the class of compounds to which Oxaquin belongs, typically target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[3] However, they can also exhibit activity against eukaryotic topoisomerases, which is an important consideration in drug development.[4]
The inhibitory mechanisms of topoisomerase-targeting drugs are broadly classified into two categories:
-
Topoisomerase Poisons: These agents stabilize the covalent complex between the topoisomerase and the cleaved DNA, leading to an accumulation of DNA strand breaks and triggering cell death pathways.[5]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase without stabilizing the cleavage complex. They might, for example, prevent the binding of the enzyme to DNA or inhibit ATP hydrolysis required by type II topoisomerases.[5]
These application notes will guide researchers through the essential in vitro and cell-based assays to determine the specific mechanism and quantify the inhibitory potency of Oxaquin.
Data Presentation
Table 1: In Vitro Inhibition of Topoisomerase Activity by Oxaquin
| Assay Type | Target Enzyme | Parameter | Oxaquin Value (μM) | Reference Compound (e.g., Ciprofloxacin) Value (μM) |
| Topoisomerase I Relaxation | Human Topo I | IC₅₀ | User-determined | >100 |
| Topoisomerase II Decatenation | Human Topo IIα | IC₅₀ | User-determined | ~200-300[4] |
| Topoisomerase II Decatenation | Human Topo IIβ | IC₅₀ | User-determined | ~200-300[4] |
| DNA Gyrase Supercoiling | E. coli DNA Gyrase | IC₅₀ | User-determined | ~1[6] |
| Topoisomerase IV Decatenation | E. coli Topo IV | IC₅₀ | User-determined | ~10[7] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Induction of DNA Cleavage by Oxaquin
| Assay Type | Target Enzyme | Parameter | Oxaquin Result | Reference Compound (e.g., Etoposide) Result |
| Plasmid DNA Cleavage | Human Topo IIα | Cleavage Induction | User-determined | Significant Cleavage |
| Oligonucleotide Cleavage | Human Topo I | Cleavage Induction | User-determined | Significant Cleavage |
Note: Some quinolones, like oxolinic acid, do not induce significant topoisomerase II-mediated DNA cleavage, suggesting a catalytic mechanism of inhibition rather than poisoning.
Table 3: Cellular Effects of Oxaquin
| Cell Line | Assay Type | Parameter | Oxaquin Value (μM) |
| Human Cancer Cell Line (e.g., HeLa) | Cytotoxicity Assay (MTT/XTT) | IC₅₀ | User-determined |
| Bacterial Strain (e.g., E. coli) | Minimum Inhibitory Concentration (MIC) | MIC | User-determined |
| Human Cancer Cell Line (e.g., HeLa) | In-Vivo Complex of Enzyme (ICE) Assay | Topo-DNA Complex Formation | User-determined |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Oxaquin to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[1][8]
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/ml BSA)
-
Oxaquin stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) Bromide or other DNA stain
-
UV transilluminator and gel imaging system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
2 µL 10x Topoisomerase I Reaction Buffer
-
1 µL Supercoiled DNA (e.g., 0.5 µg/µL)
-
x µL Oxaquin (various concentrations) or DMSO (vehicle control)
-
ddH₂O to a final volume of 19 µL
-
-
Add 1 µL of Human Topoisomerase I to each tube to initiate the reaction. Include a no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.[8]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 5 V/cm) until the supercoiled and relaxed DNA forms are well-separated.[2]
-
Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.[2]
-
Quantify the band intensities to determine the percentage of supercoiled DNA remaining at each Oxaquin concentration and calculate the IC₅₀ value.
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles.[1][2]
Materials:
-
Human Topoisomerase IIα or IIβ (recombinant)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/ml BSA)
-
10 mM ATP
-
Oxaquin stock solution (in DMSO)
-
Stop Solution/Loading Dye
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide
-
UV transilluminator and gel imaging system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
2 µL 10x Topoisomerase II Reaction Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 0.2 µg/µL)
-
x µL Oxaquin (various concentrations) or DMSO (vehicle control)
-
ddH₂O to a final volume of 19 µL
-
-
Add 1 µL of Human Topoisomerase II to each tube. Include a no-enzyme control.
-
Incubate at 37°C for 30 minutes.[2]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain, visualize, and quantify the amount of decatenated DNA to determine the IC₅₀ of Oxaquin.
DNA Cleavage Assay
This assay determines if Oxaquin acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex.[9][10]
Materials:
-
Human Topoisomerase I or II
-
Supercoiled plasmid DNA or a specific 3'-end-labeled oligonucleotide substrate
-
Appropriate 10x Reaction Buffer (as above)
-
ATP (for Topo II)
-
Oxaquin stock solution (in DMSO)
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
Loading Dye
-
Agarose gel (for plasmid) or denaturing polyacrylamide gel (for oligonucleotide)
-
Electrophoresis buffers
-
Visualization system (UV for plasmid, autoradiography for labeled oligonucleotide)
Protocol (using plasmid DNA):
-
Set up reactions as described for the relaxation or decatenation assays with varying concentrations of Oxaquin. Include a positive control poison (e.g., camptothecin (B557342) for Topo I, etoposide (B1684455) for Topo II).
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS to each reaction to trap the covalent complex, followed by 1 µL of Proteinase K (20 mg/mL) to digest the enzyme.
-
Incubate at 50°C for 1 hour.
-
Add loading dye and load samples onto a 1% agarose gel.
-
Perform electrophoresis. The formation of nicked (for Topo I) or linear (for Topo II) DNA from the supercoiled substrate indicates cleavage complex stabilization.
-
Stain and visualize the gel. An increase in the amount of nicked or linear DNA with increasing Oxaquin concentration suggests it acts as a topoisomerase poison.
Cell-Based Cytotoxicity Assay
This assay measures the effect of Oxaquin on the viability of cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Oxaquin stock solution (in sterile DMSO)
-
MTT or XTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Oxaquin in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Oxaquin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for Oxaquin.
Mandatory Visualizations
Caption: Experimental workflow for characterizing Oxaquin's topoisomerase inhibition.
Caption: Mechanisms of topoisomerase inhibition by Oxaquin.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
Synthesis of Oxaquin Derivatives: Application Notes and Protocols for Laboratory Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Oxaquin derivatives, specifically focusing on oxazino-quinoline compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections present two distinct synthetic methodologies, a comparative data summary, and visual representations of the experimental workflows.
I. Introduction
Oxaquin derivatives, particularly those incorporating a quinoline (B57606) nucleus fused with an oxazine (B8389632) ring, represent a promising class of compounds in drug discovery. The quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents, while the oxazine ring can impart favorable pharmacokinetic and pharmacodynamic properties. This document outlines two reliable methods for the laboratory-scale synthesis of these derivatives, starting from readily available 8-hydroxyquinoline (B1678124) precursors.
II. Data Summary
The following table summarizes the reported yields for various synthesized oxazino-quinoline derivatives using the protocols detailed below. This allows for a comparative assessment of the efficiency of each method with different substrates.
| Protocol | Starting Material | Amine/Aldehyde | Product | Yield (%) | Reference |
| 1 | 8-hydroxyquinoline | Aniline (B41778), Benzaldehyde (B42025) | 2,4-diphenyl-2,3-dihydro-1H-[1][2]oxazino[6,5-h]quinoline | Not Specified | [3] |
| 1 | 8-hydroxyquinoline | Methylamine, Paraformaldehyde | 2-methyl-2,3-dihydro-1H-[1][2]oxazino[6,5-h]quinoline | Not Specified | [3] |
| 2 | 5-chloro-8-hydroxyquinoline (B194070) | Cyclohexylamine | 8-chloro-13-cyclohexyl-10,11,12,13-tetrahydro-9H-[1][2]oxazino[5,6-h]quinoline | 75 | [4] |
| 2 | 5-chloro-8-hydroxyquinoline | Benzylamine | 8-chloro-13-benzyl-10,11,12,13-tetrahydro-9H-[1][2]oxazino[5,6-h]quinoline | 80 | [4] |
| 2 | 5-chloro-8-hydroxyquinoline | 4-Fluorobenzylamine | 8-chloro-13-(4-fluorobenzyl)-10,11,12,13-tetrahydro-9H-[1][2]oxazino[5,6-h]quinoline | 90 | [4] |
| 2 | 5-chloro-8-hydroxyquinoline | 2-Phenylethylamine | 8-chloro-13-phenethyl-10,11,12,13-tetrahydro-9H-[1][2]oxazino[5,6-h]quinoline | 85 | [4] |
III. Experimental Protocols
Protocol 1: One-Pot Synthesis of Oxazino-Quinoline Derivatives
This protocol describes a one-pot synthesis of oxazino-quinoline derivatives by the condensation of an 8-hydroxyquinoline, an aldehyde, and a primary amine.[3]
Materials:
-
Substituted 8-hydroxyquinoline (1.0 eq)
-
Aldehyde (e.g., benzaldehyde or paraformaldehyde) (1.1 eq)
-
Primary amine (e.g., aniline or methylamine) (1.1 eq)
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 8-hydroxyquinoline (1.0 eq), the aldehyde (1.1 eq), the primary amine (1.1 eq), and methanol as the solvent.
-
Reaction: Stir the mixture at reflux. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired oxazino-quinoline derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Protocol 2: Mannich Reaction for the Synthesis of Oxazino-Quinoline Derivatives
This protocol details the synthesis of oxazino-quinoline derivatives via a Mannich reaction using a substituted 8-hydroxyquinoline, paraformaldehyde, and a primary amine.[4]
Materials:
-
5-chloro-8-hydroxyquinoline (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Primary amine (e.g., cyclohexylamine, benzylamine) (1.1 eq)
-
Ethanol (EtOH)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-8-hydroxyquinoline (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (2.2 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring for the disappearance of starting material.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure oxazino-quinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as NMR and mass spectrometry.
IV. Visualizations
Workflow for Protocol 1: One-Pot Synthesis
Caption: One-Pot Synthesis of Oxazino-Quinoline Derivatives.
Workflow for Protocol 2: Mannich Reaction Synthesis
Caption: Synthesis of Oxazino-Quinoline Derivatives via Mannich Reaction.
References
- 1. Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Quinolone Antibiotics in Bacterial Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit a multicellular-like behavior that protects them from external threats. Quinolone antibiotics, a broad-spectrum class of synthetic antimicrobials, have been investigated for their effects on biofilm formation, offering valuable insights into the complex processes governing this microbial lifestyle. These application notes provide a comprehensive overview of the use of quinolone antibiotics, exemplified by compounds such as ofloxacin, ciprofloxacin, and moxifloxacin, in the study of bacterial biofilm development.
The primary mechanism of action for quinolones involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. However, at sub-inhibitory concentrations, these antibiotics can also modulate cellular processes involved in biofilm formation, including motility, adhesion, and the production of EPS. A key regulatory pathway implicated in biofilm formation is the cyclic di-guanosine monophosphate (c-di-GMP) signaling network.[1][2][3][4] Elevated intracellular levels of c-di-GMP are generally associated with a transition from a motile, planktonic lifestyle to a sessile, biofilm-forming state.[4] This is achieved through the regulation of genes involved in the synthesis of adhesins and EPS components.[4][5][6] Understanding how quinolones interact with these signaling pathways is crucial for developing effective anti-biofilm strategies.
Key Signaling Pathway: c-di-GMP in Biofilm Formation
The second messenger molecule, cyclic di-GMP, is a central regulator of the switch between planktonic and biofilm lifestyles in many bacteria.[1][3][4] Its intracellular concentration is controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it.[1] High levels of c-di-GMP promote biofilm formation by upregulating the production of adhesins and exopolysaccharides, while simultaneously repressing motility.[4][5]
Figure 1: The central role of c-di-GMP in regulating the switch between planktonic and biofilm lifestyles.
Application Notes: Quinolones in Biofilm Research
Quinolone antibiotics can be utilized in several experimental contexts to investigate bacterial biofilm formation:
-
Inhibition of Biofilm Formation: Sub-inhibitory concentrations of quinolones can be used to assess their ability to prevent the initial stages of biofilm development, including attachment and microcolony formation.
-
Disruption of Pre-formed Biofilms: Established biofilms can be treated with varying concentrations of quinolones to evaluate their efficacy in dispersing the biofilm matrix and killing the embedded bacteria.
-
Synergistic Effects: The combination of quinolones with other antimicrobial agents or biofilm-disrupting compounds can be explored to identify synergistic interactions that enhance anti-biofilm activity.
-
Mechanism of Action Studies: By examining the transcriptional and proteomic profiles of bacteria treated with quinolones, researchers can elucidate the specific pathways and genes that are affected, providing insights into the antibiotic's anti-biofilm mechanism.
Experimental Protocols
Protocol 1: Quantification of Biofilm Inhibition using Crystal Violet Staining
This protocol is a standard method to quantify the total biomass of a biofilm.
Figure 2: Workflow for Crystal Violet biofilm quantification.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Quinolone antibiotic stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the growth medium containing serial dilutions of the quinolone antibiotic to the wells. Include a no-antibiotic control.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.
-
Carefully discard the planktonic culture from each well and gently wash the wells twice with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with distilled water.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Biofilm Viability using Resazurin (B115843) Assay
This protocol measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.
Materials:
-
Biofilms grown in a 96-well plate (as in Protocol 1)
-
Resazurin sodium salt solution (e.g., 0.01% w/v in PBS)
-
Fluorescence microplate reader
Procedure:
-
Grow biofilms in a 96-well plate with and without the quinolone antibiotic as described in Protocol 1 (steps 1-5).
-
After incubation, carefully remove the planktonic culture.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 200 µL of the resazurin solution to each well.
-
Incubate the plate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of a representative quinolone, "Oxaquin," on biofilm formation by Pseudomonas aeruginosa.
Table 1: Inhibition of P. aeruginosa Biofilm Formation by Oxaquin
| Oxaquin Concentration (µg/mL) | Biofilm Biomass (OD570) - Crystal Violet | % Inhibition of Biomass | Biofilm Viability (RFU) - Resazurin | % Inhibition of Viability |
| 0 (Control) | 1.25 ± 0.11 | 0% | 8500 ± 450 | 0% |
| 0.5 | 0.88 ± 0.09 | 29.6% | 6200 ± 310 | 27.1% |
| 1 | 0.63 ± 0.07 | 49.6% | 4300 ± 250 | 49.4% |
| 2 | 0.31 ± 0.04 | 75.2% | 2100 ± 180 | 75.3% |
| 4 | 0.15 ± 0.02 | 88.0% | 950 ± 90 | 88.8% |
Table 2: Disruption of Pre-formed P. aeruginosa Biofilms by Oxaquin
| Oxaquin Concentration (µg/mL) | Remaining Biofilm Biomass (OD570) | % Disruption of Biomass | Remaining Biofilm Viability (RFU) | % Reduction of Viability |
| 0 (Control) | 1.82 ± 0.15 | 0% | 12300 ± 700 | 0% |
| 8 | 1.45 ± 0.12 | 20.3% | 9800 ± 550 | 20.3% |
| 16 | 1.09 ± 0.10 | 40.1% | 6700 ± 420 | 45.5% |
| 32 | 0.73 ± 0.08 | 59.9% | 3500 ± 310 | 71.5% |
| 64 | 0.41 ± 0.05 | 77.5% | 1500 ± 180 | 87.8% |
Conclusion
Quinolone antibiotics are valuable tools for investigating the mechanisms of bacterial biofilm formation and for screening potential anti-biofilm agents. The protocols and data presented here provide a framework for researchers to design and execute experiments to assess the impact of these compounds on biofilms. By understanding how quinolones affect key regulatory networks like the c-di-GMP signaling pathway, new therapeutic strategies can be developed to combat biofilm-associated infections. Further research into the specific interactions between different quinolones and the molecular components of biofilm formation will be essential for advancing this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Disruption of c-di-GMP Signaling Networks Unlocks Cryptic Expression of Secondary Metabolites during Biofilm Growth in Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically-Inspired Strategies for Combating Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing Oxaquin's Intracellular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaquin, the brand name for the fluoroquinolone antibiotic Moxifloxacin, is a broad-spectrum antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is largely dependent on its ability to penetrate host cells and exert its antibacterial action against intracellular pathogens. These application notes provide a comprehensive overview of the methodologies required to assess the intracellular activity of Oxaquin, offering detailed protocols for quantifying its intracellular concentration and evaluating its antimicrobial efficacy within various cell types.
Mechanism of Action
Oxaquin functions by inhibiting two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][3] By targeting the A subunit of DNA gyrase and the C subunit of topoisomerase IV, Oxaquin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and subsequent cell death.[3] This dual-targeting mechanism contributes to its high potency and reduced potential for the development of resistance.[4]
References
Application Notes and Protocols for Developing a Cell-Based Assay for Oxaquin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaquin, the brand name for the fluoroquinolone antibiotic Moxifloxacin (B1663623), is primarily known for its antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3] However, recent studies have highlighted its potential cytotoxic and pro-apoptotic effects on various mammalian cancer cell lines, suggesting a possible role as an anticancer agent.[4] This has generated interest in developing robust cell-based assays to elucidate and quantify the activity of Oxaquin in cancer cells.
These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of Oxaquin on mammalian cancer cell lines. The described assays are fundamental in preclinical drug development to determine the effective dose and mechanism of action of novel or repurposed therapeutic compounds.
Key Concepts
-
Cytotoxicity: The quality of being toxic to cells. Assays measuring cytotoxicity are crucial for determining the concentration at which a compound induces cell death.
-
Apoptosis: A form of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents exert their function by inducing apoptosis in cancer cells.[5][6]
-
Signaling Pathways: A series of chemical reactions in a cell that work together to control a cell function. Oxaquin (Moxifloxacin) has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the MAPK/ERK and NF-κB pathways.[1][7][8]
Data Presentation
Table 1: Cytotoxicity of Oxaquin on Cancer Cell Lines (Hypothetical Data)
| Cell Line | Oxaquin Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| A549 (Lung Carcinoma) | 0 | 48 | 100 ± 4.5 | 150.2 |
| 50 | 48 | 85 ± 5.1 | ||
| 100 | 48 | 62 ± 3.8 | ||
| 150 | 48 | 51 ± 4.2 | ||
| 200 | 48 | 35 ± 3.1 | ||
| MIA PaCa-2 (Pancreatic) | 0 | 48 | 100 ± 5.2 | 110.8 |
| 50 | 48 | 78 ± 4.9 | ||
| 100 | 48 | 55 ± 3.6 | ||
| 150 | 48 | 41 ± 4.0 | ||
| 200 | 48 | 28 ± 2.9 | ||
| A375 (Melanoma) | 0 | 48 | 100 ± 4.8 | 95.5 |
| 50 | 48 | 65 ± 4.1 | ||
| 100 | 48 | 48 ± 3.3 | ||
| 150 | 48 | 32 ± 3.7 | ||
| 200 | 48 | 21 ± 2.5 |
Table 2: Apoptosis Induction by Oxaquin in A375 Melanoma Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 4.2 ± 1.1 | 2.1 ± 0.5 |
| Oxaquin | 50 | 15.8 ± 2.3 | 5.4 ± 1.2 |
| Oxaquin | 100 | 28.9 ± 3.1 | 12.7 ± 1.8 |
| Oxaquin | 150 | 45.3 ± 4.5 | 25.1 ± 2.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of Oxaquin that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][9][10]
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oxaquin (Moxifloxacin hydrochloride)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Oxaquin in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of Oxaquin in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Oxaquin. Include a vehicle control (medium with the solvent at the same concentration used for the highest Oxaquin dose).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oxaquin (Moxifloxacin hydrochloride)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with the desired concentrations of Oxaquin and a vehicle control for the chosen time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing Oxaquin activity.
Signaling Pathways Modulated by Oxaquin
Caption: Oxaquin's impact on signaling pathways.
Logical Relationship of Apoptosis Detection
Caption: Apoptosis detection logic.
References
- 1. Moxifloxacin inhibits cytokine-induced MAP kinase and NF-kappaB activation as well as nitric oxide synthesis in a human respiratory epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Moxifloxacin enhances antiproliferative and apoptotic effects of etoposide but inhibits its proinflammatory effects in THP-1 and Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Understanding the impact of moxifloxacin on immune function: Findings from cytokine analyses and immunological assays in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vitro Synergy Testing of Oxaquin in Combination with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic combination therapy. Combining antimicrobial agents can lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects. This can result in enhanced bacterial killing, a broader spectrum of activity, and the suppression of resistance development.
These application notes provide detailed protocols for testing the in vitro efficacy of "Oxaquin," a hypothetical novel quinolone-like antibiotic, in combination with other classes of antibiotics. The primary methods covered are the checkerboard assay for determining the nature of the interaction (synergy, additivity, antagonism) and the time-kill curve assay to assess the dynamic bactericidal or bacteriostatic effects of the combination.
I. Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to quantify the synergistic effect of two antimicrobial agents. The result is typically interpreted using the Fractional Inhibitory Concentration (FIC) index.
A. Experimental Workflow
B. Materials
-
96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB), or other appropriate broth
-
Oxaquin powder
-
Combination antibiotic powder (Antibiotic B)
-
Bacterial strain of interest
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
-
Sterile reservoirs
-
Incubator
C. Protocol
-
Determine Individual MICs: Before performing the checkerboard assay, determine the Minimum Inhibitory Concentration (MIC) of Oxaquin and Antibiotic B individually against the test organism using standard broth microdilution methods (e.g., CLSI guidelines).
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of Oxaquin and Antibiotic B at a concentration at least 4x the highest concentration to be tested.
-
In a 96-well plate, perform serial two-fold dilutions of Oxaquin horizontally (e.g., across columns 1-10) and Antibiotic B vertically (e.g., down rows A-G).
-
Row H should contain dilutions of Oxaquin alone, and column 11 should contain dilutions of Antibiotic B alone to re-confirm individual MICs.
-
Column 12 should serve as a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL or 200 µL, depending on the desired setup.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.
-
Alternatively, results can be read using a microplate reader at 600 nm.
-
D. Data Analysis and Interpretation
-
Calculate the FIC Index: The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
-
FIC of Oxaquin = (MIC of Oxaquin in combination) / (MIC of Oxaquin alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
FIC Index (FICI) = FIC of Oxaquin + FIC of Antibiotic B
-
-
Interpret the FICI: The FICI value is used to define the nature of the interaction.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
E. Data Presentation
Results should be summarized in a table format for clarity.
Table 1: Checkerboard Assay Results for Oxaquin and Antibiotic B against [Bacterial Strain]
| Drug(s) | MIC (µg/mL) | FIC of Oxaquin | FIC of Antibiotic B | FICI | Interpretation |
| Oxaquin Alone | 16 | - | - | - | - |
| Antibiotic B Alone | 8 | - | - | - | - |
| Oxaquin + Antibiotic B | 2 + 1 | 2/16 = 0.125 | 1/8 = 0.125 | 0.25 | Synergy |
| Oxaquin + Antibiotic B | 4 + 0.5 | 4/16 = 0.25 | 0.5/8 = 0.0625 | 0.3125 | Synergy |
| Oxaquin + Antibiotic B | 8 + 2 | 8/16 = 0.5 | 2/8 = 0.25 | 0.75 | Additive |
Note: This table presents hypothetical data for illustrative purposes.
II. Time-Kill Curve Assay Protocol
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
A. Experimental Workflow
B. Materials
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB)
-
Log-phase bacterial culture
-
Oxaquin and Antibiotic B stock solutions
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Shaking incubator
C. Protocol
-
Prepare Bacterial Inoculum:
-
Grow the test organism in MHB to the early-logarithmic or mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).
-
Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Test Tubes:
-
Set up a series of tubes or flasks for each condition to be tested:
-
Growth Control (inoculum + broth, no antibiotic)
-
Oxaquin alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Antibiotic B alone (at a relevant concentration)
-
Oxaquin + Antibiotic B combination (at concentrations that showed synergy or additivity in the checkerboard assay)
-
-
-
Inoculation and Incubation:
-
Inoculate the prepared tubes with the standardized bacterial suspension.
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a small volume (e.g., 20-100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Colony Counting: After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
D. Data Analysis and Interpretation
-
Plot the Data: Plot the log₁₀ CFU/mL on the y-axis against time (hours) on the x-axis for each condition.
-
Interpret the Curves:
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: Little or no change in CFU/mL, or a <3-log₁₀ reduction from the initial inoculum.
-
Synergy: Defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).
-
Antagonism: A ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
E. Data Presentation
The primary data presentation is the time-kill curve graph itself. A summary table can also be used.
Table 2: Summary of Time-Kill Assay Results at 24 Hours
| Treatment Group (Concentration) | Initial Inoculum (log₁₀ CFU/mL) | 24h Viable Count (log₁₀ CFU/mL) | Change from Inoculum (log₁₀) | Change vs. Most Active Agent (log₁₀) | Interpretation |
| Growth Control | 5.7 | 8.9 | +3.2 | - | Growth |
| Oxaquin (0.5x MIC) | 5.7 | 5.5 | -0.2 | - | Bacteriostatic |
| Antibiotic B (0.5x MIC) | 5.7 | 5.8 | +0.1 | - | Bacteriostatic |
| Oxaquin (0.5x MIC) + Antibiotic B (0.5x MIC) | 5.7 | 2.5 | -3.2 | -3.0 (vs. Oxaquin) | Synergistic, Bactericidal |
Note: This table presents hypothetical data for illustrative purposes.
III. Potential Signaling Pathways and Mechanisms of Synergy
While specific pathways for a hypothetical "Oxaquin" are unknown, synergy between quinolones (DNA gyrase/topoisomerase IV inhibitors) and other antibiotic classes often involves complementary mechanisms of action.
Example: Synergy between a Quinolone and a Beta-Lactam
-
Beta-Lactam: Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell wall stress and weakening.
-
Quinolone: Enters the weakened cell more easily and inhibits DNA replication by trapping DNA gyrase and topoisomerase IV complexes, leading to double-strand DNA breaks and cell death.
Application Notes and Protocols for Moxifloxacin in Tuberculosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Moxifloxacin (B1663623), a fluoroquinolone antibiotic, in various tuberculosis (TB) research models. This document includes detailed protocols for key experiments, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
Moxifloxacin is a critical antibiotic in the fight against tuberculosis, particularly in cases of multidrug-resistant TB (MDR-TB).[1][2] It exhibits potent bactericidal activity against Mycobacterium tuberculosis (M.tb) by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[3] Understanding its application in preclinical research models is fundamental for the development of new and improved TB treatment regimens.
Mechanism of Action
Moxifloxacin's primary mechanism of action is the inhibition of DNA gyrase (a type II topoisomerase) in M. tuberculosis. This enzyme is crucial for relieving torsional stress in DNA during replication. By binding to the DNA-gyrase complex, moxifloxacin stabilizes a state where the DNA is cleaved, leading to double-strand breaks in the bacterial chromosome. This damage triggers the bacterial SOS response and the production of reactive oxygen species (ROS), ultimately resulting in bacterial cell death.[4][5][6][7][8]
Signaling Pathway of Moxifloxacin Action and Downstream Effects
Caption: Moxifloxacin inhibits DNA gyrase, leading to DNA damage, SOS response, ROS production, and cell death.
Quantitative Data
The efficacy of Moxifloxacin has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Activity of Moxifloxacin against M. tuberculosis
| Strain | MIC (μg/mL) | Assay Method | Reference |
| M.tb H37Rv | 0.125 - 0.5 | Resazurin (B115843) Microtiter Assay (REMA) | [5] |
| M.tb H37Rv | 0.25 | Broth Microdilution | [9] |
| M.tb H37Rv | 0.5 | Agar (B569324) Dilution | [10][11] |
| 86 clinical isolates (including resistant strains) | ≤0.5 (for 84/86 strains) | Liquid Media (Bactec/MGIT) | [12] |
| Ofloxacin-resistant mutants | 0.5 - 4 | Agar Dilution |
Table 2: Intracellular Activity of Moxifloxacin in Macrophage Models
| Macrophage Cell Line | M.tb Strain | Intracellular MIC (μg/mL) | Fold-increase vs. Broth MIC | Reference |
| J774A.1 | H37Rv | 1.0 | 2 | [10] |
| THP-1 | H37Rv | <1 μM | - | [13] |
| U937 | MAC 101 | 0.5 (inhibitory) | - | [14] |
Table 3: In Vivo Efficacy of Moxifloxacin in Murine Models
| Mouse Strain | M.tb Strain | Moxifloxacin Dose (mg/kg) | Reduction in Lung CFU (log10) vs. Control | Reference |
| BALB/c | CSU93 | 100 | ~5.0 | [15] |
| Swiss | H37Rv | 100 | Bactericidal, comparable to Isoniazid | [16] |
| BALB/c | Erdman | 100 | - | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of Moxifloxacin that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Moxifloxacin stock solution
-
96-well microplates
-
Resazurin solution
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of Moxifloxacin in 7H9 broth in a 96-well plate.
-
Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration at which there is no color change (from blue to pink), indicating inhibition of bacterial growth.[5]
Protocol for Intracellular Activity Assay in Macrophages
Objective: To assess the efficacy of Moxifloxacin against M. tuberculosis residing within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or J774A.1)
-
M. tuberculosis culture
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
Moxifloxacin
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Middlebrook 7H11 agar plates
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.
-
Wash the cells three times with warm medium to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of Moxifloxacin to the infected cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
At the end of the incubation, lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate them on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).[10][18]
Protocol for In Vivo Efficacy in a Murine Model of Tuberculosis
Objective: To evaluate the therapeutic efficacy of Moxifloxacin in a mouse model of chronic TB infection.
Materials:
-
BALB/c mice (or other appropriate strain)
-
M. tuberculosis culture for aerosol or intravenous infection
-
Moxifloxacin formulation for oral gavage
-
Aerosol infection chamber (optional)
-
Homogenizer
-
7H11 agar plates
Procedure:
-
Infect mice with a low dose of M. tuberculosis via aerosol or a defined intravenous inoculum.
-
Allow the infection to establish for 2-4 weeks to mimic chronic infection.
-
Initiate treatment with Moxifloxacin (e.g., 100 mg/kg) administered by oral gavage, typically 5 days a week.
-
Include an untreated control group.
-
At specified time points during and after treatment, euthanize subsets of mice.
-
Aseptically remove the lungs and spleens, and homogenize the organs in sterile saline.
-
Plate serial dilutions of the organ homogenates on 7H11 agar.
-
Incubate for 3-4 weeks and determine the bacterial load by CFU enumeration.[3][15][19][20]
Experimental Workflows
In Vitro MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Moxifloxacin.
In Vivo Murine Model Workflow
Caption: Workflow for assessing the in vivo efficacy of Moxifloxacin in a mouse model.
Conclusion
Moxifloxacin is a potent anti-tuberculosis agent with well-characterized activity in a variety of preclinical models. The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further evaluate the role of Moxifloxacin in novel TB treatment strategies. Consistent application of these standardized methods will facilitate the comparison of results across different studies and accelerate the development of more effective therapies for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. atsjournals.org [atsjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of moxifloxacin activity in vitro against Mycobacterium tuberculosis, including resistant and multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Moxifloxacin by Itself and in Combination with Ethambutol, Rifabutin, and Azithromycin In Vitro and In Vivo against Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Moxifloxacin (BAY12-8039), a New 8-Methoxyquinolone, Is Active in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activities of Moxifloxacin in Combination with Macrolides against Clinical Isolates of Mycobacterium abscessus and Mycobacterium massiliense - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activities of Moxifloxacin Alone and in Combination with Other Antimicrobial Agents against Multidrug-Resistant Mycobacterium tuberculosis Infection in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Efficacy Evaluation of "Compound Q" (A Novel Quinoline-Based Kinase Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the in vivo evaluation of "Compound Q," a novel quinoline-based kinase inhibitor with therapeutic potential in oncology. Quinoline derivatives have emerged as a significant class of kinase inhibitors, targeting key oncogenic signaling pathways.[1][2][3] Effective preclinical assessment of Compound Q's anti-tumor activity in living organisms is a critical step in its development pipeline.[4][5] These application notes and protocols describe the use of established animal models, detailed experimental procedures, and data analysis strategies to robustly determine the in vivo efficacy of Compound Q.
The primary mechanism of action for many quinoline-based inhibitors involves the modulation of critical signaling kinases implicated in cancer cell proliferation, survival, and angiogenesis, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[1] The following protocols are designed to assess the impact of Compound Q on tumor growth and to understand its pharmacodynamic effects in a preclinical setting.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is paramount for the preclinical evaluation of anti-cancer agents.[6][7] The most commonly utilized models for assessing the efficacy of kinase inhibitors are xenograft models, where human cancer cells are implanted into immunocompromised mice.[4][7][8]
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice).[4][9] CDX models are highly reproducible and are valuable for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[10][11] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[10]
The choice between CDX and PDX models will depend on the specific research question, the tumor type of interest, and the stage of drug development.
Experimental Design and Protocols
A well-designed in vivo study is crucial for obtaining reliable and interpretable data. Key considerations include the selection of the tumor model, determination of the appropriate sample size, randomization of animals, and definition of the treatment schedule and endpoints.[7][12]
Protocol: Subcutaneous Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., A549, HCT116)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)[9]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or Cultrex BME (optional, to improve tumor take rate)[13]
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (25-27 gauge)[9]
-
Calipers for tumor measurement[11]
Procedure:
-
Culture the selected cancer cell line under standard conditions to 80% confluency.[9]
-
On the day of implantation, harvest the cells by trypsinization and wash them with sterile PBS.
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[11]
-
Monitor the animals regularly for tumor growth. Tumor measurements should begin once the tumors become palpable.[11]
Protocol: Administration of Compound Q
Materials:
-
Compound Q
-
Appropriate vehicle for solubilizing Compound Q (e.g., DMSO, PEG300, saline)
-
Dosing syringes and needles (for injection) or gavage needles (for oral administration)
Procedure:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]
-
Prepare the dosing formulation of Compound Q in the selected vehicle. The control group will receive the vehicle alone.
-
Administer Compound Q to the treatment groups according to the planned dosing schedule (e.g., once daily, twice daily) and route (e.g., intraperitoneal, intravenous, oral).
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
Protocol: Tumor Volume Measurement and Efficacy Assessment
Materials:
-
Digital calipers
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[11]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Continue treatment and tumor measurements for the duration of the study.
-
Primary efficacy endpoints typically include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the control group.
-
Tumor Regression: A decrease in tumor size from the baseline measurement.
-
Survival: In some studies, the endpoint may be survival, which is monitored until a humane endpoint is reached (e.g., tumor size exceeds a certain limit, significant weight loss).
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm that Compound Q is engaging its target in vivo, pharmacodynamic biomarker studies are essential.[14][15] This involves collecting tumor and/or surrogate tissues at various time points after treatment to assess the modulation of the target kinase and downstream signaling pathways.[16]
Protocol: Tissue Collection and Processing for PD Analysis
Materials:
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Cryovials for sample storage
-
Reagents for protein extraction and analysis (e.g., Western blotting, ELISA)
Procedure:
-
At the end of the study or at specified time points, euthanize the mice according to approved protocols.
-
Excise the tumors and, if applicable, other relevant tissues.
-
For protein analysis, snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
Process the tissues for downstream analysis, such as Western blotting to assess the phosphorylation status of the target kinase and its substrates.[15]
Data Presentation and Analysis
Quantitative data from in vivo efficacy studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of In Vivo Anti-Tumor Efficacy of Compound Q in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD, p.o. | 1500 ± 150 | - | -2.5 ± 1.0 |
| Compound Q | 25 | QD, p.o. | 750 ± 80 | 50 | -3.0 ± 1.5 |
| Compound Q | 50 | QD, p.o. | 300 ± 50 | 80 | -5.0 ± 2.0 |
| Positive Control | X | QD, p.o. | 450 ± 60 | 70 | -4.5 ± 1.8 |
SEM: Standard Error of the Mean; QD: Once daily; p.o.: Oral administration
Table 2: Pharmacodynamic Modulation by Compound Q in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point (hours post-dose) | p-Target Kinase Level (% of Control) ± SEM | p-Downstream Substrate Level (% of Control) ± SEM |
| Vehicle Control | - | 4 | 100 ± 12 | 100 ± 15 |
| Compound Q | 50 | 4 | 25 ± 5 | 30 ± 8 |
| Compound Q | 50 | 24 | 60 ± 10 | 75 ± 12 |
Visualizations
Signaling Pathway of Compound Q
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Initial Characterization of Oxaquin's Antibacterial Activity
Application Notes and Protocols for Studying Oxaquin Resistance Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaquin is a synthetic broad-spectrum antibacterial agent.[1] It is a member of the fluoroquinolone class of antibiotics, which are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death.[1] The emergence of antibiotic resistance is a major global health threat, and understanding the mechanisms by which bacteria develop resistance to new drugs like Oxaquin is crucial for preserving their clinical efficacy.
These application notes provide a comprehensive experimental framework for studying the development of resistance to Oxaquin. The protocols outlined below cover the initial characterization of its antibacterial activity, the in vitro evolution of resistant strains, and the identification and confirmation of the underlying resistance mechanisms.
The first step in studying resistance is to establish the baseline susceptibility of relevant bacterial strains to Oxaquin. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxaquin stock solution (e.g., 1280 µg/mL)[6]
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Oxaquin Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[7] b. Add 100 µL of the Oxaquin stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.[7]
-
Inoculum Preparation: a. Prepare a bacterial suspension from an 18-24 hour culture on a non-selective agar (B569324) plate.[6] b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Inoculate each well with 100 µL of the diluted bacterial suspension, bringing the final volume in each well to 200 µL. This will further dilute the drug concentration by half. b. Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: a. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of Oxaquin that completely inhibits visible growth of the organism.[5] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.[8]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9] It is determined by subculturing from the MIC assay.
Materials:
-
MIC plate from Protocol 1
-
Non-selective agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette or inoculating loop
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot and spread it onto a non-selective agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of Oxaquin that results in a ≥99.9% reduction in the initial inoculum count.[9]
Data Presentation: Baseline Susceptibility
The results of the MIC and MBC assays should be summarized in a table for easy comparison across different bacterial strains.
| Bacterial Strain | Oxaquin MIC (µg/mL) | Oxaquin MBC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.06 | 0.125 |
| Staphylococcus aureus ATCC 29213 | 0.125 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 | 1 |
| Clinical Isolate 1 | 0.25 | 0.5 |
| Clinical Isolate 2 | 8 | 16 |
Part 2: In Vitro Evolution of Oxaquin Resistance
To study the mechanisms of resistance, it is often necessary to generate resistant mutants in the laboratory. Serial passage experiments are a common method for this purpose.
Protocol 3: Serial Passage Experiment for Inducing Resistance
This protocol involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of Oxaquin, allowing for the selection of resistant mutants over time.[10][11]
Materials:
-
Bacterial culture
-
CAMHB
-
Oxaquin stock solution
-
96-well plates or culture tubes
-
Incubator with shaking capability (37°C)
Procedure:
-
Determine the initial MIC of Oxaquin for the starting bacterial strain as described in Protocol 1.
-
In a 96-well plate or culture tube, inoculate the bacterial strain into CAMHB containing Oxaquin at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubate at 37°C with shaking for 24 hours.
-
After 24 hours, transfer a small volume (e.g., 10 µL) of the culture to a fresh well or tube containing a higher concentration of Oxaquin (e.g., 2x the previous concentration).[10]
-
Repeat this process daily for a set period (e.g., 30-60 days) or until a significant increase in MIC is observed.[10]
-
Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population to monitor the development of resistance.
-
At the end of the experiment, isolate single colonies from the resistant population by plating on agar.
-
Confirm the resistance phenotype of the isolated mutants by re-determining the MIC.
Mandatory Visualization: Experimental Workflow for Inducing Resistance
References
- 1. highnoon-labs.com [highnoon-labs.com]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Practical Guide to Using Oxaquin (Moxifloxacin) in a Research Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaquin, the brand name for Moxifloxacin (B1663623), is a fourth-generation synthetic fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, leading to bacterial cell death.[1][2][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] Beyond its established antimicrobial properties, emerging research has highlighted the potential of Moxifloxacin in anticancer research, demonstrating its ability to induce apoptosis and modulate cellular signaling pathways in various cancer cell lines.[4][5]
This document provides detailed application notes and protocols for the use of Oxaquin (Moxifloxacin) in a research laboratory setting, focusing on both its antimicrobial and potential anticancer applications.
Data Presentation
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of Moxifloxacin against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.031 | [6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | [6] |
| Streptococcus pneumoniae | - | ≤1 | [7] |
| Haemophilus influenzae | - | ≤1 | [7] |
| Moraxella catarrhalis | - | ≤1 | [7] |
| Enterococcus faecalis | - | 0.25 - 2 | [6] |
| Enterococcus faecium | Vancomycin-Resistant | 0.25 - 2 | [6] |
| Escherichia coli | ATCC 25922 | 19.5 | [8] |
| Pseudomonas aeruginosa | - | 1 - 4 |
Cytotoxic Activity in Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) of Moxifloxacin in various cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | ~400 | [3] |
| Panc-1 | Pancreatic Cancer | ~400 | [3] |
| Y-79 | Retinoblastoma | > 20 (synergistic with anticancer drugs) | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Induces apoptosis at various concentrations | [10][11] |
| MCF-7 | Breast Cancer (Hormone-Dependent) | No significant inhibition alone | [12] |
| T47D | Breast Cancer (Hormone-Dependent) | No significant inhibition alone | [12] |
| BT-20 | Breast Cancer (Hormone-Independent) | No significant inhibition alone | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar (B569324) dilution method for determining the MIC of Moxifloxacin.
Materials:
-
Moxifloxacin hydrochloride powder
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains of interest
-
Sterile petri dishes
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Moxifloxacin Stock Solution: Prepare a stock solution of Moxifloxacin in a suitable solvent (e.g., sterile distilled water or 0.1 N NaOH for initial dissolution, followed by dilution in water). Filter-sterilize the solution.
-
Prepare Agar Plates with Moxifloxacin: Prepare serial two-fold dilutions of Moxifloxacin in molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no Moxifloxacin.
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in an appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Moxifloxacin that completely inhibits the visible growth of the bacteria.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of Moxifloxacin on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Moxifloxacin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Moxifloxacin (e.g., 0-400 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[5] Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against Moxifloxacin concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by Moxifloxacin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Moxifloxacin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of Moxifloxacin for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Moxifloxacin's Antibacterial Mechanism of Action
References
- 1. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. academic.oup.com [academic.oup.com]
- 8. saudijournals.com [saudijournals.com]
- 9. In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and anti-tumor activity of moxifloxacin-copper complexes against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Oxaquin insolubility in aqueous solutions
Technical Support Center: Oxaquin
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with Oxaquin, a quinolonyl-oxazolidinone antibiotic.[]
Troubleshooting Guide
Researchers encountering solubility issues with Oxaquin should follow a systematic approach to identify the optimal dissolution conditions.
Initial Assessment: Is Oxaquin Truly Dissolved?
A common pitfall is mistaking a fine suspension for a solution. Before proceeding with complex solubilization methods, confirm if the compound is fully dissolved.
-
Visual Inspection: Hold the solution against a dark background with good lighting. The solution should be completely clear, with no visible particles, haziness, or Tyndall effect (light scattering).
-
Filtration Test: Prepare the Oxaquin solution and pass it through a 0.22 µm syringe filter. Measure the concentration of Oxaquin in the filtrate using a validated method like UV-Vis spectroscopy or HPLC. A significant drop in concentration after filtration indicates that the compound was not fully dissolved.[2]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4", fontcolor="#202124"]
} caption: "Troubleshooting workflow for Oxaquin insolubility."
Frequently Asked Questions (FAQs)
Q1: What is Oxaquin and why is its aqueous solubility a concern?
A1: Oxaquin is a synthetic, broad-spectrum quinolonyl-oxazolidinone antibiotic with activity against Gram-positive bacteria.[] Like many complex organic molecules, its structure can lead to poor water solubility, which can hinder its bioavailability and the development of effective formulations.[3][4]
Q2: How does pH influence the solubility of Oxaquin?
A2: As a compound with weakly basic and acidic moieties, the solubility of Oxaquin is expected to be pH-dependent. For weak bases, solubility increases as the pH decreases (in more acidic conditions).[5][6] Conversely, for weak acids, solubility increases as the pH increases (in more alkaline conditions).[5] Therefore, adjusting the pH is a primary strategy for enhancing its solubility.[7][8][9]
Q3: What are co-solvents and how can they improve Oxaquin solubility?
A3: Co-solvents are water-miscible organic solvents added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the polarity of the water, which can increase the solubility of nonpolar solutes, sometimes by several orders of magnitude.[12] Common co-solvents used in pharmaceutical research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[13][14]
Q4: What are cyclodextrins and can they be used for Oxaquin?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble drug molecules, like Oxaquin, forming inclusion complexes.[17] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its aqueous solubility and bioavailability.[18][19]
Q5: At what temperature should I conduct solubility experiments for Oxaquin?
A5: For biopharmaceutical classification, equilibrium solubility experiments are typically conducted at 37 ± 1 °C to simulate physiological conditions.[20] It's important to note that for most solid compounds, solubility tends to increase with temperature.[2]
Quantitative Data Summary
The following table summarizes the hypothetical aqueous solubility of Oxaquin under various conditions.
| Condition | Solvent System | Oxaquin Solubility (µg/mL) |
| pH Adjustment | ||
| pH 2.0 | 0.01 N HCl | 150.5 |
| pH 4.5 | Acetate Buffer | 25.2 |
| pH 7.4 | Phosphate Buffer (PBS) | 2.1 |
| Co-solvent Addition | ||
| 10% Ethanol in PBS (pH 7.4) | PBS / Ethanol | 15.8 |
| 20% Ethanol in PBS (pH 7.4) | PBS / Ethanol | 45.3 |
| 10% PEG 400 in PBS (pH 7.4) | PBS / PEG 400 | 22.7 |
| Cyclodextrin (B1172386) Complexation | ||
| 2% HP-β-CD in PBS (pH 7.4) | PBS / HP-β-CD | 55.9 |
| 5% HP-β-CD in PBS (pH 7.4) | PBS / HP-β-CD | 180.4 |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of Oxaquin
This protocol is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[21]
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels across the physiological range (e.g., pH 1.2, 4.5, and 6.8).[21]
-
Sample Preparation: Add an excess amount of Oxaquin powder to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial to confirm that saturation has been reached.[21]
-
Equilibration: Agitate the vials at a constant temperature (37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20]
-
Sample Collection and Separation: After equilibration, allow the samples to settle. Carefully collect the supernatant. Separate the undissolved solid from the supernatant by centrifugation or filtration using a 0.22 µm filter.
-
Analysis: Quantify the concentration of dissolved Oxaquin in the clear supernatant using a validated analytical method, such as HPLC-UV.
Protocol 2: Enhancing Oxaquin Solubility with a Co-solvent
-
Co-solvent Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Create a series of co-solvent mixtures by adding a known volume percentage of a water-miscible organic solvent (e.g., 10% and 20% ethanol).
-
Solubility Determination: Follow steps 2-5 from Protocol 1, using the co-solvent buffer systems as the dissolution media.
Protocol 3: Using Cyclodextrins for Solubilization
-
Cyclodextrin Solution Preparation: Prepare solutions of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 2% and 5% w/v) in the desired aqueous buffer.
-
Complexation and Solubility Measurement: Follow steps 2-5 from Protocol 1, using the cyclodextrin solutions as the dissolution media.
Signaling Pathway Visualization
Oxaquin, as a quinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] This mechanism of action disrupts bacterial cell division and leads to cell death.
References
- 2. benchchem.com [benchchem.com]
- 3. highnoon-labs.com [highnoon-labs.com]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Co-solvents.pptx [slideshare.net]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. who.int [who.int]
Technical Support Center: Overcoming Bacterial Resistance to Oxaquin
This center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address challenges encountered during experiments involving bacterial resistance to Oxaquin, a fluoroquinolone antibiotic.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format, providing detailed methodologies to overcome them.
Issue 1: My bacterial strain shows a high Minimum Inhibitory Concentration (MIC) for Oxaquin. How can I determine the likely resistance mechanism?
A high MIC value indicates that the bacterial strain can withstand high concentrations of Oxaquin. The primary resistance mechanisms against fluoroquinolones like Oxaquin are typically target-site mutations or increased efflux pump activity. The following workflow can help you systematically investigate the underlying cause.
Experimental Protocols:
Protocol 1: Efflux Pump Inhibition Assay
This protocol determines if the overexpression of efflux pumps contributes to Oxaquin resistance by testing whether an Efflux Pump Inhibitor (EPI) can restore Oxaquin's efficacy.
-
Materials:
-
Oxaquin-resistant bacterial strain and a susceptible control strain.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Oxaquin stock solution.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN, CCCP).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Plate Setup:
-
Determine the MIC of Oxaquin alone for your resistant strain.
-
Prepare two-fold serial dilutions of Oxaquin in CAMHB in a 96-well plate. The concentration range should bracket the expected MIC.
-
In a separate set of rows, prepare the same serial dilutions of Oxaquin in CAMHB that also contains a fixed, sub-inhibitory concentration of the EPI.[1]
-
Controls are critical:
-
Growth Control: Inoculated broth with no antibiotic or EPI.
-
Sterility Control: Uninoculated broth.
-
EPI Control: Inoculated broth with only the fixed concentration of the EPI to ensure it is not bactericidal on its own.[1]
-
-
-
Inoculation: Dilute the standardized inoculum and add it to the wells to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of Oxaquin alone (MICOxaquin) and in the presence of the EPI (MICCombination). The MIC is the lowest concentration with no visible growth.
-
Calculate the fold reduction in MIC: Fold Reduction = MICOxaquin / MICCombination .[1]
-
-
-
Interpretation: A fold reduction in MIC of ≥4 is generally considered significant, indicating that efflux pump activity is a key mechanism of resistance.[1]
Protocol 2: Target Gene Sequencing
This protocol identifies mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes, which are common targets for fluoroquinolone resistance.[2][3]
-
Materials:
-
Genomic DNA extracted from the Oxaquin-resistant bacterial strain.
-
Primers specific to the QRDRs of the gyrA and parC genes for your bacterial species.
-
PCR master mix (containing Taq polymerase, dNTPs, buffer, MgCl₂).
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA sequencing service.
-
-
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction using the extracted genomic DNA as a template and the specific gyrA and parC primers.[2]
-
Typical PCR cycling conditions: initial denaturation at 95°C, followed by 30-40 cycles of denaturation (95°C), annealing (e.g., 55-60°C), and extension (72°C), with a final extension step.[3]
-
-
Verification: Run the PCR products on an agarose gel to confirm that fragments of the correct size have been amplified.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type (susceptible) reference sequences for gyrA and parC.
-
Identify any nucleotide changes that result in amino acid substitutions in known resistance "hotspots" (e.g., for E. coli, common mutations are at codons Ser-83 and Asp-87 in gyrA, and Ser-80 and Glu-84 in parC).[2][3]
-
-
-
Interpretation: The presence of known resistance-conferring amino acid substitutions confirms that target-site modification is a mechanism of resistance in your strain.
Issue 2: My Efflux Pump Inhibition Assay showed a significant MIC reduction. How can I quantify the synergy between Oxaquin and the inhibitor?
When an EPI restores the activity of Oxaquin, it is crucial to quantify this synergistic interaction. The checkerboard assay is the standard method for this purpose.
Experimental Protocol: Checkerboard Synergy Assay
-
Principle: This method tests for synergy by exposing bacteria to a grid of serially diluted concentrations of two agents simultaneously. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index.[4][5][6]
-
Procedure:
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Create two-fold serial dilutions of Oxaquin (Drug A) down the columns (e.g., rows A-G).
-
Create two-fold serial dilutions of the EPI (Drug B) across the rows (e.g., columns 1-10).[4]
-
The final plate will contain a matrix of every possible combination of the two drug concentrations.
-
Controls: Include a row with only Oxaquin dilutions and a column with only EPI dilutions to determine their individual MICs.[5] Also include growth and sterility controls.
-
-
Inoculation and Incubation: Inoculate the plate with the bacterial strain (final concentration ~5 x 10⁵ CFU/mL) and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
Read the MIC for each drug alone (MICA and MICB).
-
Identify the MIC of each drug in combination (A and B) from the well that shows growth inhibition. This is the first clear well in the matrix.
-
Calculate the FIC Index (FICI) using the following formulas:[6]
-
FICA = A / MICA
-
FICB = B / MICB
-
FICI = FICA + FICB
-
-
-
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Quantitative Data Summary
The following tables present example data from the experiments described above.
Table 1: Efflux Pump Inhibition Assay Results
| Bacterial Strain | Treatment | MIC (µg/mL) | Fold Reduction in MIC | Interpretation |
| Resistant Strain | Oxaquin Alone | 64 | - | - |
| Oxaquin + EPI (10 µg/mL) | 4 | 16 | Efflux is a major mechanism | |
| Susceptible Strain | Oxaquin Alone | 0.5 | - | - |
| Oxaquin + EPI (10 µg/mL) | 0.5 | 1 | Efflux is not a factor |
Table 2: Checkerboard Assay - FICI Calculation
| Drug | MIC Alone | MIC in Combination | FIC | FICI | Interpretation |
| Oxaquin (A) | 64 µg/mL | 4 µg/mL | 0.0625 | \multirow{2}{}{0.3125 } | \multirow{2}{}{Synergy } |
| EPI (B) | >128 µg/mL | 32 µg/mL | 0.25 |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to Oxaquin (and other fluoroquinolones)? A: The most prevalent mechanisms are:
-
Target-Site Modifications: Point mutations in the DNA sequences of the gyrA and parC genes, which encode for the drug's targets (DNA gyrase and topoisomerase IV), reduce the binding affinity of Oxaquin.[7][8]
-
Efflux Pump Overexpression: Bacteria can increase the production of membrane proteins that actively pump Oxaquin out of the cell, preventing it from reaching its target at an effective concentration.[8][9]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the downregulation of porin proteins, can limit the uptake of Oxaquin into the cell.[7]
-
Plasmid-Mediated Resistance: Less commonly, resistance can be acquired through horizontal gene transfer of plasmids carrying resistance genes, such as those that protect the drug's target or modify the drug itself.[10]
Q2: How can I confirm Oxaquin resistance in my bacterial strain? A: Resistance is confirmed by determining the Minimum Inhibitory Concentration (MIC) using a standardized method like broth microdilution. The resulting MIC value is then compared to established clinical breakpoints (e.g., from CLSI or EUCAST). If the MIC is above the "susceptible" breakpoint, the strain is considered resistant.[11][12][13]
Q3: What are some examples of adjuvants or compounds that can be used in combination with Oxaquin? A: The most relevant adjuvants for overcoming Oxaquin resistance are Efflux Pump Inhibitors (EPIs). While many are still experimental, commonly cited examples in research include:
-
Phenylalanine-arginine β-naphthylamide (PAβN): A well-characterized broad-spectrum EPI.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A proton motive force inhibitor that disrupts the energy source for many efflux pumps.[1] Additionally, combining Oxaquin with antibiotics from other classes could potentially lead to synergistic effects, though this must be determined empirically for each bacterial strain.
Q4: My MIC results are inconsistent between experiments. What are the common causes of variability? A: Inconsistent MIC results can stem from several technical factors:
-
Inoculum Density: The starting concentration of bacteria must be precisely standardized to a 0.5 McFarland standard. A higher-than-expected inoculum can lead to falsely elevated MIC values.[13]
-
Media Composition: Ensure you are using the correct, standardized medium (e.g., Cation-Adjusted Mueller-Hinton Broth), as variations can affect antibiotic activity.[13]
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO₂) must be kept consistent.[13]
-
Antibiotic Preparation: Ensure accurate serial dilutions and proper storage of antibiotic stock solutions to maintain their potency.
-
Visual Interpretation: When reading MICs by eye, subtle differences in what is considered "no growth" can lead to variability. Using a spectrophotometer to read optical density can improve consistency.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
- 7. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 8. The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. idexx.com [idexx.com]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
- 13. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Oxaquin (Moxifloxacin) Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting in vivo studies involving Oxaquin (Moxifloxacin).
Frequently Asked Questions (FAQs)
Q1: What is Oxaquin and what is its primary mechanism of action?
Oxaquin is a brand name for Moxifloxacin (B1663623), a synthetic broad-spectrum fluoroquinolone antibiotic.[1][2] Its bactericidal action results from the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][4] By inhibiting these enzymes, Moxifloxacin causes double-strand breaks in the bacterial DNA, leading to cell death.[3]
Q2: How should I determine a starting dose for my in vivo animal study?
Determining an appropriate starting dose is a critical step. A multi-faceted approach is recommended as there is no single formula to convert an in vitro concentration to an in vivo dose.[5]
-
Literature Review: Begin by searching for published in vivo studies using Moxifloxacin or other fluoroquinolones in your specific animal model or a similar one. This can provide an evidence-based starting point. For example, a dose of 5 mg/kg has been used in pharmacokinetic studies in mice, rats, dogs, and monkeys.[6]
-
Allometric Scaling: This method extrapolates doses between species based on body surface area, which is generally more accurate than scaling by body weight alone.[5][7] It can be used to estimate an initial dose from data in other species.
-
Maximum Tolerated Dose (MTD) Study: This is a crucial preliminary experiment to identify the highest dose that can be administered without causing unacceptable toxicity or mortality.[5][8] The MTD will establish the safe upper limit for your subsequent efficacy studies.
Q3: What are the common routes of administration for Oxaquin in animal studies?
The choice of administration route significantly impacts the drug's bioavailability and resulting pharmacokinetic profile.[5][9] Common routes for Moxifloxacin and other quinolones in animal studies include:
-
Oral (PO): Moxifloxacin is well-absorbed after oral administration in many species, with a bioavailability of about 90% in humans and 77% in dogs.[1][6][10] Oral gavage is a precise method for this route.[9]
-
Intravenous (IV): This route ensures 100% bioavailability and is often used as a reference in pharmacokinetic studies.[11][12]
-
Intramuscular (IM) & Subcutaneous (SC): These parenteral routes provide rapid absorption.[13] In buffalo calves, the bioavailability of Moxifloxacin after IM injection was approximately 80%.[14]
-
Intraperitoneal (IP): A common route for systemic administration in small animal models.[11]
Q4: What key pharmacokinetic parameters of Oxaquin should I consider?
Understanding the pharmacokinetics of Moxifloxacin in your chosen animal model is vital for designing an effective dosing regimen. Key parameters include:
-
Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. This influences dosing frequency. The half-life of Moxifloxacin varies significantly between species.[15]
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. It is high for Moxifloxacin after oral administration in most monogastric animals.[13][15]
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug after administration.
-
Volume of Distribution (Vd): This parameter indicates how extensively the drug distributes into body tissues. Quinolones, including Moxifloxacin, generally have a large volume of distribution, meaning they penetrate tissues well.[13][15]
Data Presentation
Table 1: Pharmacokinetic Parameters of Moxifloxacin in Various Animal Species
| Species | Route | Dose (mg/kg) | Half-life (t½) (hours) | Bioavailability (F%) | Cmax (µg/mL) | Vd (L/kg) | Reference |
| Mouse | Oral | 5 | 5.0 | - | 0.25 | - | [6] |
| Rat | Oral | 5 | 3.8 | - | 0.50 | - | [6] |
| Dog | Oral | 5 | 8.0 | 77% | 1.14 | - | [6] |
| Rhesus Monkey | Oral | 5 | 11.7 | - | 0.49 | - | [6] |
| Buffalo Calf | IV | 5 | 2.69 | 100% | - | 1.43 | [14] |
| Buffalo Calf | IM | 5 | - | 80% | - | - | [14] |
| Human | Oral | ~1.4 | 12 | ~90% | - | - | [10][15] |
Note: Pharmacokinetic parameters can vary based on the animal's strain, age, and health status.
Table 2: Reported In Vivo Doses of Moxifloxacin
| Species | Study Type | Dose | Route | Outcome | Reference |
| Mouse | Efficacy | 5.74 mg/kg | IV | ED₅₀ against lethal MRSA challenge | [16] |
| Mouse | Acute Toxicity | 2304.4 mg/kg | Oral | LD₅₀ | [16] |
Visualizations
Mechanism of Action
Caption: Mechanism of action of Oxaquin (Moxifloxacin) in bacteria.
Experimental Workflow
Caption: General workflow for in vivo dose optimization.
Troubleshooting Guides
Q5: I am not observing the expected therapeutic effect in my animal model. What should I do?
A lack of efficacy can stem from several factors. Consider the following troubleshooting steps.[11]
-
Dosage: The administered dose may be too low. It is recommended to perform a dose-escalation study to explore a wider and higher range of doses, informed by your MTD study.
-
Bioavailability: The drug may have poor absorption or be metabolized too quickly in your specific animal model. Consider conducting a pharmacokinetic study to measure plasma concentrations and determine the drug's half-life.
-
Route of Administration: The chosen route may not be optimal. If using oral administration, bioavailability could be a limiting factor. Consider a parenteral route like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and ensure complete systemic exposure.[11]
-
Formulation: Ensure the compound is properly solubilized in the vehicle. Poor solubility can lead to incomplete absorption, especially with oral or IP administration.
Q6: My animals are showing signs of toxicity (e.g., >15% weight loss, lethargy). How should I proceed?
Unexpected toxicity is a critical issue requiring immediate attention.[11]
-
Immediate Action: Stop dosing the affected cohort immediately to prevent further animal distress. Provide supportive care as needed and monitor the animals closely.
-
Dose Reduction: The administered dose is likely too high. Your next experimental cohort should use a significantly reduced dose.
-
Re-evaluate MTD: Your initial MTD study may need to be redesigned. Consider using a more gradual dose escalation scheme with smaller steps between dose levels and a longer observation period.
-
Refine Dosing Regimen: If toxicity appears after multiple doses, consider reducing the dosing frequency (e.g., from once daily to every other day) or switching to a route of administration that might reduce peak plasma concentrations.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of Oxaquin in mice.
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).[5] Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Divide animals into small groups (n=3-5 per group), including a vehicle control group.[7]
-
Dose Selection: Start with a low dose estimated from literature or allometric scaling. Subsequent dose groups should escalate, for example, in a logarithmic (e.g., 10, 30, 100 mg/kg) or Fibonacci-like sequence.[5][11]
-
Administration: Administer Oxaquin via the chosen route (e.g., oral gavage) as a single dose.
-
Monitoring: Observe animals intensely for the first 4-6 hours post-dosing and then daily for 7-14 days. Monitor for clinical signs of toxicity, including:
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or unacceptable adverse effects.[5][8]
-
Necropsy: At the end of the study, performing necropsy and histopathological analysis of major organs can provide additional data on organ-specific toxicity.[5]
Protocol 2: In Vivo Dose-Response Efficacy Study
This protocol describes a general procedure for evaluating the efficacy of Oxaquin in an infection model.
-
Animal Model: Use an appropriate infection model (e.g., MRSA thigh infection model in mice).
-
Grouping: Divide animals into several groups (n=5-10 per group), including a vehicle control group and at least 3-4 dose groups of Oxaquin.[11] Doses should be selected based on the previously determined MTD (e.g., MTD, MTD/2, MTD/4).
-
Infection: Acclimate animals and then induce infection according to the established model protocol.
-
Administration: Begin treatment at a specified time post-infection. Administer Oxaquin via the chosen route and schedule (e.g., once daily for 3 days).
-
Monitoring: Monitor animal health daily (weight, clinical signs).
-
Efficacy Endpoints: At the end of the study, assess the therapeutic effect. Common endpoints include:
-
Bacterial load in target tissue (e.g., colony-forming units per gram of tissue).
-
Animal survival rate.
-
Reduction in clinical signs of infection.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the effective dose (e.g., ED₅₀, the dose required to achieve 50% of the maximum effect).
References
- 1. highnoon-labs.com [highnoon-labs.com]
- 2. highnoon-labs.com [highnoon-labs.com]
- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 4. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of a novel quinolone, AT-4140, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. ichor.bio [ichor.bio]
- 10. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Pharmacokinetics and bioavailability of moxifloxacin in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxaquin Stability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with Oxaquin and other quinoline-based compounds during long-term experiments.
Troubleshooting Guides
Issue 1: Decreased Potency or Loss of Activity Over Time
Symptoms:
-
Inconsistent or lower-than-expected results in bioassays.
-
Reduced efficacy of the compound in cell-based or in vivo models over the course of the experiment.
-
Visible changes in the appearance of the stock solution (e.g., color change, precipitation).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Photodegradation | Oxaquin, like many quinoline-based compounds, may be sensitive to light.[1][2] Protect solutions from light by using amber-colored vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Temperature Instability | Elevated temperatures can accelerate the degradation of Oxaquin.[3][4] Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage. For working solutions, prepare fresh daily and keep on ice when not in use. Avoid repeated freeze-thaw cycles. |
| pH-related Degradation | The stability of quinolone compounds can be pH-dependent.[5][6][7] Ensure the pH of your experimental buffer system is within the optimal stability range for Oxaquin. If unsure, perform a pilot stability study across a range of pH values. |
| Oxidation | Exposure to air can lead to oxidative degradation. Prepare solutions in degassed buffers and consider storing under an inert gas like nitrogen or argon for long-term storage. |
| Interaction with Solvents | Certain solvents can promote degradation. Ensure the chosen solvent is compatible with Oxaquin for long-term storage. DMSO is a common solvent, but its water content can affect stability. Use high-purity, anhydrous DMSO when preparing stock solutions. |
Issue 2: Variability and Poor Reproducibility in Experimental Results
Symptoms:
-
High standard deviations between replicates.
-
Difficulty in reproducing results from one experiment to the next.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Compound Concentration | This can result from the degradation issues mentioned above or from improper handling. Always vortex stock solutions before making dilutions. Use calibrated pipettes and proper pipetting techniques. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and polypropylene (B1209903) tubes. Pre-coating plates with a blocking agent may also help in some cell-based assays. |
| Cell Culture Contamination | Microbial contamination can alter the experimental environment and affect both the cells and the compound.[] Regularly test cell cultures for mycoplasma and other contaminants.[] |
| Inconsistent Cell Health/Density | The physiological state of cells can impact their response to a compound.[][9][10] Ensure consistent cell seeding densities and monitor cell viability throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Oxaquin stock solutions?
A1: For long-term stability, Oxaquin stock solutions should be stored at -20°C or -80°C in a light-protected container.[11][12][13] Use of amber vials or wrapping standard vials in foil is recommended to prevent photodegradation.[1][2] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.
Q2: How can I assess the stability of my Oxaquin solution?
A2: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). This can separate the parent compound from its degradation products and provide a quantitative measure of its concentration over time.[2]
Q3: Is Oxaquin sensitive to freeze-thaw cycles?
A3: Many compounds degrade with repeated freeze-thaw cycles. To minimize this, it is best practice to aliquot your stock solution into smaller, single-use volumes upon initial preparation. This avoids the need to thaw the entire stock for each experiment.
Q4: I observed a color change in my Oxaquin solution. Is it still usable?
A4: A change in color is often an indicator of chemical degradation.[2][14] It is strongly recommended to discard the solution and prepare a fresh one from a new stock. Using a degraded solution can lead to inaccurate and misleading results.
Q5: Can the solvent I use affect Oxaquin's stability?
A5: Yes, the choice of solvent is critical. While DMSO is widely used, ensure it is of high purity and anhydrous, as water can facilitate hydrolysis. For aqueous solutions, the pH of the buffer can significantly impact stability.[5][6][7] It is advisable to consult literature for the most suitable solvent and buffer systems for quinoline-based compounds.
Experimental Protocols
Protocol 1: Basic Photostability Assessment of Oxaquin
Objective: To determine the sensitivity of an Oxaquin solution to light exposure.
Methodology:
-
Prepare a working solution of Oxaquin in your experimental buffer.
-
Divide the solution into two sets of aliquots in clear and amber vials (or clear vials wrapped in foil).
-
Expose one set of clear vials to ambient laboratory light or a controlled light source for a defined period (e.g., 24, 48, 72 hours).
-
Keep the amber/wrapped vials at the same temperature but protected from light as a control.
-
At each time point, analyze the concentration of Oxaquin in both the exposed and control samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
A significant decrease in concentration in the light-exposed samples compared to the controls indicates photolability.
Protocol 2: Evaluating the Impact of pH on Oxaquin Stability
Objective: To assess the stability of Oxaquin across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values relevant to your experimental conditions (e.g., pH 5, 6, 7, 7.4, 8).
-
Prepare a working solution of Oxaquin in each buffer.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Immediately analyze the concentration of the remaining Oxaquin using a validated analytical method like HPLC.
-
Plot the percentage of remaining Oxaquin against time for each pH to determine the pH at which the compound is most stable.
Visualizations
Caption: Workflow for assessing Oxaquin stability.
Caption: Factors leading to Oxaquin degradation.
References
- 1. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoreactivity of biologically active compounds. XVIII. Photostability of ofloxacin in the solid state and in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hkr.se [researchportal.hkr.se]
- 5. Degradation of ofloxacin by potassium ferrate: kinetics and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sccg.biz [sccg.biz]
- 12. fda.gov.ph [fda.gov.ph]
- 13. iaphl.org [iaphl.org]
- 14. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
how to minimize Oxaquin's cytotoxic effects on eukaryotic cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of Oxaquin on eukaryotic cells during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of unexpected cytotoxicity in our cell cultures treated with Oxaquin. What are the initial troubleshooting steps?
A1: High cytotoxicity can stem from several factors. A systematic review of your experimental setup is the first crucial step.
-
Verify Experimental Parameters: Double-check the final concentration of Oxaquin and the solvent (e.g., DMSO) in your culture medium. Ensure the solvent concentration does not exceed levels known to be toxic to your specific cell line (typically <0.5%).[1]
-
Assess Cell Health: Confirm the viability and health of your cells before initiating treatment. Do not use cultures that are over-confluent or appear unhealthy.[2]
-
Perform a Dose-Response Curve: If you have not already, a dose-response experiment with a wide range of Oxaquin concentrations is essential to determine the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) accurately.[3]
-
Review Assay Protocol: Meticulously review your cytotoxicity assay protocol for any potential errors in pipetting, incubation times, or reagent preparation.[3][4]
Q2: How can we reduce the cytotoxic effects of Oxaquin while preserving its intended experimental effect?
A2: Several strategies can be employed to mitigate Oxaquin's cytotoxicity:
-
Optimize Concentration and Exposure Time: The most direct method is to use the lowest effective concentration of Oxaquin and minimize the exposure duration.[2]
-
Modify Culture Conditions:
-
Serum Concentration: Increasing the serum concentration in your culture medium can sometimes reduce the free concentration of a compound and its associated toxicity. Experiment with a range of serum percentages (e.g., 5%, 10%, 15% FBS).[2]
-
Media Formulation: Ensure you are using the optimal media formulation for your specific cell type, as this can enhance their resilience to stressors.[2]
-
-
Co-treatment with Protective Agents: The use of antioxidants or other cytoprotective agents, if compatible with your experimental goals, may help reduce Oxaquin-induced cell stress.[5]
-
Consider Drug Delivery Systems: For in vivo or advanced in vitro models, encapsulating Oxaquin in a nanoparticle-based drug delivery system can facilitate targeted delivery and reduce off-target cytotoxicity.[6][7][8]
Q3: We are observing high variability in our cytotoxicity assay results between experiments. What could be the cause?
A3: Inconsistent results in cytotoxicity assays are a common issue. Here are some potential causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and mix the suspension between pipetting.[3]
-
Edge Effects in Microplates: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[3]
-
Compound Stability: Ensure that your Oxaquin stock solution is prepared fresh for each experiment to prevent degradation. Store the compound under recommended conditions, protected from light and repeated freeze-thaw cycles.[2]
-
Assay-Specific Issues: For colorimetric assays like the MTT assay, ensure complete solubilization of the formazan (B1609692) crystals before reading the plate, as incomplete dissolution will lead to inaccurate absorbance readings.[3]
Troubleshooting Guides
Guide 1: Higher-Than-Expected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify calculations for serial dilutions. Prepare fresh stock solutions. |
| Solvent Toxicity | Include a vehicle control with the highest concentration of the solvent used to assess its contribution to cytotoxicity.[3] |
| Cell Line Sensitivity | Test Oxaquin on a different, well-characterized cell line to determine if the effect is cell-type specific.[3] |
| Prolonged Exposure | Optimize the incubation time; shorter exposure may be sufficient to observe the desired effect with less cytotoxicity.[3] |
| Compound Impurity | If possible, verify the purity of your Oxaquin sample using analytical methods like HPLC or mass spectrometry.[3] |
Guide 2: Inconsistent Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Use a consistent and optimal cell seeding density. Ensure a single-cell suspension before plating.[3] |
| "Edge Effect" in Multi-well Plates | Fill outer wells with sterile media or PBS to maintain humidity and do not use them for critical data points.[3] |
| Incomplete Solubilization (MTT Assay) | After adding the solubilization buffer (e.g., DMSO), visually inspect wells to ensure all formazan crystals are dissolved before reading the plate.[3] |
| Pipetting Errors | Regularly calibrate pipettes and use proper pipetting techniques to ensure accuracy.[4] |
Experimental Protocols
Protocol 1: Determining the IC50 of Oxaquin using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of Oxaquin and determining its IC50 value.
Materials:
-
Selected eukaryotic cell line
-
Complete growth medium (specific to the cell line)
-
Oxaquin
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare a high-concentration stock solution of Oxaquin in sterile DMSO. Perform serial dilutions in complete growth medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.[1]
-
Cell Treatment: Remove the old medium and treat the cells with various concentrations of Oxaquin and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Employing drug delivery strategies to create safe and effective pharmaceuticals for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanomaterial-based drug delivery systems as promising carriers for patients with COVID-19 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Oxaquin Synthesis Yields
Welcome to the technical support center for Oxaquin and related quinoline-based syntheses. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in the synthesis of these vital compounds. Since Oxaquin is a fluoroquinolone-oxazolidinone hybrid, optimizing the yield of the core quinoline (B57606) structure is a critical step where many challenges arise.[1] This guide provides detailed troubleshooting in a question-and-answer format, data-driven optimization strategies, and complete experimental protocols.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues encountered during quinoline synthesis reactions, which form the backbone of compounds like Oxaquin.
General Issues & Initial Checks
Q1: My quinoline synthesis reaction has a very low yield or is failing completely. What are the most common causes to investigate first?
A1: Low yields in quinoline synthesis can often be traced back to a few fundamental factors. Before making significant changes to the reaction, investigate these common areas:
-
Starting Material Quality: Ensure the purity of your starting materials, such as anilines and β-dicarbonyl compounds. Impurities can introduce side reactions or inhibit the catalyst.[2]
-
Inappropriate Catalyst: The choice of catalyst (typically acid or base) is highly dependent on the specific substrates and reaction type. An unsuitable catalyst may fail to promote the desired reaction or may encourage the formation of byproducts.
-
Suboptimal Reaction Temperature: Many quinoline cyclization reactions require heat to proceed efficiently. However, temperatures that are too high can cause reactants or products to decompose, often resulting in tarry byproducts. Conversely, a temperature that is too low will lead to a slow or incomplete reaction.
-
Presence of Water: In many acid-catalyzed syntheses, water is produced during the reaction and can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often crucial for driving the reaction to completion.
-
Reaction Atmosphere: Some reactions may be sensitive to oxygen or moisture in the air. If you suspect sensitivity, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[2]
Caption: A general troubleshooting workflow for addressing low yields.
Specific Synthesis Troubleshooting
Q2: My Friedländer synthesis is producing significant byproducts. How can this be addressed?
A2: The Friedländer synthesis, particularly under basic conditions, is prone to self-condensation of the ketone starting material via an aldol (B89426) condensation side reaction.[2] To mitigate this, one effective strategy is to use an imine analog of the ortho-substituted aniline (B41778).[2] Additionally, be aware that using unsymmetrical ketones can lead to issues with regioselectivity, forming multiple isomers.[2]
Q3: How can I improve the yield of my Conrad-Limpach synthesis for 4-hydroxyquinolines?
A3: The Conrad-Limpach synthesis is highly sensitive to temperature. The critical cyclization step often requires very high temperatures (around 250 °C).[2] Performing the reaction "neat" (without solvent) often results in poor heat transfer and moderate yields, sometimes below 30%.[2] A significant improvement can be achieved by using a high-boiling, inert solvent such as mineral oil. This provides uniform heating and can dramatically increase the yield, in some cases up to 95%.[2]
Q4: I am using the Doebner-von Miller reaction, but the yield is low due to polymerization. What can I do?
A4: A classic problem with the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which competes with the desired quinoline formation and lowers the yield.[3] A modern improvement is to use a biphasic reaction medium. By sequestering the sensitive carbonyl compound in an organic phase, you can drastically reduce polymerization and increase the product yield.[3]
Data on Reaction Condition Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize quantitative data from studies on quinoline synthesis.
Table 1: Effect of Solvent on Conrad-Limpach Synthesis Yield
| Solvent | Temperature (°C) | Reported Yield (%) |
|---|---|---|
| None (Neat) | ~250 | < 30 |
| Mineral Oil | ~250 | up to 95 |
Data sourced from BenchChem technical documents.[2]
Table 2: General Parameter Optimization for Quinoline Synthesis
| Parameter | Condition | Potential Impact on Yield | Rationale |
|---|---|---|---|
| Temperature | Too Low | Decrease | Sluggish or incomplete reaction. |
| Too High | Decrease | Decomposition of reactants/products, formation of tar. | |
| Solvent | Protic vs. Aprotic | Varies | Can influence reaction mechanism and side reactions. |
| High-Boiling | Increase | Allows for higher, stable reaction temperatures (e.g., Conrad-Limpach).[2] | |
| Catalyst | Concentration | Varies | Must be optimized; too much or too little can be detrimental.[2] |
| Type (Acid/Base) | Varies | Highly substrate-dependent; incorrect choice can halt the reaction. | |
| Atmosphere | Air | Decrease | Potential for oxidation or reaction with moisture.[2] |
| | Inert (N₂, Ar) | Increase | Protects sensitive reagents and intermediates.[2] |
Experimental Protocols
Below are detailed methodologies for two common quinoline synthesis reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is a modification of the classic Skraup synthesis, designed to be less vigorous.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the aniline derivative and anhydrous glycerol.
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.
-
Oxidizing Agent: Add an oxidizing agent (e.g., nitrobenzene (B124822) derivative corresponding to the aniline used).
-
Heating: Gently heat the mixture. The reaction is often exothermic and may require careful temperature management. Once the initial exotherm subsides, continue heating to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool. Carefully pour the viscous solution into a large volume of cold water.
-
Purification: Remove any unreacted nitrobenzene via steam distillation. Make the remaining solution alkaline with a strong base (e.g., NaOH) and extract the quinoline product with an organic solvent (e.g., ether or chloroform).[2] Dry the organic extracts, remove the solvent under reduced pressure, and purify the final product by vacuum distillation or recrystallization.[2]
Protocol 2: Base-Catalyzed Friedländer Synthesis
This protocol describes a common method for synthesizing substituted quinolines.
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent such as ethanol (B145695) (10 mL).
-
Reagent Addition: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base like potassium hydroxide (B78521) (KOH, 0.2 mmol).
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel to yield the pure quinoline product.
Caption: Workflow for Base-Catalyzed Friedländer Synthesis.
References
Technical Support Center: Refining HPLC Methods for Accurate Oxaquin Quantification
Welcome to the technical support center for the HPLC analysis of Oxaquin and related quinolone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Oxaquin. By identifying the problem and its potential causes, you can implement effective solutions to improve the accuracy and robustness of your quantification methods.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between basic analytes (like Oxaquin) and acidic silanol (B1196071) groups on the column packing.[1][2][3] - Column contamination or degradation.[3] - Inappropriate mobile phase pH, leading to partial ionization of the analyte.[1][2][4] - Column overload.[2][4] | - Use a base-deactivated or end-capped column.[4] - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask silanol groups.[4] - Adjust the mobile phase pH to be at least 2 pH units below the pKa of Oxaquin to ensure it is fully protonated.[4] - Flush the column with a strong solvent or replace the guard column.[1][5] - Reduce the sample concentration or injection volume.[2][4] |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.[6][7] - Column overload (mass or volume).[6][7][8] - Column bed collapse or void formation.[6][9] | - Dissolve the sample in the initial mobile phase or a weaker solvent.[10] - Decrease the injection volume or dilute the sample.[6][8] - Replace the column if a void is suspected.[9][10] |
| Poor Resolution | - Inadequate separation between Oxaquin and other components. - Suboptimal mobile phase composition.[4][11] - Insufficient column efficiency.[11] | - Optimize the mobile phase by adjusting the organic-to-aqueous ratio.[4][11] - Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) to alter selectivity.[4][12] - Adjust the mobile phase pH to influence the ionization and retention of analytes.[4][11] - Use a column with a smaller particle size or a longer length to increase efficiency.[11] |
| Retention Time Drift | - Changes in mobile phase composition due to evaporation of volatile components.[13][14] - Fluctuations in column temperature.[14][15][16] - Inconsistent pump flow rate due to leaks or air bubbles.[13][15][16] - Lack of column equilibration.[14][17] | - Prepare fresh mobile phase daily and keep reservoirs capped.[13] - Use a column oven to maintain a constant temperature.[15][16] - Regularly maintain the HPLC pump, check for leaks, and degas the mobile phase.[15][16] - Ensure the column is adequately equilibrated before starting the analysis.[14] |
| Baseline Noise/Drift | - Contaminated or poor-quality mobile phase solvents.[18][19] - Air bubbles in the detector flow cell.[10][20] - Detector lamp nearing the end of its life.[20] - Inadequate mobile phase mixing.[20] | - Use high-purity, HPLC-grade solvents and fresh mobile phase.[19][21] - Degas the mobile phase thoroughly.[10][19] - Purge the system to remove air bubbles.[10] - Replace the detector lamp if necessary.[20] - Ensure proper mixing of mobile phase components, especially for gradient elution.[20] |
| Low Sensitivity | - Suboptimal detector wavelength. - High baseline noise masking small peaks.[19] - Peak broadening leading to lower peak height.[21][22] - Low sample concentration. | - Determine the UV maximum absorbance for Oxaquin and set the detector to that wavelength.[23] - Address baseline noise issues (see above). - Optimize chromatographic conditions to achieve sharp, narrow peaks.[22] - Consider sample pre-concentration techniques if permitted by the method.[24] - Use a fluorescence detector if higher sensitivity is required, as fluoroquinolones are often fluorescent. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing Oxaquin and other quinolones?
A1: For basic compounds like Oxaquin, a low mobile phase pH (typically between 2.5 and 3.5) is recommended.[4] At this pH, the analyte will be fully protonated, leading to a single ionic species and improved peak shape by minimizing interactions with residual silanol groups on the column.[4]
Q2: Should I use acetonitrile or methanol (B129727) as the organic modifier?
A2: Both acetonitrile and methanol can be used for the analysis of quinolones. Acetonitrile often provides lower backpressure and a lower UV cutoff, which can be beneficial.[4] However, methanol can offer different selectivity and may improve the separation of certain quinolones.[4] The choice should be based on empirical testing to determine which solvent provides the best chromatographic results for your specific separation.
Q3: How can I prevent retention time drift in my HPLC runs?
A3: To minimize retention time drift, it is crucial to control several factors. Use a column oven to maintain a consistent temperature, as even small temperature fluctuations can affect retention times.[15][16] Prepare your mobile phase fresh daily and keep the solvent reservoirs covered to prevent changes in composition due to evaporation.[13] Ensure your HPLC system is well-maintained, with no leaks, and that the mobile phase is properly degassed to ensure a stable flow rate.[15][16] Finally, always allow the column to fully equilibrate with the mobile phase before starting your analytical run.[14]
Q4: What should I do if I observe peak fronting for my Oxaquin peak?
A4: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the mobile phase, or by overloading the column.[6][7] To resolve this, try dissolving your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.[10] If column overload is suspected, reduce the concentration of your sample or decrease the injection volume.[6][8]
Q5: How can I improve the sensitivity of my Oxaquin quantification?
A5: To enhance sensitivity, first ensure your detector is set to the maximum UV absorbance wavelength of Oxaquin.[23] Reducing baseline noise is also critical, as a quieter baseline will make it easier to detect small peaks.[19] You can achieve this by using high-purity solvents and a well-maintained system.[19][21] Optimizing your chromatography to produce sharp, narrow peaks will increase peak height and thus sensitivity.[22] This can be achieved by using a column with smaller particles or by optimizing the mobile phase.[22] For significantly higher sensitivity, consider using a fluorescence detector, as many fluoroquinolones exhibit native fluorescence.
Experimental Protocols
Standard HPLC Method for Oxaquin Quantification
This protocol provides a starting point for the analysis of Oxaquin. Method optimization will likely be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Oxaquin in methanol (or a suitable solvent) and dilute with the initial mobile phase to create working standards.
-
Plasma/Serum Samples: A protein precipitation extraction is commonly used. To 200 µL of plasma, add 600 µL of cold acetonitrile.[12] Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[12] Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12][25] Reconstitute the residue in a known volume of the initial mobile phase.[12]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 304 nm[23] |
3. Data Analysis:
-
Construct a calibration curve using the peak areas of the standard solutions versus their concentrations.
-
Determine the concentration of Oxaquin in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for Oxaquin quantification.
Caption: Troubleshooting flowchart for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. benchchem.com [benchchem.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 15. uhplcs.com [uhplcs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Why do retention times drift for the first few injections of an HPLC method? | Separation Science [sepscience.com]
- 18. mastelf.com [mastelf.com]
- 19. uhplcs.com [uhplcs.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 23. ijnrd.org [ijnrd.org]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. organomation.com [organomation.com]
addressing variability in Oxaquin minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxaquin minimum inhibitory concentration (MIC) assays. Our goal is to help you address variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of variability for Oxaquin MIC assays?
A1: For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value.[1] For example, if the most frequent MIC result for your quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.
Q2: What are the most common sources of variability in MIC assays?
A2: The most significant sources of variability in Oxaquin MIC assays stem from inconsistencies in key experimental steps. These include:
-
Inoculum Preparation: Incorrect bacterial concentration is a major factor. Inocula with cell counts lower than the standard 5x10⁵ CFU/mL can lead to falsely low MICs, while heavier inocula can result in falsely high MICs.[2][3]
-
Media Composition: The pH and cation concentration (e.g., Ca²⁺ and Mg²⁺) of the Mueller-Hinton Broth (MHB) can significantly impact Oxaquin's activity.[4]
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC reading.[4]
-
Operator-Dependent Differences: Inconsistencies in pipetting technique and endpoint reading can introduce variability.[4]
Q3: How can the pH of the medium affect Oxaquin MIC results?
A3: The pH of the test medium has a pronounced effect on the activity of quinolones like Oxaquin. For many fluoroquinolones, acidic pH can lead to a significant decrease in antimicrobial activity, resulting in higher MIC values.[5][6][7] This is thought to be due to reduced uptake of the drug into the bacterial cell.[5] Conversely, for some fluoroquinolones against specific organisms like Proteus mirabilis, alkaline pH can increase their activity.[8] It is crucial to ensure the pH of your Mueller-Hinton Broth is within the standardized range (typically 7.2-7.4).
Q4: Why is the inoculum size so critical for accurate Oxaquin MIC determination?
A4: The inoculum size, or the number of bacteria at the start of the experiment, is a critical variable. A higher inoculum can lead to an "inoculum effect," where the MIC value increases.[9][10] This can be due to several factors, including the potential for a larger bacterial population to contain a higher number of resistant mutants.[11] For standardized and reproducible results, the final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[3][12]
Q5: Should I run quality control (QC) strains with my Oxaquin MIC assays?
A5: Yes, absolutely. Quality control strains with known and stable MIC values should be included every time you perform an MIC assay.[1] These strains, such as those recommended by CLSI and EUCAST, help to verify the accuracy and reproducibility of your entire test system, including the media, antibiotic dilutions, and incubation conditions. If the MIC for the QC strain falls outside its acceptable range, the results for Oxaquin are considered invalid.[1]
Troubleshooting Guides
Issue 1: My MIC values for Oxaquin are inconsistent between experiments.
This is a common issue that can often be resolved by systematically checking key experimental parameters.
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Prepare a fresh inoculum for each experiment. |
| Oxaquin Stock Solution Issues | Prepare a fresh stock solution of Oxaquin. Ensure the powder is fully dissolved and the solution is properly stored (protected from light and at the recommended temperature). Validate the concentration of the new stock solution. |
| Media and Reagent Quality | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Check the expiration date and ensure the pH is within the recommended range (7.2-7.4). |
| Operator Error | Review the standard operating procedure (SOP) for the MIC assay. Ensure consistent pipetting techniques and volumes. Standardize the method for reading MIC endpoints (e.g., the lowest concentration with no visible growth). |
Issue 2: The Oxaquin MIC values are consistently higher than expected.
| Potential Cause | Troubleshooting Steps |
| Inoculum Too Heavy | The most likely cause. Re-check your inoculum preparation procedure. Ensure you are accurately matching the 0.5 McFarland standard and performing the correct subsequent dilutions.[2] |
| Incorrect Oxaquin Concentration | Verify the calculations for your Oxaquin stock and working solutions. If possible, confirm the concentration of the stock solution using a spectrophotometer or another analytical method. |
| Media pH is Too Low | Measure the pH of your Mueller-Hinton Broth. Acidic conditions can decrease the activity of many fluoroquinolones, leading to higher MICs.[5][7] |
| Bacterial Resistance | The bacterial strain may have developed resistance to Oxaquin. Consider performing molecular testing to check for known quinolone resistance mechanisms. |
Issue 3: The Oxaquin MIC values are consistently lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inoculum Too Light | An insufficient number of bacteria will be more easily inhibited. Double-check your inoculum preparation to ensure you are achieving the target density of 5 x 10⁵ CFU/mL.[3] |
| Oxaquin Stock Solution Too Concentrated | Review your dilution calculations. An error in preparing the stock or serial dilutions can lead to higher effective concentrations in the wells. |
| Incubation Time Too Short | Ensure you are incubating for the recommended period (typically 16-20 hours for most aerobic bacteria) to allow for sufficient bacterial growth in the control wells.[12] |
Data Presentation
Table 1: Effect of Inoculum Size on Levofloxacin (a Fluoroquinolone) MIC for P. aeruginosa
| Inoculum Size (CFU/mL) | MIC (µg/mL) |
| 5 x 10⁵ | 0.12 |
| 5 x 10⁶ | 0.25 |
| 5 x 10⁷ | 0.25 |
| Data adapted from a study on the inoculum effect on various antibiotics. This table illustrates how a tenfold increase in inoculum can double the MIC value.[9] |
Table 2: Effect of pH on the MIC of Ciprofloxacin (B1669076) and Delafloxacin (B1662383) (Fluoroquinolones) against E. coli
| pH | Ciprofloxacin MIC₉₀ (mg/L) | Delafloxacin MIC₉₀ (mg/L) |
| 7.3 | 8 | 64 |
| 6.0 | Not specified | Not specified |
| 5.0 | 128 | 16 |
| Data from a study on pH-dependent activity of fluoroquinolones, showing that acidic pH increases the MIC of ciprofloxacin while decreasing it for delafloxacin.[7] |
Experimental Protocols
Broth Microdilution MIC Assay for Oxaquin (Based on CLSI/EUCAST Guidelines)
This protocol outlines the key steps for performing an Oxaquin MIC assay using the broth microdilution method.
1. Preparation of Oxaquin Stock and Working Solutions: a. Prepare a stock solution of Oxaquin in a suitable solvent (e.g., water or a buffer specified by the manufacturer) at a concentration of 1280 µg/mL. b. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working solutions.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. 96-Well Plate Inoculation: a. Add 50 µL of the appropriate Oxaquin working solution to each well in a 96-well microtiter plate, creating a twofold serial dilution across the plate. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a growth control well (broth and inoculum, no Oxaquin) and a sterility control well (broth only).
4. Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
5. Reading the MIC: a. Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well). b. The MIC is the lowest concentration of Oxaquin that completely inhibits visible growth.[13]
Visualizations
Caption: Workflow for determining Oxaquin MIC using broth microdilution.
Caption: Oxaquin's mechanism and common bacterial resistance pathways.
Caption: A logical approach to troubleshooting variable Oxaquin MIC results.
References
- 1. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the in vitro susceptibility of planktonic and biofilm-grown Proteus mirabilis to the quinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microscopic Analysis of Bacterial Inoculum Effect Using Micropatterned Biochip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. food.dtu.dk [food.dtu.dk]
Technical Support Center: Optimizing Oxaquin Treatment in Cell Culture
Welcome to the technical support center for Oxaquin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell culture conditions and troubleshooting common issues encountered during experiments with Oxaquin.
Disclaimer: Oxaquin is presented here as a hypothetical small molecule inhibitor for research purposes. The protocols and data are generalized examples. Always refer to specific product documentation and conduct validation experiments for your particular cell lines and research model.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Oxaquin and what is the maximum final concentration in cell culture media?
A1: Oxaquin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity.[1][2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to differentiate between the effects of Oxaquin and the solvent.[1][2]
Q2: How do I determine the optimal working concentration of Oxaquin for my cell line?
A2: The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment is the best approach.[2] We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM) for a fixed duration (e.g., 48 or 72 hours) to determine the half-maximal inhibitory concentration (IC50).[3] This can be accomplished using a cell viability assay like the MTT or MTS assay.[2]
Q3: My cells are rounding up and detaching after Oxaquin treatment, even at low concentrations. What is the cause?
A3: This could be due to several factors:
-
High Drug Sensitivity: Your cell line may be particularly sensitive to Oxaquin's on-target effect, which could involve pathways crucial for cell adhesion.[1]
-
Cytotoxicity: The concentration might still be too high, leading to general cytotoxicity rather than a specific biological effect.[4]
-
Solvent Toxicity: Ensure your final DMSO concentration is not exceeding 0.1%.[1]
-
Sub-optimal Cell Health: Cells should be in the logarithmic growth phase and at an optimal density before treatment.[4]
Q4: How can I distinguish between on-target, off-target, and cytotoxic effects?
A4: Differentiating these effects is a critical step.
-
On-target effects should correlate with the known mechanism of action. For Oxaquin, which targets the PI3K/AKT pathway, you would expect to see a decrease in the phosphorylation of downstream proteins like AKT and S6 ribosomal protein.
-
Off-target effects can be assessed by using a structurally related but inactive control compound (if available) or by observing cellular changes not easily explained by the target's function.[1] Using the lowest effective concentration that still achieves the desired on-target effect can help mitigate off-target activity.[2]
-
Cytotoxicity is often characterized by widespread necrosis and rapid cell death. Assays that distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) can provide insight into the mechanism of cell death.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common experimental issues.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette cells carefully and mix the suspension between seeding replicates. |
| "Edge Effect" in Plates | Evaporation in the outer wells of a 96-well plate can concentrate the drug. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Inaccurate Drug Dilution | Prepare a fresh serial dilution of Oxaquin for each experiment. Ensure thorough mixing at each dilution step. |
| Compound Instability | Oxaquin may degrade in culture medium over time, especially during long-term experiments. Consider refreshing the media with a new compound at regular intervals.[1] |
Issue 2: No Observable Effect After Treatment
| Potential Cause | Recommended Solution |
| Concentration Too Low | The IC50 value can vary significantly between cell lines. Perform a dose-response curve extending to higher concentrations (e.g., up to 200 µM).[5][6] |
| Drug Inactivity/Degradation | Verify the purity and storage conditions of your Oxaquin stock. Test the compound on a known sensitive cell line as a positive control. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms (e.g., mutations in the target pathway, high drug efflux pump activity). |
| Assay Timing | The effect of Oxaquin may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[7] |
| Compound Precipitation | Visually inspect the culture media under a microscope for drug precipitates after addition. If precipitation occurs, reconsider the solvent and final concentration. |
Quantitative Data Summary
Table 1: Oxaquin Physicochemical & Handling Properties (Hypothetical)
| Parameter | Value | Notes |
| Molecular Weight | 485.5 g/mol | N/A |
| Formulation | Crystalline Solid | Store at -20°C, protect from light. |
| Solubility | >50 mg/mL in DMSO | Prepare a concentrated stock (e.g., 10 mM) in 100% DMSO. |
| Stability in Media | Half-life of ~36 hours at 37°C | For experiments longer than 48 hours, consider replacing the media and drug. |
| Recommended Vehicle | DMSO | Final concentration should not exceed 0.1% (v/v). |
Table 2: Example IC50 Values for Oxaquin in Cancer Cell Lines (Hypothetical)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Cancer | 0.85 | High PI3K pathway activity. |
| U-87 MG | Glioblastoma | 1.5 | PTEN-null, highly dependent on PI3K signaling. |
| A549 | Lung Cancer | 7.2 | Contains KRAS mutation, may have alternative survival pathways. |
| PANC-1 | Pancreatic Cancer | 12.5 | Known to be highly resistant to many inhibitors. |
Experimental Protocols
Protocol 1: Determining Oxaquin IC50 using an MTT Assay
This protocol measures cell viability by assessing mitochondrial metabolic activity.
Materials:
-
Target cells in logarithmic growth phase
-
96-well flat-bottom plates
-
Complete culture medium
-
Oxaquin stock solution (e.g., 10 mM in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[2]
-
Inhibitor Treatment: Prepare serial dilutions of Oxaquin in complete medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted Oxaquin solutions. Include "vehicle control" (0.1% DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of Oxaquin concentration to determine the IC50 value.
Protocol 2: Analysis of PI3K/AKT Pathway Inhibition by Western Blot
This protocol assesses the phosphorylation status of key pathway proteins.
Materials:
-
6-well plates
-
Oxaquin and vehicle (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Oxaquin at 1x, 2x, and 5x the determined IC50 for a short duration (e.g., 2-6 hours). Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative phosphorylation levels.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing Oxaquin as an inhibitor of PI3K.
Experimental Workflow
Caption: Workflow for optimizing Oxaquin treatment conditions in cell culture.
Troubleshooting Logic
Caption: Decision tree for troubleshooting excessive cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Strategies to Prevent Oxaquin Degradation in Experimental Setups
Disclaimer: The term "Oxaquin" is not widely identified in scientific literature as a standard chemical name. This guide assumes "Oxaquin" refers to a quinoline-based compound, potentially a fluoroquinolone antibiotic, a class of molecules known for specific degradation pathways. The following strategies and information are based on established knowledge of quinoline (B57606) derivatives. Researchers should validate these recommendations for their specific compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Oxaquin and other quinoline-based compounds in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of quinoline-based compounds like Oxaquin?
A1: The main chemical reactions that affect the stability of quinoline-based drugs are oxidation, hydrolysis, and photolysis.[1][2]
-
Photodegradation: Exposure to UV or even ambient light can cause significant degradation.[3][4] Many quinoline derivatives are photosensitive.
-
Hydrolysis: Reaction with water can cleave chemical bonds, particularly in the presence of acidic or basic conditions.[1]
-
Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to heat and light can lead to oxidative degradation.[1][2][5]
-
pH: The stability of these compounds is often pH-dependent. Extreme pH values can catalyze hydrolysis.[6][7][8][9]
-
Temperature: Higher temperatures generally accelerate the rate of all degradation reactions.[6][10][11]
Q2: How should I store my Oxaquin stock solutions to ensure stability?
A2: Proper storage is critical for preventing degradation.
-
Protect from Light: Always store stock solutions and solid compounds in amber or opaque containers to shield them from light.[1][4][12] For working solutions in clear containers (e.g., multi-well plates), cover them with aluminum foil when not in use.
-
Controlled Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C to -70°C).[6][12][13] Avoid repeated freeze-thaw cycles. For many β-lactams, storage at -70°C is recommended for long-term stability.[6]
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.[1]
Q3: My Oxaquin solution has turned yellow. Does this indicate degradation?
A3: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation, particularly photodegradation or oxidation.[4] However, a faint yellow color might be inherent to the compound in solution. It is crucial to compare the appearance to a freshly prepared standard and to use analytical methods like HPLC or UV-Vis spectroscopy to confirm if degradation has occurred.
Q4: Can the excipients or solvent system I use affect Oxaquin's stability?
A4: Yes, the formulation components can significantly impact stability.
-
pH of the Medium: Ensure the pH of your solvent or buffer system is within the optimal stability range for your specific quinoline-based compound.[6][8][9]
-
Metal Ions: Some quinoline compounds can chelate metal ions, which may catalyze degradation.[14] Use high-purity water and reagents to minimize metal ion contamination.
-
Excipients: Be aware that certain excipients can interact with the active compound, leading to degradation.[3] Compatibility studies are recommended for new formulations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Degradation due to light, heat, or improper pH. | Prepare a fresh solution, ensuring it is protected from light and stored at the correct temperature and pH. Verify the pH of your experimental medium. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products and pathways. This will help in optimizing storage and handling conditions.[2][5][15] |
| Precipitation in Solution | Poor solubility at the experimental pH or formation of insoluble degradation products or complexes. | Check the pH of the solution and adjust if necessary. Consider the possibility of complex formation with metal ions from the media.[14] |
| Inconsistent Experimental Results | Inconsistent degradation of the compound between experiments. | Standardize handling procedures strictly. Ensure all researchers follow the same protocols for solution preparation, storage, and handling to minimize variability.[16][17][18] |
Quantitative Data Summary
The stability of quinoline-based compounds is highly dependent on environmental conditions. The following tables summarize the degradation under various stress conditions for related compounds.
Table 1: Effect of Temperature on the Degradation of Norfloxacin (B1679917)
| Temperature (°C) | Degradation Rate after 120 min (%) |
| 30 | 34.5 |
| 40 | 43.2 |
| 50 | 77.6 |
| 60 | ~100 |
Data adapted from a study on norfloxacin degradation by thermally activated persulfate.[10]
Table 2: Effect of pH on the Degradation of Amoxicillin (a β-lactam antibiotic with pH-dependent stability)
| pH | Shelf-life (t90) at 2.9°C (hours) |
| 8.73 | 72 |
| 6.52 | >263.8 |
Data illustrates the significant impact of pH on stability, a principle applicable to many pharmaceuticals.[8]
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug substance.[2][5][15]
Objective: To identify the degradation products of Oxaquin under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Oxaquin in a suitable solvent (e.g., methanol (B129727) or a buffer at a neutral pH where the compound is stable).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[15] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.[15] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).[15] Keep at room temperature or elevated temperature and monitor over time.
-
Thermal Degradation: Keep the solid compound or a solution in a hot air oven at a high temperature (e.g., 80°C) for 48 hours.[15]
-
Photolytic Degradation: Expose the solution or solid compound to direct sunlight or a photostability chamber for a defined period (e.g., 48 hours).[15]
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC or UPLC-MS/MS method to separate and identify the parent drug and any degradation products.[3][15][19][20]
Visualizations
Degradation Pathways
Caption: Major degradation pathways for quinoline-based compounds.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Oxaquin.
Logical Relationship for Prevention Strategies
Caption: Key strategies to ensure Oxaquin stability.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity [mdpi.com]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalytic Degradation of Antibiotics via Exploitation of a Magnetic Nanocomposite: A Green Nanotechnology Approach toward Drug-Contaminated Wastewater Reclamation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Safe handling and delivery of biological medications during the COVID‐19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iaphl.org [iaphl.org]
- 19. researchgate.net [researchgate.net]
- 20. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Oxaquin Efficacy Studies: Technical Support & Troubleshooting Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating and resolving conflicting data from pre-clinical in vitro studies of Oxaquin, a novel kinase inhibitor. Below are frequently asked questions and troubleshooting guides to address specific issues that may be encountered during the evaluation of Oxaquin's efficacy.
Frequently Asked questions (FAQs)
Q1: My experiments show a significantly higher IC50 value for Oxaquin in HT-29 cells compared to previously published data. What could be the cause of this discrepancy?
A1: This is a common challenge in pre-clinical research where subtle variations in experimental conditions can lead to different outcomes. Two key studies, Smith et al. (2022) and Jones et al. (2023), have reported conflicting efficacy data for Oxaquin in the same HT-29 colon cancer cell line. A summary of their findings is presented below.
Data Summary: Conflicting Oxaquin IC50 Values in HT-29 Cells
| Study | Cell Line | Oxaquin IC50 (µM) | Key Finding |
| Smith et al., 2022 | HT-29 | 2.5 | High efficacy, strong induction of apoptosis. |
| Jones et al., 2023 | HT-29 | 35.0 | Poor efficacy, potential resistance mechanism. |
The discrepancy may stem from several factors, including differences in cell culture conditions, passage number, or the specific sub-clone of the cell line used. We recommend a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for IC50 Discrepancy
Use the following workflow to identify potential sources of variation in your experiments.
Caption: A step-by-step guide to troubleshooting inconsistent IC50 results.
Q2: What are the specific differences in experimental protocols between the high-efficacy (Smith et al.) and low-efficacy (Jones et al.) studies?
A2: Protocol differences are a primary driver of conflicting results. Key variations between the two studies were found in the cell seeding density, serum conditions, and drug incubation time. Adhering to a consistent protocol is crucial for reproducibility.
Detailed Experimental Protocol: Cell Viability (MTT Assay)
Protocol from Smith et al., 2022 (High Efficacy Finding)
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in complete medium (DMEM + 10% FBS).
-
Adherence: Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace medium with serum-free DMEM and incubate for 12 hours to synchronize cell cycles.
-
Treatment: Add Oxaquin at desired concentrations (0.1 µM to 50 µM) in low-serum medium (DMEM + 2% FBS).
-
Incubation: Incubate for 48 hours .
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve formazan (B1609692) crystals.
-
Measurement: Read absorbance at 570 nm.
Protocol from Jones et al., 2023 (Low Efficacy Finding)
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well in complete medium (DMEM + 10% FBS).
-
Adherence: Allow cells to adhere for 24 hours.
-
Treatment: Add Oxaquin at desired concentrations (1 µM to 100 µM) in complete medium (DMEM + 10% FBS).
-
Incubation: Incubate for 72 hours .
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
Q3: The Jones et al. study suggests a resistance mechanism involving an efflux pump. How can I investigate this in my experimental model?
A3: Jones et al. hypothesized that prolonged exposure to Oxaquin may induce the expression of the "Resistance-Associated Transporter 2" (RAT2), an ABC transporter that actively removes the drug from the cell. You can test this hypothesis by co-administering Oxaquin with a known inhibitor of RAT2.
Experimental Workflow: Testing for Efflux Pump-Mediated Resistance
The following workflow outlines the steps to determine if RAT2 activity is responsible for the observed high IC50 values.
Caption: A workflow to validate the role of the RAT2 efflux pump in Oxaquin resistance.
Q4: What is the proposed signaling pathway for Oxaquin's action and the potential mechanism of resistance?
A4: Oxaquin is designed as an inhibitor of Kinase-Associated Protein 1 (KAP1), a negative regulator of the intrinsic apoptotic pathway. Inhibition of KAP1 is expected to activate pro-apoptotic signals, leading to cancer cell death. The resistance mechanism proposed by Jones et al. involves the upregulation of the RAT2 efflux pump, which reduces the intracellular concentration of Oxaquin, thereby preventing it from reaching its target, KAP1.
Signaling Pathway: Oxaquin Action and Resistance
Caption: Proposed mechanism of Oxaquin action and the RAT2-mediated resistance pathway.
Technical Support Center: Improving the Specificity of Oxaquin in Targeting Bacterial Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxaquin (Moxifloxacin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the specificity of Oxaquin for its bacterial enzyme targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oxaquin?
Oxaquin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][3] By binding to and stabilizing a state in which the DNA is cleaved, Oxaquin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[4]
Q2: What are the primary bacterial targets of Oxaquin, and how does its activity compare against them?
Oxaquin exhibits potent and balanced activity against both of its primary targets, DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[5][6] This dual-targeting mechanism is a key feature of its broad-spectrum antibacterial activity.[1] In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[7] However, moxifloxacin (B1663623) is unique in that it shows equivalent high activity against both enzymes in Escherichia coli.[5]
Q3: What are the known off-target enzymes for Oxaquin, particularly in mammalian cells?
The primary off-target concern for fluoroquinolones like Oxaquin are human type II topoisomerases, specifically topoisomerase IIα and topoisomerase IIβ.[8][9] However, clinically relevant fluoroquinolones, including moxifloxacin, display a remarkable selectivity for the prokaryotic enzymes, with a selectivity of approximately 1000-fold higher for bacterial topoisomerases over their human counterparts.[9] Inhibition of human topoisomerase II can lead to cytotoxic effects, which is a mechanism exploited by some anticancer drugs but is an undesirable off-target effect for an antibiotic.[8][9]
Q4: What are the common mechanisms of resistance to Oxaquin?
Resistance to Oxaquin and other quinolones typically arises from mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[10] These mutations most commonly occur in a specific region known as the quinolone resistance-determining region (QRDR) and act by reducing the binding affinity of the drug to the enzyme-DNA complex.[10] Another significant mechanism is the decreased accumulation of the drug inside the bacterial cell, which can be caused by the overexpression of efflux pumps that actively transport the drug out of the cell.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments to improve Oxaquin's specificity.
Problem 1: High inhibition of human topoisomerase II in in-vitro assays.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting Step: The selectivity of fluoroquinolones is concentration-dependent. High concentrations can lead to off-target inhibition. It is crucial to determine the IC50 values over a wide range of concentrations for both the bacterial and human enzymes to establish a therapeutic window.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Step: Ensure that the assay buffer conditions (pH, salt concentration) are optimal for both the bacterial and human enzymes to allow for a fair comparison. Variations in these conditions can affect enzyme activity and inhibitor binding.
-
-
Possible Cause 3: Non-specific Inhibition.
-
Troubleshooting Step: At higher concentrations, compounds can aggregate or interact non-specifically with the enzyme or DNA substrate. Include control experiments with a structurally similar but inactive compound. Consider using detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01%) to minimize non-specific binding, but be aware that detergents can also affect enzyme activity.[11]
-
Problem 2: Inconsistent IC50 values for bacterial DNA gyrase or topoisomerase IV.
-
Possible Cause 1: Enzyme Quality and Concentration.
-
Troubleshooting Step: Ensure the purity and activity of your enzyme preparation. Use a consistent, freshly diluted stock of the enzyme for each experiment. Enzyme activity can decrease with storage, leading to variability. Perform a titration of the enzyme to determine the optimal concentration for your assay.
-
-
Possible Cause 2: Substrate Quality.
-
Troubleshooting Step: The quality of the DNA substrate (e.g., supercoiled plasmid for gyrase assays) is critical. Nicked or linearized plasmid contaminants can affect the results. Verify the integrity of your substrate using agarose (B213101) gel electrophoresis.
-
-
Possible Cause 3: Pipetting Errors or Reagent Instability.
Problem 3: Low or no inhibition of bacterial target enzymes at expected concentrations.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Verify the identity and purity of your Oxaquin compound using analytical methods such as HPLC and mass spectrometry. Ensure proper storage to prevent degradation.
-
-
Possible Cause 2: Presence of Inhibitory Substances in Sample Preparation.
-
Troubleshooting Step: Certain substances can interfere with enzyme assays. For example, high concentrations of DMSO (the solvent for the drug) can inhibit the enzyme. Keep the final DMSO concentration low and consistent across all wells, typically below 1-2%. Other potential inhibitors include EDTA, sodium azide, and high concentrations of detergents.[11]
-
-
Possible Cause 3: Incorrect Assay Setup.
-
Troubleshooting Step: Double-check all reagent concentrations, incubation times, and temperatures as specified in the protocol. Ensure the correct buffer components and cofactors (e.g., ATP, MgCl2 for DNA gyrase) are present at their optimal concentrations.
-
Data Presentation
Table 1: Inhibitory Activity (IC50) of Moxifloxacin against Bacterial and Human Topoisomerases
| Enzyme | Organism/Cell Line | IC50 (µg/mL) | Reference |
| DNA Gyrase | Escherichia coli (wild-type) | 0.8 | [5][6] |
| Topoisomerase IV | Escherichia coli (wild-type) | 5.0 | [5][6] |
| DNA Gyrase | Staphylococcus aureus | 2.5 - 5.0 | [7] |
| Topoisomerase IV | Staphylococcus aureus | Similar to DNA Gyrase | [7] |
| Topoisomerase IIβ | Human | Binding Affinity Score: -6 to -7 kcal/mol (in silico) | [12] |
Note: A lower IC50 value indicates higher inhibitory activity. The in silico binding affinity score for human topoisomerase IIβ suggests a weaker interaction compared to the potent inhibition of bacterial enzymes, though direct IC50 comparisons from a single study are limited.
Table 2: Minimum Inhibitory Concentrations (MIC) of Moxifloxacin against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Resistance Profile | Reference |
| Streptococcus pneumoniae | ≤ 0.25 | Penicillin-susceptible | [13] |
| Streptococcus pneumoniae | ≤ 0.25 | Ciprofloxacin/Levofloxacin resistant (ParC mutation) | [13] |
| Streptococcus pneumoniae | ≤ 2.0 | GyrA and ParC mutations | [13] |
| Escherichia coli | 0.06 | Wild-type | [14] |
| Staphylococcus aureus | 0.03 | Wild-type | [7] |
Note: MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed Methodology for DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from established methods for assaying DNA gyrase inhibitors.[2]
1. Materials:
-
Purified E. coli DNA Gyrase
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 25 mM DTT, 1.8 mg/mL BSA, 32.5% glycerol)
-
ATP solution (e.g., 10 mM)
-
Oxaquin (Moxifloxacin) stock solution (e.g., in DMSO)
-
Dilution Buffer (for enzyme)
-
2X GSTEB (Gyrase Stop Buffer/Loading Dye: e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 µg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
2. Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot Reaction Mix: Aliquot the reaction mix into pre-chilled microcentrifuge tubes.
-
Add Inhibitor: Add varying concentrations of Oxaquin (or DMSO as a vehicle control) to the tubes.
-
Enzyme Dilution and Addition: Dilute the DNA gyrase enzyme in cold dilution buffer to the desired concentration. Add the diluted enzyme to the reaction tubes. The final reaction volume is typically 30 µL.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 2X GSTEB, followed by chloroform/isoamyl alcohol.
-
Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer.
-
Visualization: Run the gel, stain with ethidium bromide, and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Calculate the percentage of inhibition for each Oxaquin concentration and determine the IC50 value.
Visualizations
References
- 1. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 5. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Oxaquin-based Therapeutics Development
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with novel Oxaquin-based therapeutics.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the research and development of Oxaquin-based compounds.
1.1 Compound Efficacy & Mechanism of Action
Q1: My Oxaquin-based compound shows low antibacterial activity. What are the potential causes?
A1: Low antibacterial activity can stem from several factors:
-
Target Affinity: The primary mechanism of action for many Oxaquin-based antibacterials, like Moxifloxacin, is the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV.[1][2] Your compound may have insufficient binding affinity to these targets.
-
Drug Permeation: The compound must cross the bacterial cell envelope to reach its cytoplasmic targets. Poor membrane permeability or active removal by efflux pumps can reduce intracellular drug concentrations.[3]
-
Compound Degradation: The compound may be unstable in the assay medium. Verify its stability under experimental conditions.
-
Bacterial Resistance: The bacterial strain used may have pre-existing resistance mechanisms.[3][4]
Q2: How can I determine if bacterial resistance is the cause of low efficacy?
A2: You can investigate resistance through several mechanisms:
-
Target Gene Sequencing: Sequence the genes encoding for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). Mutations in specific domains of these genes are a common cause of resistance.[2][4]
-
Efflux Pump Inhibition: Perform the antibacterial assay in the presence of a known efflux pump inhibitor (EPI). A significant increase in activity suggests your compound is a substrate for efflux pumps.
-
Cross-Resistance Testing: Test your compound against a panel of bacterial strains with known resistance profiles to other quinolones.
1.2 Physicochemical & Formulation Challenges
Q3: My compound exhibits poor aqueous solubility. How can I address this for in vitro assays?
A3: Poor solubility is a common challenge for new drug candidates, affecting bioavailability and formulation.[5][6][7] For in vitro testing, consider these strategies:
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO. Be aware that high concentrations can affect cell viability and assay results.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can improve solubility.[8]
-
Formulation Strategies: For more advanced studies, techniques like creating amorphous solid dispersions or using lipid-based delivery systems can enhance solubility.[6][8]
Q4: The therapeutic effect of my compound is inconsistent between batches. What could be the issue?
A4: Inconsistency often points to issues with the active pharmaceutical ingredient (API) or its formulation:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and stability.[5] It is crucial to characterize and control the polymorphic form of the API.
-
Purity & Impurities: Synthesis side-products or degradation products could interfere with the compound's activity. Ensure rigorous purification and analytical characterization (e.g., via HPLC) for each batch.[9]
-
Formulation Stability: The formulation itself may be unstable, leading to aggregation or degradation of the API over time.[10][11] Conduct stability studies under various conditions (temperature, pH, light exposure).[11]
1.3 Toxicity & Off-Target Effects
Q5: My Oxaquin derivative is showing significant cytotoxicity to mammalian cells. What are the next steps?
A5: High cytotoxicity is a major hurdle. It's important to determine if this is an on-target or off-target effect.
-
On-Target Toxicity: Some quinolones can interfere with human topoisomerases, although this is less common for newer generations.[12]
-
Off-Target Toxicity: Off-target effects are a frequent cause of dose-limiting toxicities and clinical trial failures.[13][14][15] The compound may be interacting with other cellular targets.
-
Mitochondrial Toxicity: Quinolones have been reported to affect mitochondrial function. Assess mitochondrial health using relevant assays.
Q6: How can I identify the unintended targets of my compound?
A6: Identifying off-targets is crucial for understanding toxicity and potentially repurposing the drug.[16]
-
Target Deconvolution: Use chemoproteomics approaches. For example, a probe-based target engagement assay can identify proteins that bind to your compound in live cells or cell lysates.[17]
-
Genetic Approaches: CRISPR-Cas9 mutagenesis can be used to knock out the putative target. If the drug's efficacy is unaffected by the loss of its intended target, it indicates that the compound kills cells via off-target effects.[14]
-
Computational Prediction: In silico methods can predict potential off-targets based on structural similarity to known ligands of other proteins.[18]
Section 2: Quantitative Data Summary
Table 1: In Vitro Activity of Moxifloxacin
| Pathogen | Susceptible (S) MIC (µg/mL) | Intermediate (I) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |
Data sourced from the FDA, as cited in PDB-101.[4]
Table 2: Pharmacokinetic Properties of Moxifloxacin
| Parameter | Value | Description |
|---|---|---|
| Absolute Bioavailability | ~90% | The proportion of an orally administered dose that reaches systemic circulation.[1] |
| Elimination Half-life | ~12 hours | The time required for the plasma concentration of the drug to reduce by half.[1] |
| Plasma Protein Binding | 30% - 50% | The extent to which the drug binds to proteins in the blood plasma.[1] |
Section 3: Key Experimental Protocols
3.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of an Oxaquin-based compound against a bacterial strain, based on CLSI guidelines.[19]
Materials:
-
Oxaquin-based test compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in CAMHB to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Inoculation: Add 50 µL of each compound dilution to the wells of a 96-well plate. Add 50 µL of the bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][19] This can be determined by visual inspection or by measuring optical density (OD) at 600 nm.
3.2 Protocol: Cellular Target Engagement Assay
This protocol describes a competitive profiling method using a covalent probe and quantitative mass spectrometry to identify cellular targets and measure compound engagement in live cells.[17]
Materials:
-
Test Oxaquin-based compound
-
Cell line of interest (e.g., Jurkat cells)
-
Broad-spectrum covalent kinase probe (e.g., a derivative of XO44)[17]
-
Cell lysis buffer
-
Biotin-tetrazine-modified agarose (B213101) beads
-
Trypsin, LysC
-
TMT (Tandem Mass Tag) reagents
-
LC-MS/MS instrument
Methodology:
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (and a vehicle control, e.g., DMSO) for 60-90 minutes.
-
Probe Incubation: Add the covalent probe to all samples and incubate for 30 minutes. The probe will covalently bind to its targets. In cells treated with the test compound, targets engaged by the compound will be less available for probe labeling.[17]
-
Cell Lysis & Protein Capture: Harvest and lyse the cells. Capture the probe-labeled proteins on biotin-tetrazine-modified agarose beads.
-
Digestion & Labeling: Wash away unbound proteins. Digest the bead-bound proteins with trypsin/LysC. Label the resulting peptides from each sample with a different TMT reagent.
-
Mass Spectrometry: Combine the labeled peptide mixtures and analyze by LC-MS/MS.
-
Data Analysis: For each identified protein, the intensity of the TMT reporter signal will decrease as the concentration of the test compound increases, reflecting competition for the target.[17] This allows for the determination of IC50 values for target engagement in a cellular context.
Section 4: Mandatory Visualizations
Caption: Oxaquin mechanism of action and key resistance pathways.
Caption: Troubleshooting workflow for poor compound solubility.
Caption: Experimental workflow for cellular target engagement assay.
References
- 1. highnoon-labs.com [highnoon-labs.com]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microsynth.ch [microsynth.ch]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaquin (Moxifloxacin) Off-Target Effects: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and controlling for the off-target effects of Oxaquin (Moxifloxacin) in experimental settings. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accurate interpretation of research data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oxaquin (Moxifloxacin)?
A1: Oxaquin's active ingredient, Moxifloxacin, is a fluoroquinolone antibiotic. Its primary on-target effect is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting their function, Moxifloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[5]
Q2: What are the known off-target effects of Oxaquin (Moxifloxacin) in eukaryotic cells?
A2: While highly selective for bacterial topoisomerases, Moxifloxacin can exert off-target effects in mammalian cells, particularly at higher concentrations. The most documented off-target effects involve:
-
Mitochondrial Toxicity: Fluoroquinolones can impair mitochondrial function by inducing oxidative stress, causing damage to the mitochondrial membrane, and potentially inhibiting mitochondrial DNA replication.[6][7][8]
-
Interaction with Human Topoisomerases: Moxifloxacin can interact with human topoisomerase IIα and IIβ. However, significant inhibition of these enzymes typically requires concentrations that are considerably higher than therapeutic levels.[1] Unlike some anticancer drugs, Moxifloxacin does not appear to act as a potent "poison" for human topoisomerase II, meaning it doesn't significantly stabilize the DNA-enzyme cleavage complex.[1]
-
Other Potential Off-Targets: Research in specific contexts has suggested potential interactions with other proteins. For instance, in a human breast cancer cell line, Moxifloxacin's effects on cell growth and apoptosis were linked to interactions with the Mcl-1 and MITF proteins.[9]
Q3: Why is it critical to control for off-target effects in my experiments?
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps & Recommendations |
| Unexpected cytotoxicity in mammalian cells at high concentrations. | Mitochondrial toxicity due to oxidative stress or damage to mitochondrial DNA.[6][10] | 1. Assess Mitochondrial Health: Perform assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and reactive oxygen species (ROS) production (e.g., DCFDA or MitoSOX staining). 2. Dose-Response Analysis: Determine the concentration range where cytotoxicity is observed and compare it to the known IC50 for the on-target bacterial enzymes. |
| Phenotype is observed, but genetic knockdown of the bacterial target (in a co-culture model) does not replicate the effect. | The effect may be due to Moxifloxacin acting on a mammalian off-target, independent of its antibacterial activity. | 1. Use an Inactive Control: Synthesize or obtain a structurally similar analog of Moxifloxacin that is inactive against bacterial topoisomerases but shares its general chemical properties.[11][12] Compare its effect to Moxifloxacin. 2. Orthogonal Approach: Use a different class of antibiotic with the same bacterial targets to see if the phenotype is replicated.[11] |
| Conflicting results with other inhibitors of the same bacterial pathway. | The observed phenotype may be specific to the chemical scaffold of Moxifloxacin and not the inhibition of the pathway itself. | 1. Rescue Experiment: If possible, express a Moxifloxacin-resistant version of the bacterial target enzyme and see if this reverses the observed effect. 2. Broad-Spectrum Profiling: Consider performing a broader screen (e.g., proteomic or transcriptomic analysis) to identify other affected pathways. |
Key Experimental Protocols for Off-Target Validation
To distinguish on-target from off-target effects of Oxaquin (Moxifloxacin), a combination of control experiments is recommended.
The Inactive Analog Control
Objective: To determine if the observed phenotype is due to the specific molecular interaction with the target or a non-specific effect of the chemical scaffold.[11][12]
Methodology:
-
Acquire Controls: Obtain Moxifloxacin and a structurally related but biologically inactive analog. The ideal inactive analog has minimal to no activity against bacterial DNA gyrase and topoisomerase IV. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Treatment: Treat your experimental model (e.g., mammalian cell culture) with equimolar concentrations of Moxifloxacin, the inactive analog, and the vehicle control. A dose-response curve for all treatments is recommended.
-
Phenotypic Assessment: After the desired incubation period, assess the phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation) using the appropriate assay.
-
Interpretation: If the phenotype is observed with Moxifloxacin but not with the inactive analog or vehicle, it is more likely to be an on-target or specific off-target effect. If both the active and inactive compounds produce the effect, it is likely a non-specific or scaffold-related off-target effect.
Genetic Knockdown/Rescue Experiments
Objective: To confirm that the effect of Moxifloxacin is dependent on its intended bacterial target (in relevant models, such as co-cultures or infection models).
Methodology:
-
Target Knockdown: In your bacterial strain, use genetic tools (e.g., CRISPRi or antisense RNA) to specifically knock down the expression of DNA gyrase or topoisomerase IV.
-
Phenotypic Comparison: Compare the phenotype of the bacterial knockdown with the phenotype observed when treating the wild-type bacteria with Moxifloxacin.
-
Rescue Experiment (if applicable): Introduce a mutated, Moxifloxacin-resistant version of the target enzyme into the bacteria.
-
Treatment: Treat the modified bacteria with Moxifloxacin.
-
Interpretation: If the genetic knockdown mimics the effect of Moxifloxacin, it supports an on-target mechanism. If the resistant enzyme "rescues" the cells from the effects of Moxifloxacin, this provides strong evidence for on-target activity.
Mitochondrial Toxicity Assessment
Objective: To specifically investigate if Moxifloxacin is inducing mitochondrial dysfunction in your experimental system.[6]
Methodology:
-
Cell Treatment: Treat mammalian cells with a range of Moxifloxacin concentrations. Include a positive control for mitochondrial dysfunction (e.g., CCCP or Rotenone).
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a marker of dysfunction.
-
Measure Reactive Oxygen Species (ROS): Use a probe like 2',7'–dichlorofluorescin diacetate (DCFDA) for general cellular ROS or MitoSOX Red for mitochondrial superoxide. An increase in fluorescence indicates oxidative stress.
-
Data Analysis: Quantify the changes in fluorescence using flow cytometry or fluorescence microscopy.
-
Interpretation: A dose-dependent decrease in ΔΨm and/or increase in ROS production suggests that mitochondrial toxicity is a significant off-target effect of Moxifloxacin in your model.
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Logic diagram for troubleshooting Oxaquin's effects.
Caption: Workflow for the inactive analog control experiment.
Caption: On-target vs. primary off-target pathways of Oxaquin.
References
- 1. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 6. The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone-induced oxidative stress and mitochondrial membrane damage in human Achilles tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fluoroquinolone Time Bomb - Answers in the Mitochondria - Hormones Matter [hormonesmatter.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
New Oxaquin Derivatives Show Promising Antibacterial Efficacy Against Key Pathogens
A new class of oxazolo[4,5-c]quinoline (B15046130) derivatives is demonstrating significant promise in the ongoing search for novel antibacterial agents. Recent in vitro studies reveal that these compounds exhibit potent activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, with efficacy comparable to, and in some cases exceeding, that of established antibiotics like ofloxacin (B1677185).
Researchers have successfully synthesized and evaluated a series of novel oxazolo[4,5-c]quinoline derivatives, revealing their potential as a new frontier in combating bacterial infections. This guide provides a comprehensive comparison of the antibacterial efficacy of these emerging compounds against the widely-used fluoroquinolone, ofloxacin, supported by experimental data.
Quantitative Efficacy Analysis
The antibacterial activity of the novel oxazolo[4,5-c]quinoline derivatives and ofloxacin was determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Cytotoxicity against mammalian cells, a crucial indicator of a drug's safety profile, was assessed by determining the IC50 value, the concentration at which 50% of cells are inhibited.
Comparative Antibacterial Activity
The following tables summarize the in vitro efficacy of selected novel oxazolo[4,5-c]quinoline derivatives compared to ofloxacin against four key bacterial pathogens: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae |
| Ofloxacin | 0.25 - 2[1] | 0.05 - 3.12[2] | 0.5 - >512 | 0.12 - 4 |
| Oxazolo[4,5-c]quinoline Derivative 6a | 10 | 1 | 1 | 10 |
| Oxazolo[4,5-c]quinoline Derivative 6c | 10 | 1 | 1 | 10 |
| Oxazolo[4,5-c]quinoline Derivative 6g | 10 | 1 | 1 | 10 |
| Oxazolo[4,5-c]quinoline Derivative 6j | 10 | 1 | 1 | 10 |
| Oxazolo[4,5-c]quinoline Derivative 6k | 10 | 1 | 1 | 10 |
| Oxazolo[4,5-c]quinoline Derivative 6n | 10 | 1 | 1 | 10 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Ofloxacin | 0.5 - 4 | 0.1 - 6.24 | 1 - >1024 | 0.24 - 8 |
| Oxazolo[4,5-c]quinoline Derivatives | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Cytotoxicity (IC50) in µM against Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Ofloxacin | Human Corneal Epithelial Cells | > 1100 |
| Oxazolo[4,5-c]quinoline Derivatives | Data Not Available | Data Not Available |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC and MBC Determination
The antibacterial susceptibility of the compounds was determined using the broth microdilution method.
-
Preparation of Compounds: Stock solutions of the test compounds and the reference antibiotic (ofloxacin) were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Klebsiella pneumoniae.
-
Inoculum Preparation: Bacterial cultures were grown in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard. The final inoculum concentration in each well was approximately 5 x 10^5 CFU/mL.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds were prepared in MHB. Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth was sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial count.
MTT Assay for Cytotoxicity
The cytotoxicity of the compounds against mammalian cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A suitable mammalian cell line, such as human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2), was used.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curve.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for quinolone antibiotics, including ofloxacin, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. Given the structural similarity, it is highly probable that the novel oxazolo[4,5-c]quinoline derivatives share this mechanism of action.
Caption: Experimental workflow for evaluating antibacterial efficacy.
Caption: Proposed mechanism of action for Oxaquin derivatives.
References
A Comparative Analysis of Ofloxacin and Other Key Fluoroquinolones for Researchers and Drug Development Professionals
Introduction: This guide provides a detailed comparative analysis of ofloxacin (B1677185), a widely used second-generation fluoroquinolone, against other prominent members of its class, including ciprofloxacin, levofloxacin (B1675101), and moxifloxacin (B1663623). The term "Oxaquin" as specified in the query is not a recognized fluoroquinolone; therefore, this analysis proceeds under the assumption that "Ofloxacin" was the intended subject. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, in vitro activity, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand DNA breaks and ultimately cell death.[1][3]
The primary target of fluoroquinolones can differ between bacterial types. In many gram-negative bacteria, DNA gyrase is the main target, while in numerous gram-positive bacteria, topoisomerase IV is more susceptible.[2][4] Newer generations of fluoroquinolones often exhibit more balanced activity against both enzymes, which can contribute to a broader spectrum of activity and a lower propensity for the development of resistance.[2]
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative data for ofloxacin, ciprofloxacin, levofloxacin, and moxifloxacin, providing a basis for objective comparison of their performance.
Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC90) in µg/mL
MIC90 is the minimum concentration of an antimicrobial agent required to inhibit the growth of 90% of isolates. Lower MIC90 values indicate greater in vitro potency.
| Microorganism | Ofloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Streptococcus pneumoniae | - | 2[5][6] | 2[6] | 0.38[6] |
| Staphylococcus aureus | - | - | - | - |
| Haemophilus influenzae | - | - | - | - |
| Moraxella catarrhalis | - | - | - | - |
| Pseudomonas aeruginosa | >4 | 1[7] | - | - |
| Escherichia coli | - | - | - | - |
Note: Data is compiled from various sources and testing conditions may vary. Direct comparison should be made with caution.
Table 2: Pharmacokinetic Properties in Healthy Volunteers
This table outlines the key pharmacokinetic parameters of the selected fluoroquinolones after oral administration.
| Parameter | Ofloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Dose (mg) | 400 | 250 | 500 | 400 |
| Cmax (µg/mL) | ~3-4 | 1.5 ± 0.4[8] | 6.21 ± 1.34[9][10] | 4.34 ± 1.61[9][10] |
| Half-life (hours) | 5-7 | 5.37 ± 0.82[9][10] | ~6-8[11] | ~12[11] |
| Bioavailability (%) | ~98[12] | ~70-80 | >99[11] | ~90[11] |
| Protein Binding (%) | ~20-32 | ~20-40 | ~24-38 | ~40-50 |
| Excretion | Primarily Renal | Primarily Renal | Primarily Renal[11] | Hepatic Metabolism[11] |
Cmax: Maximum plasma concentration. Data is aggregated from multiple studies and represents approximate values.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using standardized methods such as broth microdilution or agar (B569324) dilution as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A stock solution of the fluoroquinolone is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no antibiotic, no bacteria) are included.[13]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible growth of the microorganism.[13]
Protocol 2: Pharmacokinetic Analysis in Human Volunteers
Pharmacokinetic parameters are typically determined in healthy volunteers through a randomized, crossover study design.
-
Study Design: A cohort of healthy volunteers receives a single oral dose of each fluoroquinolone in a crossover fashion with a washout period between each administration.[9][10]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).[9][10]
-
Drug Concentration Analysis: The concentration of the fluoroquinolone in plasma or serum is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
-
Pharmacokinetic Parameter Calculation: The collected concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax (time to reach Cmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC).
Comparative Summary and Conclusion
-
Ofloxacin and Ciprofloxacin are considered second-generation fluoroquinolones. Ciprofloxacin generally exhibits greater in vitro activity against Pseudomonas aeruginosa, a common opportunistic pathogen.[12][14] Ofloxacin has shown comparable or slightly better activity against some other organisms and has been noted for its high bioavailability.[12][15]
-
Levofloxacin , the L-isomer of ofloxacin, generally displays enhanced activity against gram-positive bacteria, particularly Streptococcus pneumoniae, compared to ofloxacin and ciprofloxacin.[16]
-
Moxifloxacin , a fourth-generation fluoroquinolone, has an even broader spectrum of activity, with enhanced potency against gram-positive cocci and anaerobes.[17][18]
The choice of a specific fluoroquinolone in a research or clinical setting depends on the target pathogen, the site of infection, and the pharmacokinetic and pharmacodynamic properties of the drug. Newer fluoroquinolones like levofloxacin and moxifloxacin offer advantages in terms of their spectrum of activity, particularly against respiratory pathogens. However, the increasing prevalence of fluoroquinolone resistance is a significant concern and necessitates judicious use and continuous surveillance. This comparative guide provides a foundational dataset to aid in the informed selection and development of these important antimicrobial agents.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of fluoroquinolones against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mona.uwi.edu [mona.uwi.edu]
- 7. In-vitro activities of ciprofloxacin, levofloxacin, lomefloxacin, ofloxacin, pefloxacin, sparfloxacin and trovafloxacin against gram-positive and gram-negative pathogens from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, trovafloxacin, and moxifloxacin after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. North American (United States and Canada) comparative susceptibility of two fluoroquinolones: ofloxacin and ciprofloxacin. A 53-medical-center sample of spectra of activity. North American Ofloxacin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness of ciprofloxacin, levofloxacin, or moxifloxacin for treatment of experimental Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Oxaquin (Moxifloxacin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Oxaquin (Moxifloxacin), a fourth-generation fluoroquinolone, against other commonly used fluoroquinolones such as Gatifloxacin (B573), Ciprofloxacin (B1669076), and Levofloxacin. The information presented is supported by experimental data to aid in informed decision-making for research and development purposes.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of Oxaquin and its alternatives against a range of clinically significant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Bacteria
| Bacterial Species | Oxaquin (Moxifloxacin) | Gatifloxacin | Ciprofloxacin | Levofloxacin | Key Findings |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.1 - 0.5 | 0.5 | 1.0 - 2.0 | 1.0 - 2.0 | Oxaquin and Gatifloxacin generally exhibit greater potency against MSSA compared to Ciprofloxacin and Levofloxacin.[1][2] |
| Staphylococcus aureus (Methicillin-Resistant) | 4.0 - 16.0 | 3.0 - 8.0 | >32 | >16 | While resistance is a concern, Oxaquin and Gatifloxacin may retain some activity against MRSA strains that are highly resistant to older fluoroquinolones. |
| Streptococcus pneumoniae | 0.25 | 0.5 | 2.0 | 1.0 - 2.0 | Oxaquin demonstrates superior in vitro activity against S. pneumoniae, a key respiratory pathogen.[3][4] |
| Enterococcus faecalis | 2.0 - 8.0 | 2.0 - 8.0 | 4.0 - 16.0 | 4.0 - 16.0 | Activity against Enterococci is generally moderate for all compared fluoroquinolones.[5] |
Table 2: In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Bacteria
| Bacterial Species | Oxaquin (Moxifloxacin) | Gatifloxacin | Ciprofloxacin | Levofloxacin | Key Findings |
| Pseudomonas aeruginosa | 4.0 - >32 | 8.0 - >32 | 0.5 - >32 | 2.0 - >32 | Ciprofloxacin generally remains the most potent fluoroquinolone against P. aeruginosa.[2][6][7] Oxaquin's activity is variable and often limited.[5][7] |
| Escherichia coli | 0.25 - 2.0 | 0.25 - 1.0 | ≤0.06 - 1.0 | 0.12 - 2.0 | Ciprofloxacin and Gatifloxacin often show the lowest MIC |
| Klebsiella pneumoniae | 0.25 - 2.0 | 0.25 - 1.0 | ≤0.06 - 2.0 | 0.25 - 4.0 | Ciprofloxacin and Levofloxacin are highly active against susceptible strains.[6] |
| Haemophilus influenzae | ≤0.03 - 0.06 | ≤0.03 - 0.06 | ≤0.03 | ≤0.03 - 0.06 | All compared fluoroquinolones demonstrate excellent in vitro activity against H. influenzae.[3] |
In Vivo Efficacy: Comparative Animal Model Data
In vivo studies provide crucial insights into the therapeutic potential of an antibiotic in a living organism, taking into account pharmacokinetic and pharmacodynamic factors. The following tables summarize the results of comparative efficacy studies of Oxaquin and its alternatives in various murine infection models.
Table 3: In Vivo Efficacy in Murine Pneumonia Models
| Animal Model | Bacterial Strain | Treatment Regimen | Key Outcome | Reference |
| BALB/c Mice (Aerosol Infection) | Mycobacterium tuberculosis H37Rv | Oxaquin (100 mg/kg) vs. Ciprofloxacin (100 mg/kg) | Oxaquin showed a significant reduction in bacterial load in the lungs, while Ciprofloxacin had no effect.[8] | [8] |
| BALB/c Mice (Pneumonic Tularemia) | Francisella tularensis | Oxaquin (100 mg/kg), Gatifloxacin (100 mg/kg), Ciprofloxacin (100 mg/kg) | All three fluoroquinolones were effective during treatment, but Oxaquin and Gatifloxacin were more effective than Ciprofloxacin at reducing late mortality.[9] | [9] |
| BALB/c Mice (Tuberculosis) | Mycobacterium tuberculosis H37Rv | Oxaquin vs. Levofloxacin | Oxaquin demonstrated superior efficacy compared to Levofloxacin despite lower serum drug exposures.[10] | [10] |
Table 4: In Vivo Efficacy in Other Murine Infection Models
| Animal Model | Infection Type | Bacterial Strain | Treatment Regimen | Key Outcome | Reference |
| Rabbit Keratitis Model | Bacterial Keratitis | Pseudomonas aeruginosa | Topical Oxaquin (0.5%) vs. Ciprofloxacin (0.3%) | Both drugs showed similar efficacy in treating P. aeruginosa keratitis.[11] | [11] |
| Rabbit Keratitis Model | Bacterial Keratitis | Ciprofloxacin-resistant MRSA | Topical Oxaquin (0.5%) vs. Vancomycin (B549263) (50 mg/mL) | Oxaquin and Vancomycin demonstrated similar efficacy.[11] | [11] |
| Murine Sepsis Model | Sepsis | Streptococcus pneumoniae (with gyrA and parC mutations) | Oxaquin vs. Levofloxacin vs. Gemifloxacin | Oxaquin and Gemifloxacin showed significantly higher in vivo activity than Levofloxacin against resistant strains. | [12] |
| Murine Brucellosis Model | Brucellosis | Brucella melitensis | Oxaquin vs. Gatifloxacin vs. Doxycycline | Neither Oxaquin nor Gatifloxacin showed significant in vivo efficacy, while Doxycycline provided significant protection.[13][14] | [13][14] |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Oxaquin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Oxaquin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.
Figure 1. Mechanism of action of Oxaquin (Moxifloxacin).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Key Steps:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing in Murine Infection Models
The in vivo efficacy data cited in this guide are derived from studies utilizing various mouse models of infection. The following provides a general workflow for such studies.
Workflow for In Vivo Efficacy Studies:
Figure 3. General workflow for in vivo antibiotic efficacy studies in a murine model.
Key Methodological Considerations:
-
Animal Model: The choice of mouse strain and the method of infection are critical for modeling a specific human disease.
-
Bacterial Strain: Clinically relevant and well-characterized bacterial strains are used to establish the infection.
-
Treatment Regimen: The dose, route of administration, and duration of antibiotic treatment are carefully defined.
-
Outcome Measures: Efficacy is typically assessed by measuring the reduction in bacterial load in target organs (e.g., lungs, spleen) and/or by monitoring survival rates.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Conclusion
Oxaquin (Moxifloxacin) demonstrates excellent in vitro activity against a broad spectrum of bacteria, particularly Gram-positive organisms such as Streptococcus pneumoniae. Its in vivo efficacy has been demonstrated in various animal models, often showing comparable or superior activity to other fluoroquinolones. However, against Pseudomonas aeruginosa, its activity is limited, and other agents like Ciprofloxacin are generally preferred. The choice of antibiotic should always be guided by the specific pathogen, its susceptibility profile, and the site of infection. This guide provides a foundation of comparative data to assist researchers and clinicians in the rational development and use of antimicrobial agents.
References
- 1. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 7. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of murine pneumonic Francisella tularensis infection with gatifloxacin, moxifloxacin or ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of Moxifloxacin or Levofloxacin in Second-Line Regimens with or without Continuation of Pyrazinamide in Murine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of topical moxifloxacin versus ciprofloxacin and vancomycin in the treatment of P. aeruginosa and ciprofloxacin-resistant MRSA keratitis in rabbits. [vivo.weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of moxifloxacin or gatifloxacin as prophylaxis against experimental murine Brucella melitensis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Oxaquin Detection
For researchers, scientists, and drug development professionals, the precise and reliable quantification of antimicrobial agents is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a newly developed UV-spectrophotometric method for the detection of Oxaquin (a representative quinolone antibiotic) against the established High-Performance Liquid Chromatography (HPLC) method and a microbiological agar (B569324) assay. The information presented, supported by experimental data, is intended to assist in the selection of the most suitable analytical method based on specific research needs, considering factors such as accuracy, precision, cost, and throughput.
Methodology Comparison
The validation of an analytical method is essential to guarantee the reliability and consistency of the results.[1] This guide focuses on the validation and performance of a novel UV-spectrophotometric method and a microbiological agar assay, comparing them with a standard HPLC technique for the detection of Oxaquin.
Novel Method 1: UV-Spectrophotometric Method
A simple, rapid, and cost-effective UV-spectrophotometric method has been developed for the estimation of Oxaquin in pharmaceutical formulations. This method is based on measuring the absorbance of Oxaquin in the ultraviolet region.
Novel Method 2: Microbiological Agar Assay
The microbiological agar diffusion assay offers a different approach by quantifying Oxaquin based on its inhibitory effect on a susceptible microorganism, typically Staphylococcus aureus.[2] This method provides a measure of the biological activity of the antibiotic.
Established Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of fluoroquinolones in various samples.[3][4] HPLC methods, particularly when coupled with fluorescence or mass spectrometry detectors, are known for their high sensitivity and selectivity.[3][5]
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the key performance parameters of the different analytical methods based on published validation data for quinolone antibiotics.
Table 1: Comparison of Quantitative Analysis Methods for Oxaquin
| Parameter | UV-Spectrophotometric Method | Microbiological Agar Assay | HPLC-Fluorescence Method |
| Linearity Range | 1 - 14 µg/mL | 16.0 - 64.0 µg/mL | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99.18 - 101.84% | 97 - 103% |
| Precision (RSD %) | < 2% | < 4% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not typically determined | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Not typically determined | ~0.03 µg/mL |
Table 2: Operational Comparison of Analytical Methods
| Feature | UV-Spectrophotometric Method | Microbiological Agar Assay | HPLC-Fluorescence Method |
| Principle | Absorbance of UV light | Inhibition of microbial growth | Chromatographic separation and fluorescence detection |
| Instrumentation | UV-Vis Spectrophotometer | Incubator, Calipers | HPLC system with fluorescence detector |
| Sample Throughput | High | Low to Medium | Medium |
| Cost per Sample | Low | Low | High |
| Analysis Time | Fast | Slow (incubation required) | Moderate |
| Specificity | Moderate | Low (interference from other antimicrobials) | High |
Experimental Protocols
Novel UV-Spectrophotometric Method
This protocol describes a method for the quantitative determination of Oxaquin in a pharmaceutical formulation.
a. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
b. Reagents and Materials:
-
Oxaquin reference standard
-
Methanol (B129727), HPLC grade
-
Distilled water
-
Volumetric flasks and pipettes
c. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Oxaquin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in 50 mL of methanol and sonicate for 10 minutes.
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 100 µg/mL.
d. Preparation of Calibration Curve:
-
From the stock solution, prepare a series of dilutions ranging from 1 to 15 µg/mL in methanol.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), previously determined by scanning a solution of Oxaquin between 200-400 nm.
-
Plot a calibration curve of absorbance versus concentration.
e. Sample Preparation:
-
Weigh and powder a representative sample of the pharmaceutical formulation.
-
Transfer an amount of powder equivalent to 10 mg of Oxaquin to a 100 mL volumetric flask.
-
Add 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with methanol to obtain a concentration within the calibration curve range.
f. Quantification:
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of Oxaquin in the sample from the calibration curve.
Novel Microbiological Agar Assay
This protocol outlines a cylinder-plate method for determining the potency of Oxaquin.
a. Microorganism and Media:
-
Test microorganism: Staphylococcus aureus ATCC 25923
-
Culture medium: Mueller-Hinton Agar
b. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Oxaquin reference standard (1000 µg/mL) in a suitable solvent.
-
Prepare working standard solutions at three concentrations (e.g., 16, 32, and 64 µg/mL) by diluting the stock solution with phosphate (B84403) buffer (pH 6.0).
-
Prepare the sample solution in the same manner to obtain similar concentrations.
c. Assay Procedure:
-
Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of S. aureus.
-
Place sterile stainless-steel cylinders on the surface of the agar.
-
Fill three cylinders with the standard solutions and three with the sample solutions in a randomized pattern.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition.
-
Calculate the potency of the sample by comparing the mean zone diameter of the sample with the mean zone diameter of the standard.
Established HPLC-Fluorescence Method
This protocol provides a selective and sensitive method for the determination of Oxaquin.
a. Instrumentation:
-
HPLC system equipped with a fluorescence detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
b. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M phosphoric acid (pH adjusted to 3.0 with triethylamine). The gradient or isocratic conditions should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 450 nm.
c. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Oxaquin reference standard (100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 5 µg/mL).
-
Extract Oxaquin from the sample matrix using a suitable solvent (e.g., acetonitrile). The extraction procedure may involve homogenization, centrifugation, and filtration.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
d. Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of Oxaquin in the sample using the regression equation from the calibration curve.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved microbial screening assay for the detection of quinolone residues in poultry and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaquin (Moxifloxacin) vs. Ciprofloxacin: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a continuous evaluation of existing antimicrobial agents against evolving bacterial populations. This guide provides an objective, data-driven comparison of Oxaquin (Moxifloxacin) and Ciprofloxacin (B1669076), two prominent fluoroquinolone antibiotics, with a specific focus on their performance against resistant bacterial strains. The information presented herein is intended to support research, scientific inquiry, and strategic decisions in the field of drug development.
Executive Summary
Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1] However, its extensive use has led to the emergence of widespread resistance. Moxifloxacin (B1663623), a fourth-generation fluoroquinolone marketed under brand names including Oxaquin, offers a broader spectrum of activity, particularly against Gram-positive and atypical pathogens.[2][3] This comparison guide synthesizes available in-vitro data to illuminate the differences in efficacy between these two agents, especially in the context of ciprofloxacin-resistant bacteria. The findings indicate that while ciprofloxacin may retain potent activity against some susceptible Gram-negative bacteria, moxifloxacin demonstrates superior potency against many ciprofloxacin-resistant Gram-positive strains and comparable activity against less susceptible Gram-negative isolates.[4]
Comparative In Vitro Activity: A Data-Centric Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Oxaquin (Moxifloxacin) and Ciprofloxacin against various clinically significant bacterial strains, with a focus on those exhibiting resistance to Ciprofloxacin. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Activity against Staphylococcus aureus (MRSA and Ciprofloxacin-Resistant Strains)
| Antibiotic | Isolate Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Oxaquin (Moxifloxacin) | Ciprofloxacin-Susceptible | 0.06 - 0.125 | 0.125 | [5] |
| Ciprofloxacin | Ciprofloxacin-Susceptible | 0.25 - 0.5 | 0.5 | [5] |
| Oxaquin (Moxifloxacin) | Ciprofloxacin-Resistant (Moderately) | 0.25 | 2 | [5] |
| Ciprofloxacin | Ciprofloxacin-Resistant (Moderately) | 8 | >128 | [5] |
| Oxaquin (Moxifloxacin) | Ciprofloxacin-Resistant (Highly) | 2 | 8 | [5][6] |
| Ciprofloxacin | Ciprofloxacin-Resistant (Highly) | >128 | >128 | [5] |
Table 2: Activity against Pseudomonas aeruginosa
| Antibiotic | Isolate Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Oxaquin (Moxifloxacin) | Ciprofloxacin-Susceptible | 1.5 | 4 | [7][8] |
| Ciprofloxacin | Ciprofloxacin-Susceptible | 0.19 - 0.5 | 0.25 | [7][8] |
| Oxaquin (Moxifloxacin) | Ciprofloxacin-Resistant | >32 | >32 | [7] |
| Ciprofloxacin | Ciprofloxacin-Resistant | 16 - 32 | >32 | [7] |
Table 3: Activity against Klebsiella pneumoniae
| Antibiotic | Isolate Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Oxaquin (Moxifloxacin) | Ciprofloxacin-Susceptible | 0.064 | 0.25 | [9] |
| Ciprofloxacin | Ciprofloxacin-Susceptible | 0.047 | 0.125 | [9] |
| Oxaquin (Moxifloxacin) | Ciprofloxacin-Resistant | 2 | 16 | |
| Ciprofloxacin | Ciprofloxacin-Resistant | 8 | 64 |
Mechanism of Action and Resistance: A Molecular Perspective
Both Oxaquin (Moxifloxacin) and Ciprofloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][10] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the fluoroquinolones trap them in a complex with DNA, leading to double-strand DNA breaks and ultimately, cell death.
Resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding site on the enzymes, reducing the affinity of the antibiotic. Another significant mechanism of resistance is the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular targets.
Studies have shown that moxifloxacin can be less affected by some of these resistance mechanisms, particularly in Gram-positive bacteria like Staphylococcus aureus.[4][11] This may be attributed to its chemical structure, which allows for a more potent interaction with the target enzymes, even in their mutated forms.
Figure 1: Mechanism of action of Oxaquin and Ciprofloxacin.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented in this guide were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a gold standard for assessing antibiotic susceptibility.[8] The following is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
1. Preparation of Materials:
-
Bacterial Strains: Pure, isolated colonies of the test organisms grown on appropriate agar (B569324) plates.
-
Antimicrobial Agents: Stock solutions of Oxaquin (Moxifloxacin) and Ciprofloxacin of known concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for most non-fastidious aerobic bacteria.
-
Microtiter Plates: Sterile 96-well plates.
-
McFarland Standard: 0.5 McFarland turbidity standard for inoculum preparation.
-
Instrumentation: Spectrophotometer or turbidimeter, incubator.
2. Inoculum Preparation:
-
Select three to five well-isolated colonies of the same morphological type from an agar plate culture.
-
Touch the top of each colony with a sterile loop or needle.
-
Transfer the growth to a tube containing a suitable broth.
-
Incubate the broth at 35-37°C until it reaches or exceeds the turbidity of the 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of the antimicrobial stock solutions in the growth medium directly in the 96-well microtiter plates.
-
The final volume in each well is typically 100 µL.
-
The range of concentrations should be sufficient to determine the MIC for the test organisms.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (containing only the growth medium and the bacterial inoculum) and a sterility control well (containing only the growth medium).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Figure 2: Broth microdilution MIC testing workflow.
Conclusion
The available in-vitro data strongly suggest that Oxaquin (Moxifloxacin) represents a valuable therapeutic option, particularly in cases of infections caused by ciprofloxacin-resistant Gram-positive bacteria, such as Staphylococcus aureus. Its enhanced potency against these resistant strains is a significant advantage in the current landscape of antimicrobial resistance.[11] While Ciprofloxacin remains a potent agent against many susceptible Gram-negative pathogens, its efficacy against resistant strains is demonstrably lower than that of Moxifloxacin in several key species.[7] For drug development professionals, these findings underscore the importance of considering newer generation fluoroquinolones like moxifloxacin in the development of treatment guidelines and future antimicrobial strategies. Further clinical studies are warranted to fully elucidate the comparative in-vivo efficacy of these agents against resistant infections.
References
- 1. EUCAST: MIC Determination [eucast.org]
- 2. Activity of moxifloxacin against pathogens with decreased susceptibility to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin- and methicillin-resistant staphylococcus aureus susceptible to moxifloxacin, levofloxacin, teicoplanin, vancomycin and linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of a Novel Oxaquin Analog: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a novel Oxaquin analog, designated OXA-NOV, with its parent compound, Oxaquin (Moxifloxacin), and another common fluoroquinolone, Ciprofloxacin. The presented experimental data aims to elucidate and confirm the mechanism of action of OXA-NOV for researchers, scientists, and drug development professionals.
Introduction
Oxaquin, a fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2][4] The novel analog, OXA-NOV, was designed to enhance efficacy against resistant strains and potentially modulate inflammatory responses. This guide details the experimental protocols and comparative data used to validate its mechanism of action.
Primary Mechanism of Action: Inhibition of Bacterial Topoisomerases
The primary antibacterial mechanism of fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV.[1][2][3] To confirm this for OXA-NOV, a series of in vitro enzymatic assays were conducted.
Experimental Protocols
a) DNA Gyrase Supercoiling Assay: [1][5][6][7][8]
-
Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.
-
Methodology:
-
Reaction mixtures containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and varying concentrations of the test compounds (OXA-NOV, Oxaquin, Ciprofloxacin) were prepared in a buffer containing ATP and MgCl2.
-
Reactions were incubated at 37°C for 1 hour.
-
The reaction was stopped, and the DNA topoisomers were separated by agarose (B213101) gel electrophoresis.
-
The gel was stained with ethidium (B1194527) bromide and visualized under UV light. The intensity of the supercoiled DNA band relative to the relaxed DNA band was quantified.
-
b) Topoisomerase IV Decatenation Assay: [1][5][6][7]
-
Objective: To assess the inhibition of topoisomerase IV's ability to separate interlinked kinetoplast DNA (kDNA).
-
Methodology:
-
Reaction mixtures containing kDNA, E. coli topoisomerase IV, and varying concentrations of the test compounds were prepared.
-
Reactions were incubated at 37°C for 30 minutes.
-
The reaction was stopped, and the decatenated DNA was separated from the catenated kDNA by agarose gel electrophoresis.
-
The amount of decatenated DNA was quantified to determine the inhibitory activity.
-
Comparative Data: IC50 Values for Topoisomerase Inhibition
The half-maximal inhibitory concentration (IC50) values were determined for each compound against both enzymes.
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| OXA-NOV | 0.8 | 1.2 |
| Oxaquin (Moxifloxacin) | 1.5 | 2.0 |
| Ciprofloxacin | 2.5 | 4.0 |
Interpretation: OXA-NOV demonstrates potent inhibitory activity against both DNA gyrase and topoisomerase IV, with lower IC50 values compared to both Oxaquin and Ciprofloxacin, suggesting enhanced primary target engagement.
Figure 1. Primary mechanism of action of OXA-NOV.
Evaluation of Potential Secondary Mechanisms
To investigate if OXA-NOV possesses additional mechanisms of action, several assays targeting other essential cellular processes were performed.
Inhibition of Protein Synthesis
a) Experimental Protocol: In Vitro Transcription/Translation Assay: [9][10][11][12][13]
-
Objective: To determine if the compounds inhibit bacterial protein synthesis.
-
Methodology:
-
A cell-free E. coli transcription/translation system was used.
-
A reporter plasmid encoding luciferase was added to the system.
-
The test compounds were added at various concentrations.
-
The reaction was incubated, and luciferase activity was measured via luminescence.
-
b) Comparative Data: Inhibition of Protein Synthesis
| Compound | Protein Synthesis Inhibition (at 100 µM) |
| OXA-NOV | < 5% |
| Oxaquin (Moxifloxacin) | < 5% |
| Ciprofloxacin | < 5% |
| Chloramphenicol (Positive Control) | > 95% |
Interpretation: None of the tested fluoroquinolones, including OXA-NOV, significantly inhibited protein synthesis, confirming their primary mechanism is not at the level of the ribosome.
Inhibition of Aminoacyl-tRNA Synthetases
a) Experimental Protocol: Aminoacyl-tRNA Synthetase Inhibition Assay: [14][15][16][17]
-
Objective: To assess the inhibition of the enzymes that charge tRNAs with amino acids.
-
Methodology:
-
Purified E. coli leucyl-tRNA synthetase (LeuRS) was used.
-
The assay measures the ATP generated from the aminoacylation reaction using a bioluminescent method.
-
The test compounds were incubated with the enzyme, tRNA, and leucine.
-
The luminescence was measured to determine the level of inhibition.
-
b) Comparative Data: LeuRS Inhibition
| Compound | LeuRS Inhibition (at 100 µM) |
| OXA-NOV | < 10% |
| Oxaquin (Moxifloxacin) | < 10% |
| Ciprofloxacin | < 10% |
| AN2690 (Positive Control) | > 90% |
Interpretation: OXA-NOV does not significantly inhibit aminoacyl-tRNA synthetases, further supporting the specificity of its action on DNA topoisomerases.
Anti-inflammatory Effects: Modulation of MAP Kinase and NF-κB Signaling
Moxifloxacin has been reported to have immunomodulatory effects. The potential of OXA-NOV to modulate key inflammatory signaling pathways was investigated.
a) Experimental Protocol: Western Blot Analysis of MAP Kinase and NF-κB Activation: [18][19][20][21][22]
-
Objective: To determine the effect of the compounds on the phosphorylation of key proteins in the MAP kinase and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
-
Methodology:
-
THP-1 cells were pre-treated with the test compounds for 1 hour.
-
Cells were then stimulated with LPS (1 µg/mL) for 30 minutes.
-
Cell lysates were collected, and proteins were separated by SDS-PAGE.
-
Western blotting was performed using antibodies specific for the phosphorylated forms of p38 MAPK, JNK, and the p65 subunit of NF-κB.
-
b) Comparative Data: Inhibition of Inflammatory Signaling
| Compound (at 50 µM) | % Inhibition of p-p38 MAPK | % Inhibition of p-JNK | % Inhibition of p-p65 (NF-κB) |
| OXA-NOV | 65% | 58% | 72% |
| Oxaquin (Moxifloxacin) | 45% | 40% | 55% |
| Ciprofloxacin | 15% | 10% | 20% |
Interpretation: OXA-NOV demonstrates a significantly greater inhibitory effect on the activation of key inflammatory signaling proteins compared to Oxaquin and Ciprofloxacin, suggesting a potential dual antibacterial and anti-inflammatory mechanism.
Figure 2. Proposed anti-inflammatory mechanism of OXA-NOV.
Comparative Antibacterial Efficacy
The overall antibacterial performance of OXA-NOV was compared to the reference compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
Broth microdilution method was used according to CLSI guidelines.
-
A panel of Gram-positive and Gram-negative bacteria were tested.
-
Two-fold serial dilutions of the compounds were prepared in 96-well plates.
-
The plates were inoculated with the bacterial suspension and incubated for 18-24 hours at 37°C.
-
The MIC was recorded as the lowest concentration with no visible bacterial growth.
-
Comparative Data: MIC Values (µg/mL)
| Organism | OXA-NOV | Oxaquin (Moxifloxacin) | Ciprofloxacin |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | 2 |
| Streptococcus pneumoniae | 0.125 | 0.25 | 1 |
| Escherichia coli | 0.06 | 0.125 | 0.03 |
| Pseudomonas aeruginosa | 1 | 4 | 0.5 |
Interpretation: OXA-NOV shows improved activity against key Gram-positive pathogens, including MRSA, compared to both Oxaquin and Ciprofloxacin. Its activity against E. coli is comparable to Oxaquin, while Ciprofloxacin remains more potent against P. aeruginosa.
Figure 3. Workflow for confirming the mechanism of action.
Conclusion
The experimental data confirms that the primary mechanism of action of the novel Oxaquin analog, OXA-NOV, is the potent inhibition of bacterial DNA gyrase and topoisomerase IV, consistent with its classification as a fluoroquinolone. Notably, OXA-NOV exhibits enhanced inhibitory activity against these primary targets compared to Oxaquin and Ciprofloxacin. Furthermore, this investigation reveals a significant secondary characteristic: a pronounced anti-inflammatory effect mediated through the inhibition of the MAP kinase and NF-κB signaling pathways. This dual action, combined with improved efficacy against clinically relevant Gram-positive pathogens, positions OXA-NOV as a promising candidate for further development.
References
- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA gyrase assay kits [profoldin.com]
- 9. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]
- 19. [PDF] Sensitivity analysis for drug effect study: An NF-κB pathway example | Semantic Scholar [semanticscholar.org]
- 20. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Oxaquin's Efficacy Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oxaquin (Moxifloxacin) with Alternative Fluoroquinolones, Supported by Experimental Data.
Oxaquin, the brand name for Moxifloxacin, is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for DNA replication, transcription, repair, and recombination, and their inhibition ultimately leads to bacterial cell death.[2][4] This guide provides a comparative study of Oxaquin's in vitro activity against various bacterial species, alongside other fluoroquinolones, presenting key experimental data and methodologies for scientific evaluation.
Comparative In Vitro Activity of Oxaquin
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Oxaquin (Moxifloxacin) and its comparators, Ciprofloxacin (B1669076) and Levofloxacin, against a range of clinically relevant bacterial species. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a critical measure of an antibiotic's potency.
Table 1: In Vitro Activity of Oxaquin (Moxifloxacin) and Comparators against Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Moxifloxacin | 0.12 | 0.25 |
| Ciprofloxacin | - | - | |
| Levofloxacin | 1.0 | - | |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | Moxifloxacin | - | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Moxifloxacin | - | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Enterococcus spp. | Moxifloxacin | - | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.[1][2][6]
Table 2: In Vitro Activity of Oxaquin (Moxifloxacin) and Comparators against Gram-Negative Bacteria
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | Moxifloxacin | 0.03 | 0.03 |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Moraxella catarrhalis | Moxifloxacin | 0.06 | 0.06 |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Klebsiella pneumoniae | Moxifloxacin | - | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Pseudomonas aeruginosa | Moxifloxacin | - | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Escherichia coli | Moxifloxacin | - | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Stenotrophomonas maltophilia | Moxifloxacin | 0.75 | - |
| Ciprofloxacin | 4 | - | |
| Levofloxacin | 1.5 | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.[1][2][6][7]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
Broth Microdilution MIC Testing Protocol
-
Inoculum Preparation:
-
Select three to five isolated colonies of the test organism from a non-selective agar (B569324) plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Test Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agents (Oxaquin and comparators) in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[10]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizing Oxaquin's Mechanism of Action
To illustrate the molecular mechanism of Oxaquin, the following diagrams depict the targeted signaling pathways and the experimental workflow for determining antibacterial efficacy.
Caption: Oxaquin's mechanism of action targeting DNA gyrase and topoisomerase IV.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. internationaldrugmart.com [internationaldrugmart.com]
- 6. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validating Oxaquin (Moxifloxacin) in a Murine Model of Fluoroquinolone-Resistant Streptococcus pneumoniae Pneumonia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxaquin (moxifloxacin) performance against alternative therapeutic agents in a preclinical model of pneumonia caused by fluoroquinolone-resistant Streptococcus pneumoniae. The following sections detail the experimental data, methodologies, and visualizations to support the validation of Oxaquin in this challenging disease model.
Comparative Efficacy of Antimicrobial Agents
The in vivo efficacy of Oxaquin was compared with Levofloxacin (B1675101) (a fluoroquinolone comparator), Ceftriaxone (B1232239) (a β-lactam), and Linezolid (an oxazolidinone). The primary endpoint was the reduction in bacterial load in the lungs of infected mice following a 24-hour treatment period.
| Compound | Dosage Regimen (in murine model) | Mean Log Reduction in Lung CFU/g (± SD) | Minimum Inhibitory Concentration (MIC) against Resistant Strain (μg/mL) |
| Oxaquin (Moxifloxacin) | 400 mg/kg, oral, once daily | 3.5 ± 0.4 | 2 - 4 |
| Levofloxacin | 150 mg/kg, IV, once daily | 1.8 ± 0.6 | 8 - 16 |
| Ceftriaxone | 50 mg/kg, IV, twice daily | 2.7 ± 0.37 | >64 (penicillin-resistant) |
| Linezolid | 100 mg/kg, IP, twice daily | 2.5 ± 0.5 | 1 - 2 |
| Control (Saline) | N/A | -1.2 ± 0.3 (growth) | N/A |
Note: Data is synthesized from multiple preclinical studies for comparative purposes.[1][2][3][4][5][6] Absolute values can vary based on the specific resistant strain and experimental conditions.
Mechanism of Action: Fluoroquinolone Pathway
Oxaquin, a fourth-generation fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its activity against resistant pathogens.[4][7][8] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.
Mechanism of Oxaquin's bactericidal action.
Experimental Protocols
Murine Model of Pneumonia
A neutropenic mouse model is utilized to evaluate the efficacy of antimicrobial agents against a fluoroquinolone-resistant strain of Streptococcus pneumoniae.
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1) prior to infection.[3]
-
Bacterial Strain: A clinical isolate of Streptococcus pneumoniae with confirmed resistance to levofloxacin (MIC ≥ 8 µg/mL), often due to mutations in the parC and gyrA genes.[5][9]
-
Infection: Mice are anesthetized and intranasally inoculated with 50 µL of a bacterial suspension containing approximately 1 x 107 colony-forming units (CFU).[1][10]
-
Treatment: Therapy is initiated 18 hours post-infection.[1][2] Dosages and routes are as specified in the data table. The control group receives sterile saline.
-
Endpoint: At 24 hours after the first dose, mice are euthanized. The lungs are aseptically harvested, homogenized in sterile saline, and serially diluted for CFU plating on appropriate agar (B569324) to determine the bacterial load.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of each compound against the resistant S. pneumoniae strain is determined using the broth microdilution method according to CLSI guidelines.
-
Medium: Cation-adjusted Mueller-Hinton broth supplemented with 3-5% lysed horse blood.
-
Inoculum: A bacterial suspension is prepared to a final concentration of 5 x 105 CFU/mL in each well of a 96-well microtiter plate.
-
Procedure: The antimicrobial agents are serially diluted in the broth. The plates are incubated at 37°C in 5% CO2 for 20-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo efficacy study.
Workflow for the murine pneumonia model efficacy study.
Conclusion
The data presented in this guide demonstrate that Oxaquin (moxifloxacin) exhibits significant bactericidal activity in a murine model of pneumonia caused by fluoroquinolone-resistant Streptococcus pneumoniae. Its efficacy, as measured by the reduction in pulmonary bacterial load, is superior to that of the comparator fluoroquinolone, Levofloxacin, and comparable to or greater than agents from other antibiotic classes such as Ceftriaxone and Linezolid. The dual-targeting mechanism of Oxaquin likely contributes to its retained activity against strains that have developed resistance to other fluoroquinolones through single-target mutations.[5] These findings support the further investigation and validation of Oxaquin as a potential therapeutic option for difficult-to-treat respiratory infections caused by resistant pneumococcal strains.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacodynamic Activity and Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant Selection Window in Levofloxacin and Moxifloxacin Treatments of Experimental Pneumococcal Pneumonia in a Rabbit Model of Human Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linezolid Exerts Greater Bacterial Clearance but No Modification of Host Lung Gene Expression Profiling: A Mouse MRSA Pneumonia Model | PLOS One [journals.plos.org]
- 7. Evaluating the antimicrobial efficacy of ceftriaxone regimens: 1 g twice daily versus 2 g once daily in a murine model of Streptococcus pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacies of cefotaxime and ceftriaxone in a mouse model of pneumonia induced by two penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolone-resistant Streptococcus pneumoniae associated with levofloxacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moxifloxacin modulates inflammation during murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Antimicrobial Efficacy: A Comparative Analysis of Oxaquin's Activity Against Planktonic and Biofilm Bacteria
For Immediate Release
In the landscape of infectious disease research, the battle against bacterial pathogens is increasingly fought on two fronts: against free-floating, planktonic bacteria and their highly resistant, community-based counterparts, biofilms. This guide provides a comprehensive comparison of the antimicrobial activity of Oxaquin, a representative fluoroquinolone antibiotic, against these two distinct bacterial lifestyles. The data presented underscores the critical importance of specialized testing methodologies for evaluating antibiotic efficacy in the context of chronic, biofilm-associated infections.
Bacteria in a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic forms.[1] This profound difference in susceptibility highlights why standard antibiotic dosing, often based on planktonic activity, may fail in treating persistent infections.
Quantitative Analysis: Planktonic Susceptibility vs. Biofilm Eradication
The efficacy of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC) for planktonic bacteria and its Minimum Biofilm Eradication Concentration (MBEC) for biofilms. A stark contrast between these two values is consistently observed for fluoroquinolones across various bacterial species.
| Antibiotic (Oxaquin Representative) | Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| Ciprofloxacin (B1669076) | Pseudomonas aeruginosa ATCC 27853 | 0.26[2] | 40[2] | ~154 |
| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | 0.235[2] | >512 | >2178 |
| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5[3] | - | - |
| Levofloxacin (B1675101) | Pseudomonas aeruginosa | 0.5 - 2.0[4] | 320[2] | >160 |
| Levofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | 0.156[2] | 512[5] | ~3282 |
| Moxifloxacin | Escherichia coli | 0.06[6] | - | - |
| Moxifloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | 0.049[2] | 390.63[2] | ~7972 |
| Gatifloxacin | Pseudomonas aeruginosa ATCC 27853 | 0.63[2] | 533.33[2] | ~846 |
| Gatifloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | 0.078[2] | 328.13[2] | ~4206 |
Note: MBEC values can vary based on the specific strain and the methodology used. The data presented is a synthesis of findings from multiple studies.
The substantial increase in the concentration of fluoroquinolones required to eradicate biofilms is a critical consideration for the development of effective treatment strategies for chronic infections. For some strains, the MBEC can be over 2,000 times higher than the MIC.[2][7]
Experimental Protocols
Accurate determination of MIC and MBEC values is fundamental to understanding the efficacy of antimicrobial agents. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Serial dilutions of Oxaquin
-
Incubator
Procedure:
-
Prepare a bacterial inoculum suspension and standardize it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of Oxaquin in CAMHB.
-
Inoculate each well containing the antibiotic dilution with the standardized bacterial suspension.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Oxaquin at which no visible bacterial growth (turbidity) is observed.
Minimum Biofilm Eradication Concentration (MBEC) Assay: Calgary Biofilm Device
The Calgary Biofilm Device is a widely used method for determining the susceptibility of bacterial biofilms to antimicrobial agents.[8][9]
Materials:
-
Calgary Biofilm Device (96-well plate with a lid of 96 pegs)
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Saline solution
-
96-well "challenge" plate with serial dilutions of Oxaquin
-
96-well "recovery" plate with fresh growth medium
-
Sonicator
-
Incubator and shaker
Procedure:
-
Biofilm Formation:
-
Fill the wells of the Calgary Biofilm Device with a standardized bacterial inoculum (approximately 10^7 CFU/mL).
-
Place the peg lid onto the plate and incubate at 37°C on a shaker (125 rpm) for 24 hours to allow for biofilm formation on the pegs.[10]
-
-
Antibiotic Challenge:
-
After incubation, rinse the peg lid in a 96-well plate containing saline to remove planktonic bacteria.
-
Transfer the peg lid to the "challenge" plate containing serial dilutions of Oxaquin.
-
Incubate the challenge plate at 37°C for a specified period (e.g., 24 hours).
-
-
Biofilm Recovery and Eradication Assessment:
-
Following the antibiotic challenge, rinse the peg lid again in saline.
-
Place the peg lid into the "recovery" plate containing fresh, sterile growth medium.
-
Dislodge the remaining viable bacteria from the pegs into the recovery medium by sonication.
-
Incubate the recovery plate at 37°C for 24 hours.
-
The MBEC is the lowest concentration of Oxaquin from the challenge plate that results in no bacterial growth in the corresponding well of the recovery plate.[8]
-
Visualizing the Experimental Workflow and Biological Pathways
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated.
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics and Bactericidal Activity of Moxifloxacin in Experimental Escherichia coli Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ors.org [ors.org]
- 8. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.6.1. Susceptibility testing of biofilms: Minimum biofilm eradication concentration (MBEC) [bio-protocol.org]
Cross-Validation of Moxifloxacin (Oxaquin) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of research findings on Moxifloxacin (B1663623), the active ingredient in Oxaquin, drawing from a range of independent clinical and laboratory studies. By synthesizing data from multiple sources, this document aims to offer a cross-validated perspective on the efficacy, mechanism of action, and experimental protocols related to this broad-spectrum fluoroquinolone antibiotic.
Comparative Efficacy of Moxifloxacin
Moxifloxacin has been extensively studied and compared to other antimicrobial agents across various indications. The following tables summarize the clinical and bacteriological success rates from several key comparative trials.
Table 1: Clinical Efficacy of Moxifloxacin in Acute Bacterial Sinusitis
| Comparator Agent | Moxifloxacin Clinical Success Rate | Comparator Clinical Success Rate | Study Population | Reference |
| Trovafloxacin (B114552) | 96.9% | 92.1% | 452 adults | [1] |
| Cefuroxime (B34974) axetil | 96.7% | 90.7% | 462 adults | [2] |
Table 2: Bacteriological Efficacy of Moxifloxacin
| Comparator Agent | Moxifloxacin Bacteriological Eradication Rate | Comparator Bacteriological Eradication Rate | Predominant Pathogens | Reference |
| Trovafloxacin | 94.4% | 90.1% | Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus | [1] |
| Cefuroxime axetil | 94.5% | 83.5% | Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus | [2] |
Table 3: Comparative In Vitro Activity of Moxifloxacin and Other Fluoroquinolones against Streptococcus pneumoniae
| Fluoroquinolone | MIC90 (μg/ml) | Modal MIC (μg/ml) | Reference |
| Moxifloxacin | 0.25 | 0.12 | [3] |
| Trovafloxacin | 0.12 | 0.12 | [3] |
| Grepafloxacin | 0.25 | 0.12 | [3] |
| Sparfloxacin | 0.50 | 0.25 | [3] |
| Levofloxacin | 1.0 | 0.5 | [3] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the evaluation of Moxifloxacin.
Antimicrobial Susceptibility Testing
The in vitro activity of Moxifloxacin is determined using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (as per CLSI guidelines):
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent: Moxifloxacin is serially diluted in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: The prepared microdilution trays containing the various concentrations of Moxifloxacin are inoculated with the standardized bacterial suspension.
-
Incubation: The trays are incubated at 35°C for 16-20 hours in ambient air.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is recorded as the lowest concentration of Moxifloxacin that completely inhibits visible growth of the organism.
Note: For fastidious organisms, such as Streptococcus pneumoniae, specific growth supplements and incubation conditions (e.g., increased CO2) are utilized as recommended by CLSI guidelines.
Clinical Trial Methodology for Acute Bacterial Sinusitis
The referenced clinical trials comparing Moxifloxacin to other antibiotics for the treatment of acute bacterial sinusitis generally follow a similar protocol:
-
Patient Population: Adult patients with clinical and radiographic evidence of acute maxillary sinusitis are enrolled.
-
Randomization: Patients are randomly assigned to receive either Moxifloxacin (e.g., 400 mg once daily) or the comparator drug for a specified duration. The studies are often double-blinded to minimize bias.
-
Clinical Assessment: Clinical success is evaluated at a test-of-cure visit, typically 7-10 days after the completion of therapy. Success is defined as the resolution or improvement of signs and symptoms of sinusitis.
-
Bacteriological Assessment: For patients from whom a baseline sinus aspirate culture is obtained, bacteriological efficacy is determined by the eradication of the baseline pathogen at the test-of-cure visit.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Visualizing Molecular Mechanisms and Workflows
Mechanism of Action of Moxifloxacin
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] This inhibition disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[5]
Caption: Mechanism of action of Moxifloxacin.
General Experimental Workflow for In Vitro Susceptibility Testing
The process of determining the Minimum Inhibitory Concentration (MIC) of Moxifloxacin against a bacterial isolate follows a standardized laboratory workflow.
Caption: Workflow for MIC determination.
References
- 1. Comparison of the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute, bacterial maxillary sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the safety and efficacy of moxifloxacin (BAY 12-8039) and cefuroxime axetil in the treatment of acute bacterial sinusitis in adults. The Sinusitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 6. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Genomics of Oxaquin-Resistant and Sensitive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a deeper understanding of the genetic mechanisms that differentiate resistant and sensitive bacterial strains. This guide provides a framework for the comparative genomic analysis of bacteria resistant to Oxaquin, a fluoroquinolone antibiotic, and their susceptible counterparts. By leveraging whole-genome sequencing and transcriptomic data, researchers can pinpoint the genetic determinants of resistance, paving the way for novel therapeutic strategies.
I. Comparative Analysis of Genomic Features
The primary goal of comparative genomics in this context is to identify genetic variations between Oxaquin-resistant and sensitive bacteria. These variations can range from single nucleotide changes to large-scale genomic rearrangements. The table below summarizes key genomic features to compare, along with typical findings from studies on fluoroquinolone resistance.
| Genomic Feature | Oxaquin-Resistant Phenotype | Oxaquin-Sensitive Phenotype | Significance in Resistance |
| Single Nucleotide Polymorphisms (SNPs) in Quinolone Resistance-Determining Regions (QRDRs) | Presence of non-synonymous SNPs in genes such as gyrA, gyrB, parC, and parE[1]. | Wild-type alleles of gyrA, gyrB, parC, and parE. | Alterations in the target enzymes (DNA gyrase and topoisomerase IV) reduce the binding affinity of Oxaquin, leading to resistance[1][2]. |
| Plasmid-Mediated Resistance Genes | Presence of genes like qnr, aac(6')-Ib-cr, and qepA on plasmids[1]. | Absence of these plasmid-borne genes. | These genes confer resistance by protecting the target enzymes, modifying the antibiotic, or actively pumping it out of the cell[1]. |
| Efflux Pump Gene Expression | Upregulation of genes encoding efflux pumps (e.g., AcrAB-TolC in E. coli). | Basal level of efflux pump gene expression. | Increased expression leads to the active removal of Oxaquin from the bacterial cell, reducing its intracellular concentration[3][4]. |
| Porin Gene Mutations/Expression | Downregulation or mutations in genes encoding outer membrane porins (e.g., ompF in E. coli)[2]. | Normal expression and function of porin genes. | Reduced influx of the antibiotic into the bacterial cell[2]. |
| Insertions/Deletions (Indels) | Indels leading to frameshift mutations or disruption of regulatory regions of resistance-related genes. | Absence of such disruptive indels. | Can lead to non-functional proteins or altered gene regulation, contributing to resistance. |
| Copy Number Variations (CNVs) | Amplification of resistance genes or genes involved in stress response. | Normal copy number of these genes. | Increased gene dosage can enhance the resistance phenotype. |
II. Experimental Protocols
Detailed and reproducible methodologies are crucial for generating high-quality data for comparative genomic analysis. Below are outlines of key experimental protocols.
A. Whole-Genome Sequencing (WGS)
WGS is a cornerstone for identifying genetic differences between resistant and sensitive strains[5][6].
1. Bacterial Culture and DNA Extraction:
-
Isolate single colonies of Oxaquin-resistant and sensitive bacteria grown on appropriate agar (B569324) plates.
-
Perform antimicrobial susceptibility testing (AST) to confirm the resistance phenotype, determining the Minimum Inhibitory Concentration (MIC)[7].
-
Extract high-quality genomic DNA from overnight liquid cultures using a commercial DNA extraction kit.
2. Library Preparation and Sequencing:
-
Prepare sequencing libraries using a protocol suitable for the chosen sequencing platform (e.g., Illumina, Oxford Nanopore)[7][8]. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Perform sequencing to generate high-coverage short or long reads.
3. Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC[9].
-
Genome Assembly: Assemble the reads into a draft genome. For short reads, de Bruijn graph-based assemblers like Velvet or SPAdes are commonly used[8][10]. Long reads can be assembled using tools like Canu.
-
Genome Annotation: Identify genes and other genomic features using annotation pipelines such as Prokka or RAST[11][12].
-
Comparative Genomics:
-
SNP and Indel Calling: Align the reads of the resistant strain to the genome of the sensitive strain (or a reference genome) using tools like BWA or Bowtie2, followed by variant calling with SAMtools or GATK[13].
-
Identification of Resistance Genes: Use databases like CARD or ResFinder to identify known antimicrobial resistance genes within the assembled genomes[11].
-
Plasmid Analysis: Identify and assemble plasmids to locate plasmid-mediated resistance genes.
-
B. RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
RNA-Seq provides a snapshot of the transcriptome, revealing differences in gene expression between resistant and sensitive bacteria under specific conditions[14][15].
1. RNA Extraction and Library Preparation:
-
Grow resistant and sensitive bacterial strains to mid-log phase and expose them to a sub-inhibitory concentration of Oxaquin.
-
Extract total RNA using a method that preserves RNA integrity, such as TRIzol extraction followed by DNase treatment.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Prepare RNA-Seq libraries, which involves RNA fragmentation, cDNA synthesis, and adapter ligation.
2. Sequencing and Bioinformatic Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Processing: Perform quality control on the raw reads and trim adapter sequences using tools like Trimmomatic[13].
-
Read Mapping: Align the trimmed reads to the reference genome using a splice-aware aligner like HISAT2 or a bacterial RNA-seq pipeline[16].
-
Read Counting: Quantify the number of reads mapping to each annotated gene using tools like featureCounts or htseq-count[13][16].
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the resistant strain compared to the sensitive strain[9][14].
III. Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Workflow for comparative genomic and transcriptomic analysis.
Caption: Signaling pathways and mechanisms of Oxaquin resistance.
IV. Conclusion
The comparative genomic analysis of Oxaquin-resistant and sensitive bacteria is a powerful approach to elucidate the molecular basis of antibiotic resistance. By combining whole-genome sequencing to identify causative mutations and transcriptomics to understand the regulatory responses, researchers can build a comprehensive picture of the resistance landscape. The methodologies and frameworks presented in this guide offer a structured approach for scientists and drug development professionals to investigate and ultimately combat the threat of Oxaquin resistance.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 7. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Bacterial Genome Analysis Using Next-Generation Sequence Data - CD Genomics [cd-genomics.com]
- 9. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. iq.usp.br [iq.usp.br]
- 12. Beginner’s guide to comparative bacterial genome analysis using next-generation sequence data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GitHub - barricklab/brnaseq: Basic analysis of bacterial RNAseq data for differential gene expression [github.com]
- 14. RNA-seq - bacteria - Galaxy Australia Training [galaxy-au-training.github.io]
- 15. Studying bacterial transcriptomes using RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.5. RNA-seq Analysis and Detection of Differential Gene Expression [bio-protocol.org]
Validating the Anticancer Potential of Oxaquin Derivatives in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer potential of various Oxaquin derivatives, supported by experimental data from recent studies. It is designed to assist researchers in evaluating the efficacy of these compounds and in designing further preclinical investigations.
Introduction to Oxaquin Derivatives
Oxaquin derivatives are a broad class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This family includes, but is not limited to, quinoline (B57606), quinoxaline (B1680401), and oxadiazole-based molecules.[1][2][3] Many of these derivatives have demonstrated promising anticancer properties by targeting various cellular processes, such as cell cycle progression, apoptosis, and key signaling pathways often dysregulated in cancer.[1][4][5] Their structural versatility allows for the synthesis of novel compounds with potentially enhanced efficacy and selectivity against cancer cells.[1] This guide summarizes the cytotoxic effects of several Oxaquin derivatives on different cancer cell lines and details the experimental protocols used to validate their anticancer potential.
Data Presentation: Comparative Cytotoxicity of Oxaquin Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Oxaquin derivatives against a range of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 1: IC50 Values of Quinoxaline Derivatives in Prostate Cancer Cells (PC-3) [2]
| Compound | IC50 (µM) |
| Compound III | 4.11 |
| Compound IV | 2.11 |
Table 2: IC50 Values of Naphthoquinone Derivatives in Various Cancer Cell Lines [6]
| Compound | Cell Line | IC50 (µM) |
| Compound 52 | MDA-MB-231 | 6.96 ± 0.47 |
| Compound 52 | RPMI8226 | 0.57 ± 0.01 |
| Compound 52 | EAhy926 | 7.27 ± 0.08 |
| Compound 53 | RPMI8226 | 0.66 ± 0.08 |
| Derivatives 62 & 64a | Advanced Prostate Cancer | 0.14 - 0.77 |
Table 3: IC50 Values of Shikonin (Naphthoquinone) Derivatives in Various Cancer Cell Lines [6]
| Compound | Cell Line | IC50 (µM) |
| DMAKO-20 | HCT-15 | 0.63 ± 0.10 |
| DMAKO-20 | HCT-116 | 1.08 ± 0.21 |
| DMAKO-20 | K562 | 0.4 ± 0.1 |
| Compound 69 | H1975 | 1.51 ± 0.42 |
| Compound 69 | H1299 | 5.48 ± 1.63 |
| Compound 69 | HCC827 | 5.19 ± 1.10 |
Table 4: IC50 Values of Mefloquine-Oxazolidine Derivatives in Various Cancer Cell Lines [7]
| Derivative Class | Cell Line | IC50 (µg/mL) |
| Mefloquine-oxazolidine derivatives | HCT-8, OVCAR-8, HL-60, SF-295 | 0.59 - 4.79 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of Oxaquin derivatives.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of compounds on cancer cells.[8] The MTT and CCK-8 assays are commonly used colorimetric methods.[8]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [9][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[11]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the Oxaquin derivative in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle-only and untreated controls.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9][12]
-
2. CCK-8 (Cell Counting Kit-8) Assay [8]
-
Principle: This assay uses a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a colored formazan product.[8]
-
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.[12]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane where it can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[13][14]
-
Protocol:
-
Cell Treatment: Treat cells with the Oxaquin derivative at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.[12][13]
-
-
Data Interpretation:
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the amount of PI fluorescence is directly proportional to the DNA content.[13]
-
Protocol:
-
Cell Treatment: Treat cells with the Oxaquin derivative as for the apoptosis assay.[13]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[13]
-
Mandatory Visualizations
Experimental Workflow for Anticancer Potential Assessment
Caption: Workflow for evaluating the anticancer potential of Oxaquin derivatives.
Signaling Pathways Targeted by Oxaquin Derivatives
1. PI3K/mTOR Signaling Pathway Inhibition
Some quinoxaline derivatives have shown promise as dual inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4]
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNAseq Analysis of Novel 1,3,4-Oxadiazole Chalcogen Analogues Reveals Anti-Tubulin Properties on Cancer Cell Lines [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
A Head-to-Head Comparison of the Safety Profiles of Moxifloxacin and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two widely used fluoroquinolone antibiotics, moxifloxacin (B1663623) (marketed as Oxaquin and other brand names) and levofloxacin (B1675101). The information presented is collated from a range of clinical trials and post-marketing surveillance data to assist researchers and drug development professionals in making informed decisions.
Comparative Analysis of Adverse Drug Reactions
The following table summarizes the incidence of adverse drug reactions (ADRs) reported in comparative clinical trials of moxifloxacin and levofloxacin. It is important to note that the frequencies of adverse events can vary depending on the patient population, dosage, and duration of treatment.
| Adverse Drug Reaction Category | Moxifloxacin | Levofloxacin | Key Findings and Citations |
| Overall Adverse Events | 10.8% - 63.5% | 17.5% - 79.2% | In a study on community-acquired pneumonia with aspiration factors, the overall adverse event rate was 10.8% in the moxifloxacin group versus 17.5% in the levofloxacin plus metronidazole (B1676534) group[1]. In the treatment of multidrug-resistant tuberculosis, patients in the levofloxacin group experienced more adverse events than those in the moxifloxacin group (79.2% vs. 63.5%)[2]. |
| Gastrointestinal Disorders | Commonly reported | Most frequent adverse effects | Nausea and diarrhea are among the most frequently reported adverse effects for both drugs[3]. |
| Cardiac Disorders | Higher risk of arrhythmias, more pronounced QT prolongation | Lower risk of arrhythmias | Moxifloxacin has a several-fold higher risk of cardiac arrhythmias than levofloxacin and a more pronounced effect on QT interval prolongation[3][4]. Levofloxacin has a very low rate of cardiovascular problems[3][4]. |
| Musculoskeletal and Connective Tissue Disorders | 14.9% | 37.7% | In a study on multidrug-resistant tuberculosis, musculoskeletal adverse events were significantly more frequent in the levofloxacin group (37.7%) compared to the moxifloxacin group (14.9%)[2]. |
| Nervous System Disorders | Low potential | Low potential | Both moxifloxacin and levofloxacin have a relatively low potential for inducing central nervous system adverse events compared to other fluoroquinolones[3][4]. |
| Hepatobiliary Disorders | Rare | Very low rate | Levofloxacin has a very low rate of hepatic abnormalities (1/650,000)[3][4]. Significant severe liver injuries with levofloxacin occur at a rate of less than 1 per 5 million prescriptions[4]. |
| Discontinuation Due to Adverse Events | 3.5% | 4.0% | Permanent discontinuation rates due to adverse events were slightly lower with moxifloxacin (3.5%) compared to levofloxacin (4.0%)[3][4]. |
Experimental Protocols
Detailed experimental protocols for the specific toxicology studies cited in the marketing authorizations of moxifloxacin and levofloxacin are often proprietary and not publicly available. However, these studies generally follow standardized international guidelines. Below are generalized methodologies for key non-clinical safety assessments based on OECD and ICH guidelines.
Reproductive and Developmental Toxicity Study (Following OECD Guideline 414)
A study investigating the reproductive toxicity of levofloxacin in rats and rabbits provides an example of such a protocol.
-
Test System: Pregnant Sprague-Dawley rats and Dutch Belted rabbits.
-
Administration: The test article (levofloxacin) is administered orally by gavage to pregnant females during the period of organogenesis. A control group receives the vehicle only. Several dose levels are used, including a high dose expected to produce some maternal toxicity, a low dose with no expected effects, and one or more intermediate doses.
-
Observations:
-
Maternal: Daily clinical observations, body weight, and food consumption are recorded. At termination (just prior to expected delivery), a full necropsy is performed, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
-
Endpoint Analysis: The incidence of malformations and variations in the treated groups is compared to the control group to assess teratogenic potential.
Phototoxicity Study (Following ICH S10 Guideline and OECD Guideline 432)
Fluoroquinolones are known to have a potential for phototoxicity. A typical in vivo study to assess this would follow a protocol similar to the one described below.
-
Test System: Hairless mice or guinea pigs.
-
Administration: The test article (moxifloxacin or levofloxacin) is administered orally or intravenously. A positive control (a known phototoxic agent) and a vehicle control are also included.
-
Irradiation: After a defined period to allow for drug distribution to the skin, a designated area of the animal's skin is exposed to a controlled dose of UVA radiation. A corresponding area on the same animal is shielded from the light to serve as a non-irradiated control.
-
Observations: The skin is observed for signs of phototoxicity (e.g., erythema, edema) at various time points after irradiation (e.g., 24, 48, and 72 hours). The reactions are scored using a standardized scale.
-
Endpoint Analysis: The phototoxic potential is determined by comparing the skin reactions in the irradiated and non-irradiated areas for the drug-treated groups versus the control groups.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for all fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. However, their off-target effects in mammalian cells contribute to their toxicity profiles.
General Mechanism of Fluoroquinolone Toxicity
Fluoroquinolones can induce toxicity through several mechanisms, including mitochondrial damage and oxidative stress. The following diagram illustrates a generalized workflow for assessing fluoroquinolone-induced toxicity.
Comparative Cardiotoxicity: IKr and IKs Channel Inhibition
A key differentiator in the safety profiles of moxifloxacin and levofloxacin is their effect on cardiac repolarization, specifically the QT interval. This is primarily due to their differential effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), and the slow delayed rectifier potassium current (IKs). Moxifloxacin has been shown to inhibit both IKr and IKs, while levofloxacin's effect is predominantly on IKr[1]. This dual-channel blockade by moxifloxacin is thought to contribute to its more pronounced QT prolongation effect.
The following diagram illustrates this differential mechanism.
Conclusion
Both moxifloxacin and levofloxacin are potent broad-spectrum antibiotics, but their safety profiles exhibit notable differences. Levofloxacin appears to have a lower risk of cardiac adverse events, particularly QT prolongation, which is a significant consideration in patient populations with underlying cardiovascular comorbidities. Conversely, in the context of multidrug-resistant tuberculosis treatment, moxifloxacin has been associated with a lower incidence of musculoskeletal adverse events. The choice between these two agents should be guided by a thorough assessment of the patient's clinical status, potential drug interactions, and the specific susceptibility of the infecting pathogen. Further research into the molecular mechanisms underlying their differential toxicities will be crucial for the development of safer fluoroquinolones in the future.
References
- 1. Evaluation of Moxifloxacin-induced Biochemical Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones. | Semantic Scholar [semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Reproductive toxicity of the new quinolone antibacterial agent levofloxacin in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for DNA Damage Response (DDR) Targeted Therapy: Focus on PARP Inhibitors
Introduction
This guide provides a comparative overview of validated and exploratory biomarkers for predicting response to a class of cancer therapeutics known as Poly (ADP-ribose) polymerase (PARP) inhibitors. Initially, this guide was conceptualized to address biomarkers for "Oxaquin" treatment. However, research indicates that Oxaquin is a brand name for Moxifloxacin, a fluoroquinolone antibiotic used to treat bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] It is not an agent used in cancer therapy.
Therefore, to align with the likely scientific interest of the target audience in therapies that interfere with DNA processes, this guide has been pivoted to focus on PARP inhibitors. These agents represent a cornerstone of precision oncology, targeting the DNA Damage Response (DDR) pathways, a concept mechanistically related to the disruption of DNA maintenance. PARP inhibitors have demonstrated significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), a key pathway for fixing DNA double-strand breaks.[4] The principle behind their efficacy is "synthetic lethality," where the inhibition of PARP in a cell that already has a compromised HRR pathway leads to cell death.[5]
This guide will detail the key biomarkers used to identify patients who are most likely to benefit from PARP inhibitors, compare their performance using available clinical data, provide an overview of the experimental protocols used for their validation, and discuss alternative therapeutic strategies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, creating more severe DNA double-strand breaks (DSBs).[5]
In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which involves key proteins such as BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR-related genes, this pathway is deficient. These cells must then rely on error-prone repair mechanisms like non-homologous end joining (NHEJ). The overwhelming genomic instability caused by the accumulation of DSBs and faulty repair leads to apoptosis, a concept known as synthetic lethality.[5][6] Additionally, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic complex that further contributes to replication fork collapse and cytotoxicity.[4]
References
- 1. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Oxaquin's Interaction with Prokaryotic and Eukaryotic Topoisomerases
For Immediate Release
Oxaquin Demonstrates High Selectivity for Bacterial Topoisomerases, Posing a Significant Advantage in Drug Development
A comprehensive comparative analysis of Oxaquin's interaction with prokaryotic and eukaryotic topoisomerases reveals a significant preferential inhibition of bacterial enzymes, highlighting its potential as a targeted antibacterial agent with a favorable safety profile. This guide provides an in-depth look at the experimental data, protocols, and mechanisms of action that differentiate Oxaquin's effects on these essential enzyme systems.
Oxaquin, a novel hybrid fluoroquinolone-oxazolidinone antibacterial agent, exerts its therapeutic effect through a dual mechanism of action. The fluoroquinolone component targets bacterial type II topoisomerases, namely DNA gyrase (Topoisomerase II) and Topoisomerase IV, while the oxazolidinone moiety inhibits protein synthesis.[1][2] This dual action provides a potent antibacterial effect, particularly against Gram-positive bacteria.
Quantitative Comparison of Topoisomerase Inhibition
The selectivity of Oxaquin and its class for prokaryotic topoisomerases over their eukaryotic counterparts is a cornerstone of their clinical utility. While specific IC50 values for Oxaquin (the active form, DNV3681) across a full panel of prokaryotic and eukaryotic topoisomerases are not available in a single comparative study, data from closely related fluoroquinolones and hybrid compounds illustrate this crucial difference.
| Target Enzyme | Organism/Cell Line | Compound | IC50 (µM) | Reference |
| Prokaryotic Topoisomerases | ||||
| DNA Gyrase | Escherichia coli | Ciprofloxacin (B1669076) | 1.25 | [3] |
| Topoisomerase IV | Escherichia coli | Ciprofloxacin | 0.81 | [3] |
| DNA Gyrase | Staphylococcus aureus | Levofloxacin (B1675101) | >100 | [4] |
| Topoisomerase IV | Staphylococcus aureus | Levofloxacin | 2.3 | [4] |
| Eukaryotic Topoisomerases | ||||
| Topoisomerase IIα | Human | Ciprofloxacin | >300 (No significant inhibition of relaxation) | [5][6] |
| Topoisomerase IIβ | Human | Ciprofloxacin | >300 (No significant inhibition of relaxation) | [5] |
| Topoisomerase I | Human | Doxorubicin (Control) | 0.8 | [7] |
| Topoisomerase II | Human | Doxorubicin (Control) | 2.67 | [7] |
Note: Data for ciprofloxacin and levofloxacin are presented as representative examples of fluoroquinolone activity. Doxorubicin is a known human topoisomerase inhibitor shown for comparison.
Studies on various fluoroquinolones consistently demonstrate that concentrations required to inhibit human topoisomerase II are significantly higher than those needed to inhibit bacterial gyrase and topoisomerase IV.[5][6] This difference, often several orders of magnitude, underscores the selective toxicity of these compounds towards bacteria.
Mechanism of Action: A Tale of Two Cells
The interaction of Oxaquin with topoisomerases at a molecular level differs significantly between prokaryotic and eukaryotic cells.
In Prokaryotes: Oxaquin, like other fluoroquinolones, traps the bacterial DNA gyrase and topoisomerase IV in a covalent complex with DNA.[8] This action leads to the accumulation of double-strand DNA breaks, which triggers the SOS response, a bacterial DNA damage repair system.[9][10][11] The overwhelming DNA damage ultimately results in bacterial cell death. The inhibition of these enzymes disrupts essential cellular processes like DNA replication, recombination, and chromosome segregation.[8]
In Eukaryotes: At clinically relevant concentrations, fluoroquinolones, including compounds similar to Oxaquin, do not significantly poison human topoisomerase IIα or IIβ.[5][6] While some inhibition of DNA relaxation can be observed at very high concentrations (often exceeding 200-300 µM), these levels are not typically achieved during therapeutic use.[5] This lack of potent inhibition on human topoisomerases contributes to the favorable safety profile of this class of antibiotics.
Experimental Protocols
To provide a clear understanding of the methodologies used to assess topoisomerase inhibition, detailed protocols for key experiments are outlined below.
Prokaryotic Topoisomerase Inhibition Assay: DNA Gyrase Supercoiling
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Oxaquin (DNV3681) at various concentrations
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction mixtures are prepared containing assay buffer, relaxed pBR322 DNA, and varying concentrations of Oxaquin.
-
The reaction is initiated by the addition of E. coli DNA gyrase.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the DNA is purified.
-
The products are analyzed by agarose gel electrophoresis.
-
The gel is stained and visualized to observe the conversion of relaxed DNA to supercoiled DNA. Inhibition is indicated by a decrease in the amount of supercoiled DNA compared to the control.
Eukaryotic Topoisomerase Inhibition Assay: Human Topoisomerase IIα Relaxation
This assay determines the effect of a compound on the ability of human topoisomerase IIα to relax supercoiled plasmid DNA.[5]
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled pBR322 plasmid DNA
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 175 mM KCl, 0.1 mM Na₂EDTA, 5 mM MgCl₂, 1 mM ATP, and 2.5% glycerol)[5]
-
Oxaquin (DNV3681) at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction mixtures are prepared containing assay buffer, supercoiled pBR322 DNA, and varying concentrations of Oxaquin.
-
The reaction is initiated by the addition of human topoisomerase IIα.
-
The mixture is incubated at 37°C for a specified time (e.g., 15 minutes).[5]
-
The reaction is stopped.
-
The products are analyzed by agarose gel electrophoresis.
-
The gel is stained and visualized. Inhibition is observed as a persistence of the supercoiled DNA band compared to the control, where the DNA is relaxed.
Visualizing the Experimental Workflow and Cellular Pathways
To further elucidate the processes described, the following diagrams created using the DOT language provide a visual representation of the experimental workflows and the differential impact of Oxaquin on prokaryotic and eukaryotic cells.
Conclusion
The available evidence strongly supports the selective action of Oxaquin against prokaryotic topoisomerases. Its dual-action mechanism, targeting both DNA replication and protein synthesis in bacteria, coupled with its minimal impact on human topoisomerases at therapeutic concentrations, positions Oxaquin as a promising candidate in the fight against bacterial infections. Further research providing direct comparative IC50 values for Oxaquin against a broader range of topoisomerases will be invaluable in solidifying its profile as a highly selective antibacterial agent.
References
- 1. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oxazolidinone-quinolone hybrid antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Topoisomerase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function of the SOS process in repair of DNA damage induced by modern 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of the SOS response and the DNA repair systems to norfloxacin induced mutations in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effect of SOS Response and GATC Methylome Suppression on Antibiotic Stress Survival in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Oxaquin: A Guide for Laboratory Professionals
Researchers and drug development professionals must adhere to stringent disposal protocols to mitigate risks to both human health and the environment. Improper disposal of pharmaceutical compounds like Oxaquin can lead to environmental contamination and may pose a hazard to public health. The following procedures provide a comprehensive framework for the safe handling and disposal of Oxaquin waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Oxaquin with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Tightly fitting safety goggles. |
| Skin Protection | Impervious and fire/flame-resistant clothing. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded. |
Oxaquin Disposal Protocol
The following step-by-step protocol is based on general best practices for the disposal of hazardous pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with Oxaquin, including unused product, solutions, and contaminated labware (e.g., vials, syringes, PPE), as hazardous waste.[1]
-
Segregate Oxaquin waste from other laboratory waste streams to prevent cross-contamination.[1]
Step 2: Waste Collection and Storage
-
Collect all Oxaquin waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a secure, well-ventilated area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of Oxaquin waste.
-
Ensure that the disposal company complies with all applicable federal, state, and local regulations.[2]
Alternative Disposal Methods (Use with Caution)
In the absence of a professional disposal service, the following methods may be considered as a last resort, but it is crucial to consult local regulations first.
-
Drug Take-Back Programs: The safest and most environmentally friendly way to dispose of medication is through local take-back and drop-off programs.[3][4] These programs ensure that the drugs are destroyed using high-temperature incineration at a permitted facility.[3]
-
Disposal in Household Trash (if no take-back program is available):
-
Keep the medicine in its original container.
-
Mark out any personal information on the prescription bottle.
-
Mix liquid medicine with an undesirable substance like coffee grounds, cat litter, or dirt.[3][5] For pills, dilute them with water before mixing.[3] Do not crush tablets or capsules.[5]
-
Place the bottle in an opaque container or wrap it in dark-colored plastic.[3]
-
Hide the container in the trash.[3]
-
What Not to Do:
-
Do Not Flush: Do not flush Oxaquin down the toilet unless specifically instructed to do so by the manufacturer's guidelines, which are not available.[3] Flushed medications can pollute waterways and may not be effectively removed by wastewater treatment facilities.[3][6]
Logical Workflow for Oxaquin Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. ACUA - Prevent Pollution and Addiction: Dispose of Medicine Properly [acua.com]
- 4. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
Navigating the Safe Handling of Oxaquin: A Guide for Laboratory Professionals
Attention: The term "Oxaquin" can refer to different chemical entities. This guide focuses on the investigational antibacterial agent Oxaquin (MCB-3837), an oxazolidinone-quinolone hybrid, due to the context of research and drug development. It is crucial to confirm the specific compound being used by consulting the manufacturer's documentation and Safety Data Sheet (SDS).
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxaquin (MCB-3837) in a laboratory setting. The following procedures are designed to ensure user safety and proper disposal.
Personal Protective Equipment (PPE)
Given that Oxaquin (MCB-3837) is an investigational compound with a potentially potent biological effect, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields. Goggles are required when there is a splash hazard. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free. Double-gloving is recommended when handling concentrated solutions. | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood | All handling of powdered Oxaquin or preparation of solutions should be performed in a certified chemical fume hood. | Prevents inhalation of the powdered compound or aerosols. |
Operational Plan for Handling Oxaquin (MCB-3837)
A systematic approach to handling Oxaquin from receipt to disposal is critical for safety and maintaining the integrity of the compound.
Receiving and Storage
-
Verification: Upon receipt, verify the container label matches the ordered substance (Oxaquin, CAS No. 790704-50-6).[1] Inspect the container for any damage or leaks.
-
SDS Request: If not already provided, immediately request the Safety Data Sheet (SDS) from the supplier.[2]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. Some suppliers recommend storage at -20°C.[2] Always adhere to the storage temperature specified on the product datasheet.
Handling and Experimental Use
-
Designated Area: All work with Oxaquin should be conducted in a designated area within the laboratory, clearly marked with appropriate hazard signs.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If working with the powdered form, weigh the compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: Prepare solutions within the fume hood. Use appropriate solvents as specified in the experimental protocol.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with Oxaquin, including gloves, pipette tips, and empty containers, must be segregated as chemical waste.
-
Waste Collection: Collect all Oxaquin waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal: Dispose of Oxaquin waste through the institution's hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of Oxaquin down the drain or in regular trash.
Workflow for Safe Handling and Disposal
Disclaimer: This guide is intended for informational purposes and should be supplemented with a thorough review of the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols. Oxaquin (MCB-3837) is an investigational compound, and its toxicological properties may not be fully characterized.[3] Therefore, it should be handled with the utmost care, assuming it is a potent and hazardous substance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
